molecular formula C22H36NNaO7S B585675 Sulfosuccinimidyl Elaidate Sodium CAS No. 1212012-37-7

Sulfosuccinimidyl Elaidate Sodium

カタログ番号: B585675
CAS番号: 1212012-37-7
分子量: 481.58
InChIキー: FZVVLJSNKVOPRF-KVVVOXFISA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sulfosuccinimidyl Elaidate Sodium, also known as Sulfosuccinimidyl Elaidate Sodium, is a useful research compound. Its molecular formula is C22H36NNaO7S and its molecular weight is 481.58. The purity is usually 95%.
BenchChem offers high-quality Sulfosuccinimidyl Elaidate Sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfosuccinimidyl Elaidate Sodium including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1212012-37-7

分子式

C22H36NNaO7S

分子量

481.58

IUPAC名

sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b10-9-;

InChIキー

FZVVLJSNKVOPRF-KVVVOXFISA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]

同義語

2,5-Dioxo-1-[[(9E)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(E)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium;  Elaidic acid N-Hydroxysulfosuccinamide ester sodium salt

製品の起源

United States
Foundational & Exploratory

Covalent Modulation of Membrane Proteins: The Mechanism of Action of Sulfosuccinimidyl Elaidate Sodium with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted protein inhibition and bioconjugation, sulfo-N-hydroxysuccinimide (sulfo-NHS) esters serve as foundational tools for the covalent modification of primary amines. Sulfosuccinimidyl elaidate sodium (SSE) (CAS: 1212012-37-7)[1] represents a highly specialized iteration of this chemistry. As the trans-isomer analog of the widely utilized CD36 inhibitor sulfosuccinimidyl oleate (SSO)[2], SSE combines a reactive crosslinking headgroup with a rigid, linear lipid tail.

This whitepaper provides an in-depth mechanistic analysis of how SSE interacts with primary amines, the thermodynamic principles governing its stability, and a self-validating methodological framework for its use in surface-receptor blockade.

Chemical Architecture & Mechanistic Rationale

The utility of SSE in probing lipid-protein interactions stems from its bipartite molecular structure, which dictates both its affinity and its chemical reactivity.

  • The Elaidate Tail (trans-9-octadecenoic acid): Unlike the cis-geometry of oleate which introduces a "kink" in the hydrocarbon chain, elaidate possesses a trans double bond, resulting in a linear, rigid conformation. This allows researchers to probe the geometric constraints of fatty acid binding pockets on target translocases.

  • The Sulfo-NHS Ester Headgroup: The addition of a charged sulfonate group ( −SO3−​ ) to the succinimide ring fundamentally alters the physicochemical behavior of the molecule. It renders the highly hydrophobic lipid tail water-soluble, eliminating the need for high concentrations of organic co-solvents[3]. More critically, the negative charge prevents the molecule from passively diffusing across the hydrophobic lipid bilayer[3]. This restricts the covalent modification exclusively to the ectodomains of cell-surface proteins, preserving the intracellular proteome[4].

The Nucleophilic Acyl Substitution Mechanism

The conjugation of SSE to a target protein is driven by a nucleophilic acyl substitution reaction. The primary targets are the ϵ -amino groups of lysine residues and the α -amino group at the protein's N-terminus[5].

Mechanism SSE Sulfosuccinimidyl Elaidate (Sulfo-NHS Ester) Intermediate Tetrahedral Intermediate SSE->Intermediate Nucleophilic Attack Amine Target Protein (Primary Amine: -NH2) Amine->Intermediate Unprotonated N lone pair Product Elaidoylated Protein (Stable Amide Bond) Intermediate->Product Carbonyl Reformation LeavingGroup Sulfo-NHS Byproduct (Leaving Group) Intermediate->LeavingGroup Bond Cleavage

Reaction mechanism of SSE with a primary amine via a tetrahedral intermediate.

The Thermodynamic Tug-of-War: Aminolysis vs. Hydrolysis

The success of the SSE reaction is entirely dependent on pH management. For the reaction to proceed, the target primary amine must be in its unprotonated, nucleophilic state ( −NH2​ )[6].

While increasing the pH (e.g., pH > 8.5) increases the pool of unprotonated amines, it exponentially accelerates the primary competing reaction: hydrolysis [6]. In aqueous environments, water molecules attack the sulfo-NHS ester, cleaving it into an unreactive elaidic acid and free sulfo-NHS. At pH 7.0, the half-life of a sulfo-NHS ester is approximately 4 to 5 hours; however, at pH 8.6, this half-life plummets to merely 10 minutes[7]. Therefore, executing the reaction between pH 7.2 and 8.0 provides the optimal thermodynamic window, balancing amine reactivity with reagent stability[3].

Quantitative Physicochemical Profile

To facilitate precise experimental design, the kinetic and structural properties of SSE are summarized below.

ParameterValue / CharacteristicMechanistic Consequence
Reactive Moiety Sulfo-NHS EsterHighly specific for primary amines; forms irreversible amide bonds[6].
Lipid Geometry trans-9-octadecenoic acidRigid, linear acyl chain; acts as a structural probe for trans-fatty acid binding pockets.
Membrane Permeability ImpermeableConfines covalent modification to extracellular protein domains[3].
Optimal Reaction pH 7.2 – 8.0Balances the nucleophilicity of the target amine with the hydrolysis rate of the ester[3].
Aqueous Half-Life (pH 7.0) ~4 – 5 hoursAllows sufficient time for bioconjugation in physiological buffers[7].
Aqueous Half-Life (pH 8.6) ~10 minutesRapid degradation necessitates immediate use of working stocks in basic conditions[7].

Application: Irreversible Inhibition of Fatty Acid Translocase (CD36)

SSE and its cis-analog SSO are premier tools for investigating lipid metabolism, specifically via the irreversible blockade of CD36 (Fatty Acid Translocase)[2]. When introduced to the extracellular space, the lipid tail of the molecule docks into the hydrophobic binding pocket of CD36. Once localized, the sulfo-NHS ester reacts with adjacent lysine residues within the binding domain, permanently anchoring the lipid to the receptor[4]. This covalent modification induces steric hindrance, completely ablating the receptor's ability to transport subsequent free fatty acids[4].

CD36 SSE SSE (Impermeable) Covalent Irreversible Amide Linkage SSE->Covalent CD36 Ectodomain of CD36 (Lysine Residues) CD36->Covalent Steric Steric Hindrance of Fatty Acid Binding Pocket Covalent->Steric Inhibition Blockade of Lipid Transport Steric->Inhibition

Pathway of CD36 receptor blockade via covalent steric hindrance by SSE.

Self-Validating Experimental Methodology

To ensure scientific integrity, any covalent inhibition assay must distinguish between true receptor blockade and non-specific lipid toxicity. The following protocol incorporates a "Quenched Control" to validate that the observed biological effect is entirely dependent on the active sulfo-NHS ester.

Workflow Prep 1. Reagent Prep Dissolve SSE in H2O/DMSO Wash 2. Wash Cells Remove amine-rich serum Prep->Wash Incubate 3. Incubation 30 min, pH 7.4, 4°C Wash->Incubate Quench 4. Quenching Add 100 mM Glycine Incubate->Quench Assay 5. Validation Functional Assay / WB Quench->Assay

Self-validating experimental workflow for cell-surface protein modification.

Step-by-Step Protocol

Step 1: Reagent Preparation (Time-Critical)

  • Action: Dissolve SSE in anhydrous DMSO to create a 50 mM stock, then immediately dilute to the working concentration (e.g., 200 µM) in cold, amine-free PBS (pH 7.4).

  • Causality: Sulfo-NHS esters are highly susceptible to hydrolysis[6]. Using anhydrous DMSO prevents premature degradation of the stock, while cold PBS slows hydrolysis during the incubation phase.

Step 2: Preparation of the Self-Validating Controls

  • Action: Prepare three distinct treatment arms:

    • Active Probe: 200 µM SSE in PBS.

    • Vehicle Control: Equivalent volume of DMSO in PBS.

    • Quenched Control: 200 µM SSE pre-incubated with 100 mM Glycine for 30 minutes prior to cell application.

  • Causality: Glycine contains a highly reactive primary amine that will consume all active sulfo-NHS esters[7]. If the Quenched Control fails to inhibit cellular function, it proves the inhibition seen in the Active Probe arm is driven strictly by covalent modification, not by the mere presence of the elaidate lipid.

Step 3: Cell Surface Labeling

  • Action: Wash adherent cells 3x with cold PBS to remove serum proteins. Apply the treatment arms and incubate at 4°C for 30 minutes.

  • Causality: Serum contains albumin and other amine-rich proteins that will act as a "sponge," neutralizing the SSE reagent before it reaches the cell surface. Incubating at 4°C halts endocytosis, ensuring the target receptor remains on the plasma membrane during the reaction.

Step 4: Reaction Termination

  • Action: Aspirate the treatment solutions and wash the cells with PBS containing 10 mM Tris (pH 7.4) or 100 mM Glycine.

  • Causality: Tris and Glycine act as chemical scavengers, neutralizing any residual, unreacted SSE to prevent ongoing labeling during downstream analysis[7].

References

  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Law9Oa6Jy-nH1jNKFnkAR7u03k4uU4PdlbTC5zQhDnNfjzKn8bMXdAKp9L4XUNTEcjXnzT9356nddTa4DaXRui5-6X5CAaD0OLYE30n_oGmLux5Mu7zfiKC9FyaDR1wDqyhr2wkUnKFbWaaGR-4ekrM6bz3U9OpD9m_Gz-U9L4cD4nxxj3gV4lCCM33IE1tuR1c8sf7XulA8_UmW7ooa_Xaleu3zqTOOG1Vp5tUk4Xa1laHfHPBmLxxOJ8d8nl-YlkPpqkF8RrD4dsx6HjM51E-_NRv5F6cg4alv0oIgehzLacZ_Ego72dKHjr4hMi2CvA5BhsyOmLh4dZJQsf378RY=]
  • Journal of the American Chemical Society. "Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6SMv4S2ALLIfB0QceNGA_biqIbVn5gFnN1S54sKdUzNtd0b5kGejrQ_mRGKEAGPVkgszENkztl4i1Vwpi9yVGpaz70dInCCviuDSpehJcNkytot_z7Iy3Vit7D6TBo7QNYYFvN3OyIm8=]
  • CymitQuimica. "CAS: 1212012-37-7 | Sulfosuccinimidyl Elaidate Sodium".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg0CT8eBtuGbYKQW8AddDPD2jPsijOQGDYsueIVrMmoKmcTiabkTKF6ovx1s4AvdqvfxmwyrwvXbBvtM_63Q-y2PPPmZZsPRhbOyGHbrG42UqwaHl2VrTGrF259vtUBUsF_kv55Q==]
  • ChemPep. "106627-54-7 Sulfo-NHS water-soluble crosslinker".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwYdUnDqjwkFS4fe-lzqjN711AUiBoP1ZMYv2zQORrGzGC7-cnGR3fOJK0r3Qp8INO9PQ6hq_aY4QCXc_C5APq5Uz5mn_7f0LhC-_IPVqx9ZGppv5A3uL5scWCFVOsGexW]
  • ResearchGate. "NHS and Sulfo-NHS".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrd763eBxQk041lrwglmT0_1SELU0O8NRzp0A1Zx0DJlLJWdwwR1cEZMNj0e58cLgWy9kruUrnOXZfOHKmsyYbKIEluLIE7tNPcnhZZJhjPgZMP9y-3iSRPs1xVIG5B0WbbT3_deG2a2ZhORSQP2fXhlNZgCrApmN5ucEkbq1_F07gJ6fXYzrazAZms7zeSJB9tPbbotqorYvZZRpdGALpWXldz3fGoKJftloTE0UVrj85VDVA02xlyMiZEZNIey9m_1sZ3uxZKUYA4v-fbLy6PZj_atu5-0c5gZ03haI8Mlu9NaSAt0q76ZbYdX2Qv-JrtEg2Kx022O-06wckNhdSG9m1dJDcb-6CIfmHp3w4TK2HPYGo]
  • Cayman Chemical. "Sulfosuccinimidyl Oleate (sodium salt)".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHvxkLD8CFcGqXni4_8P8aFPI08dNcafq-vIWrNWuYACNKE-Bb3qAJwxX2hsY8OFn391KgPqTxg3_XFEYKDacth6rUXXX1ErTG0TKZiviyRpixovkC4jGPWFxdm4jGB1dCF5oSH1ZfkhAigG-93KJ64gXCZVqdg_KN0ahQtW2q_UcX4gQdID8=]
  • PubMed Central (PMC). "Sulfosuccinimidyl oleate ameliorates the high-fat diet-induced obesity syndrome by reducing intestinal and hepatic absorption".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8j8EFny0vNQDp1x0oYtrdoFdkUo84S5Zu4UCja_sln2Q65v1qzLjl-mNpEU0Ius0t4Y7pE5UzmgikJhKYN8qIr0lrVSD8k_tlIVJQ8z-q22RmE-SaBeXpbR-fPymphxrOxAgvSPtMUZXYJFY=]

Sources

The Biological Significance of Elaidic Acid Modification in Proteins: Mechanisms, Pathologies, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Elaidic acid (18:1 trans-9), the principal industrial trans-fatty acid (TFA), exerts profound pathophysiological effects that extend far beyond simple caloric payload. While traditionally viewed through the lens of bulk lipid metabolism, recent advances in lipidomics and structural biology reveal that elaidic acid actively interferes with post-translational protein modifications—specifically S-acylation and autophagic lipidation. By mimicking the linear aliphatic structure of saturated fatty acids while retaining the rigidity of a trans-double bond, elaidic acid alters membrane curvature, displaces endogenous lipid substrates, and remodels signaling nanodomains. This technical guide provides an in-depth analysis of the mechanisms by which elaidic acid modifies protein function, the resulting disease pathologies, and the self-validating analytical workflows required to quantify these modifications.

Structural Biophysics: The Trans-Configuration Anomaly

The biological impact of a fatty acid is dictated by its stereochemistry. Oleic acid (18:1 cis-9) contains a cis-double bond that introduces a ~30-degree kink in the hydrocarbon chain, promoting membrane fluidity. In contrast, the trans-double bond of elaidic acid locks the acyl chain into a pseudo-linear conformation.

This linearity allows elaidic acid to pack tightly into phospholipid bilayers, structurally mimicking saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0). However, the rigid trans-kink induces "curvature frustration" within the membrane. When incorporated into cellular membranes, elaidic acid alters the thermodynamic stability of lipid rafts—specialized microdomains essential for the docking of heavily lipidated signaling proteins. This biophysical anomaly is the root cause of its interference with protein function and cellular metabolism (1)[1].

Mechanisms of Protein Modification and Interference

Aberrant S-Acylation and Competitive Inhibition

S-palmitoylation is a critical, reversible post-translational modification wherein palmitic acid is attached to specific cysteine residues via a thioester linkage, catalyzed by Palmitoyl Acyltransferases (PATs). This modification acts as a hydrophobic anchor, directing proteins to specific membrane compartments.

Because elaidic acid structurally mimics saturated fatty acids, it infiltrates the intracellular fatty acyl-CoA pool. It acts as a competitive inhibitor or an aberrant substrate for PATs. When elaidic acid displaces palmitic acid, the resulting modified proteins exhibit altered hydrophobicity and fail to anchor correctly to lipid rafts. For example, the loss of palmitic acid availability directly disrupts the S-palmitoylation of ciliary proteins such as ARL13B, leading to protein degradation and the catastrophic loss of primary cilia in endothelial cells (2)[2].

S_Acylation Palmitic Palmitic Acid (C16:0 Saturated) PATs Palmitoyl Acyltransferases (PATs) Palmitic->PATs Endogenous Substrate Elaidic Elaidic Acid (18:1 trans-9) Elaidic->PATs Competitive Inhibition Target Target Proteins (e.g., ARL13B, GPCRs) PATs->Target Thioesterification Normal Normal S-Palmitoylation Membrane Localization Target->Normal Palmitate Bound Aberrant Palmitoylation Blockade Protein Degradation Target->Aberrant Elaidate Interference

Fig 1. Elaidic acid competitively inhibits normal S-palmitoylation, causing protein degradation.

Autophagic Lipidation (LC3-II Formation)

Elaidic acid induces severe endoplasmic reticulum (ER) stress, forcing cells to activate autophagic pathways. A hallmark of this process is the lipidation of the cytosolic protein LC3-I. During elaidic acid-induced stress, LC3-I is covalently conjugated to the lipid phosphatidylethanolamine (PE) to form LC3-II. This lipidation event drives de novo autophagosome formation, which, under chronic elaidic acid exposure, culminates in apoptosis—a mechanism extensively documented in primary cardiac myofibroblasts (3)[3].

Pathophysiological Consequences

Cardiovascular: Suppression of LCAT and HDL Maturation

High-Density Lipoprotein (HDL) relies on surface fluidity to function effectively. When elaidic acid is incorporated into the phosphatidylcholine (PC) of HDL particles, the rigid trans-chains decrease the surface fluidity of the lipoprotein. This structural rigidity sterically hinders Lecithin-Cholesterol Acyltransferase (LCAT), the enzyme responsible for esterifying free cholesterol. Consequently, elaidic acid significantly attenuates the Cholesterol Uptake Capacity (CUC) of HDL, preventing HDL maturation and exacerbating atherogenesis (4)[4].

Oncology: Lipid Raft Remodeling and Metastatic Signaling

In colorectal cancer (CRC), elaidic acid acts as a potent pro-metastatic agent. By remodeling the lipid rafts of cancer cells, elaidic acid hyperactivates the ERK1/2 and Wnt signaling cascades. This kinase activation directly upregulates critical stemness factors, including CD133, Oct4, and nucleostemin. The result is a highly aggressive, 5-fluorouracil-resistant phenotype with enhanced metastatic tropism for the liver and lungs (5)[5].

Cancer_Signaling EA Elaidic Acid (TFA) Membrane Lipid Raft Remodeling EA->Membrane Kinases ERK1/2 Pathway Membrane->Kinases Wnt Wnt Pathway Membrane->Wnt Stemness Stemness Factors (CD133, Oct4) Kinases->Stemness Wnt->Stemness Metastasis Colorectal Cancer Metastasis Stemness->Metastasis

Fig 3. Elaidic acid-induced lipid raft remodeling activates ERK/Wnt signaling, driving metastasis.

Experimental Protocols & Analytical Workflows

To rigorously investigate elaidic acid's effect on protein modification, researchers must employ self-validating biochemical assays. Standard mass spectrometry often fails to capture labile lipid modifications; thus, specialized workflows are required.

Protocol 1: Acyl-Biotin Exchange (ABE) Assay for S-Acylation Profiling

The ABE assay swaps labile thioester-linked fatty acids for a stable biotin tag, allowing for the quantification of S-acylated proteins.

Causality & Step-by-Step Methodology:

  • Cell Lysis & Free Thiol Blockade: Lyse cells in a buffer containing 50 mM N-ethylmaleimide (NEM). Causality: NEM covalently alkylates all free, unbound cysteine thiols. This is a critical step to prevent false-positive labeling of non-acylated cysteines downstream.

  • Protein Precipitation: Perform a chloroform/methanol precipitation. Causality: This removes excess, unreacted NEM that would otherwise interfere with subsequent steps.

  • Thioester Cleavage (The Self-Validating Step): Resuspend the protein pellet in a buffer containing 1 M Hydroxylamine (HA) at pH 7.4. Causality: HA specifically cleaves thioester bonds, liberating the cysteines previously occupied by fatty acids (like palmitate or elaidate). Self-Validation: You must run a parallel control sample without HA (-HA). Any biotin signal in the -HA lane indicates incomplete NEM blocking and invalidates the assay.

  • Biotinylation: Add Biotin-HPDP to the mixture. Causality: Biotin-HPDP reacts exclusively with the newly freed thiols via a disulfide linkage.

  • Affinity Pulldown & Detection: Isolate the biotinylated proteins using streptavidin-agarose beads, elute using reducing agents (e.g., DTT), and quantify via Western Blot against your target protein (e.g., ARL13B).

ABE_Workflow S1 1. Cell Lysis & NEM Block S2 2. HA Cleavage of Thioesters S1->S2 S3 3. Biotin-HPDP Labeling S2->S3 S4 4. Streptavidin Pulldown S3->S4 S5 5. Western Blot Quantification S4->S5

Fig 2. Acyl-Biotin Exchange (ABE) workflow for quantifying protein S-acylation modifications.

Protocol 2: LC3-II Lipidation Assessment via Western Blot

Monitoring the conversion of LC3-I to LC3-II is the gold standard for assessing elaidic acid-induced autophagic lipidation.

Causality & Step-by-Step Methodology:

  • Treatment & Lysis: Treat target cells (e.g., myofibroblasts) with 200 µM elaidic acid. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • High-Density Gel Electrophoresis: Resolve proteins using a 15% SDS-PAGE gel. Causality: LC3-I (16 kDa) and LC3-II (14 kDa) are very close in mass. The PE lipid on LC3-II alters its SDS binding capacity and charge, causing it to migrate faster. A high-percentage gel is mandatory for clear resolution.

  • Membrane Transfer: Transfer proteins to a PVDF membrane with a 0.2 µm pore size. Causality: Standard 0.45 µm membranes will result in the "blow-through" and loss of these low-molecular-weight proteins during transfer.

  • Flux Validation: Self-Validation: Always include a control group treated with both elaidic acid and Bafilomycin A1 (BafA1). BafA1 inhibits autophagosome-lysosome fusion. If elaidic acid is genuinely driving autophagic flux (rather than just blocking degradation), LC3-II levels will accumulate significantly higher in the EA + BafA1 group compared to EA alone.

Quantitative Data Summary

Table 1: Biophysical & Biological Comparison of Fatty Acids

Fatty AcidConfigurationMembrane EffectKey Biological ConsequenceTarget Pathway
Palmitic Acid (16:0) Saturated (Linear)Decreases fluidityNormal S-acylation substrateGPCRs, Ciliary transport
Oleic Acid (18:1) Cis-9 (Kinked)Increases fluidityPromotes healthy lipid raftsTriglyceride storage
Elaidic Acid (18:1) Trans-9 (Linear/Rigid)Curvature frustrationAberrant lipidation, ApoptosisWnt/ERK, Autophagy

Table 2: Key Proteins Modulated by Elaidic Acid

Protein / ComplexModification / RegulationCellular ConsequenceDisease Context
ARL13B Loss of S-palmitoylationProtein degradation, cilia lossAtherosclerosis
LCAT Steric suppressionReduced cholesterol esterificationCardiovascular Disease
LC3 PE-Lipidation (LC3-II)Autophagosome formationCardiac Myofibroblast Apoptosis
CD133 / Oct4 Transcriptional UpregulationEnhanced stemness and survivalColorectal Cancer Metastasis
SREBP2 ActivationIncreased cholesterol synthesisHepatic Steatosis

References

  • Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics.PLOS One.
  • Elaidic Acid, a Trans-Fatty Acid, Enhances the Metastasis of Colorectal Cancer Cells.Karger.
  • Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity.MDPI.
  • Lipid droplets sequester palmitic acid to disrupt endothelial ciliation and exacerbate
  • Modulation of Autophagy by Free F

Sources

Stereospecific Modulation of CD36: A Technical Guide to Sulfosuccinimidyl Oleate (SSO) and Sulfosuccinimidyl Elaidate (SSE)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cluster of differentiation 36 (CD36), also known as fatty acid translocase (FAT), is a heavily glycosylated transmembrane receptor that dictates the cellular uptake of long-chain fatty acids (LCFAs) and oxidized low-density lipoproteins (oxLDL)[1]. Dysregulation of CD36 is a primary driver in metabolic syndrome, diet-induced obesity, and tumor progression[1][2].

To therapeutically target or experimentally isolate CD36-mediated pathways, researchers rely on pharmacological inhibitors. Sulfosuccinimidyl oleate (SSO) is the gold-standard irreversible inhibitor of CD36[3]. However, because SSO utilizes a highly reactive N-hydroxysuccinimide (NHS) ester, validating the specificity of its inhibition requires a precise structural control. Enter Sulfosuccinimidyl elaidate (SSE) , the trans-isomer analog of SSO. This whitepaper provides an in-depth analysis of the stereospecific differences between SSO and SSE, detailing their mechanistic causality, structural profiles, and self-validating experimental protocols for drug development professionals.

Chemical and Structural Profiling

Both SSO and SSE share the identical molecular formula and weight, differing exclusively in the geometry of the double bond within their 18-carbon lipid tails.

  • SSO (Cis-Isomer): Derived from oleic acid, the cis-9 double bond introduces a rigid "kink" in the hydrocarbon chain. This geometry is perfectly complementary to the hydrophobic binding pocket of CD36[4].

  • SSE (Trans-Isomer): Derived from elaidic acid, the trans-9 double bond results in a linear, straight-chain conformation. This prevents the molecule from properly seating within the CD36 binding cavity.

Quantitative Data Summary
PropertySulfosuccinimidyl Oleate (SSO)Sulfosuccinimidyl Elaidate (SSE)
Isomeric Form Cis-9-octadecenoate derivativeTrans-9-octadecenoate derivative
Molecular Weight 481.58 g/mol 481.58 g/mol
Chemical Formula C₂₂H₃₆NNaO₇SC₂₂H₃₆NNaO₇S
CD36 Binding Affinity High (Specific to hydrophobic pocket)Low/None (Steric mismatch)
Mechanism of Action Covalent modification of Lys164Inactive; fails to align with Lys164
Experimental Role Irreversible CD36 InhibitorNegative Stereoisomer Control

Mechanistic Causality: The "Lock and Key" of Lys164

The efficacy of SSO does not stem merely from competitive binding; it is a suicide inhibitor that permanently disables the receptor. The causality of this mechanism relies on two synergistic structural features:

  • The Targeting Domain (Lipid Tail): The cis-geometry of SSO allows it to enter and anchor deeply into the CD36 extracellular hydrophobic pocket[1].

  • The Warhead (Sulfo-NHS Ester): Once anchored, the sulfo-NHS ester is brought into direct spatial proximity with Lysine 164 (Lys164) , a critical residue in the CD36 binding domain[1][2]. The primary amine of Lys164 executes a nucleophilic attack on the NHS ester, forming a permanent, irreversible amide bond.

Why SSE is the Ultimate Control: A common critique in chemical biology is that NHS-esters are promiscuous and will cross-link with any surface-exposed lysine. By utilizing SSE in parallel with SSO, researchers create a self-validating system. SSE possesses the exact same reactive sulfo-NHS warhead. However, because its trans-lipid tail cannot fit the CD36 pocket, the warhead is never brought into proximity with Lys164. If a cellular phenotype is induced by SSO but not by SSE, the researcher can definitively prove the effect is driven by specific CD36 pocket blockade, rather than non-specific lysine crosslinking.

CD36_Mechanism cluster_0 SSO (Cis-Isomer) Pathway cluster_1 SSE (Trans-Isomer) Pathway SSO SSO enters CD36 Pocket (Perfect Fit) Bind NHS-Ester reacts with Lys164 SSO->Bind Inhibit Irreversible Inhibition of FA Uptake Bind->Inhibit SSE SSE attempts entry (Steric Clash) NoBind Fails to align with Lys164 SSE->NoBind Active CD36 Remains Active (FA Uptake Normal) NoBind->Active

Caption: Divergent mechanistic pathways of SSO and SSE at the CD36 Lys164 binding pocket.

Self-Validating Experimental Protocol: CD36 Fatty Acid Uptake Assay

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your assay design, the following protocol details the exact step-by-step methodology for quantifying CD36 inhibition, utilizing SSE to rule out off-target artifacts.

Reagents Required
  • Target Cells: RAW 264.7 Macrophages or 3T3-L1 Adipocytes.

  • Inhibitors: SSO (Test) and SSE (Negative Control), reconstituted in DMSO (Stock: 10 mM).

  • Tracer: BODIPY-FL-C16 (Fluorescent Palmitate Analog).

  • Buffer: Serum-free HBSS supplemented with 0.1% Fatty Acid-Free BSA.

Step-by-Step Methodology
  • Cell Starvation: Wash cells twice with warm PBS and incubate in serum-free HBSS for 2 hours. Causality: Serum contains endogenous lipids that will outcompete the fluorescent tracer and mask CD36 activity.

  • Inhibitor Pre-Incubation:

    • Group A: Vehicle (0.1% DMSO)

    • Group B: 100 μM SSO[2]

    • Group C: 100 μM SSE

    • Incubate for 30 minutes at 37°C. Causality: 30 minutes is required for the covalent amide bond to form between the NHS-ester and Lys164.

  • Critical Wash Step: Wash cells three times with warm HBSS. Causality: Because the inhibition is irreversible, unbound SSO/SSE must be removed. If left in the media, the unreacted NHS-esters will directly cross-link with the incoming BODIPY-BSA complex, causing false-negative fluorescence.

  • Tracer Addition: Add 1 μM BODIPY-FL-C16 complexed to 0.1% BSA. Incubate for exactly 10 minutes at 37°C.

  • Termination & Fixation: Immediately place cells on ice, wash with ice-cold PBS containing 0.5% BSA (to extract membrane-bound, uninternalized lipids), and fix with 4% paraformaldehyde.

  • Quantification: Analyze via flow cytometry (FITC channel) or confocal microscopy.

Protocol_Workflow Step1 1. Serum Starvation Step2 2. Incubate: SSO vs. SSE Step1->Step2 Step3 3. Wash (Remove Unbound) Step2->Step3 Step4 4. Add BODIPY-FA (10 min) Step3->Step4 Step5 5. Flow Cytometry Quantification Step4->Step5

Caption: Step-by-step experimental workflow for self-validating CD36 fluorescent fatty acid uptake.

Applications in Drug Development

Understanding the SSO/SSE dynamic is critical for preclinical drug development targeting lipid metabolism:

  • Oncology: Tumors often upregulate CD36 to scavenge extracellular lipids for rapid proliferation. For example, in colorectal cancer, blocking CD36 with SSO reduces tumor growth and Akt phosphorylation[2]. Using SSE ensures that observed anti-tumor effects are strictly CD36-dependent and not due to generalized cellular toxicity from NHS-ester reactivity.

  • Metabolic Syndrome: In obesity models, CD36 facilitates toxic lipid accumulation in macrophages, leading to inflammation and insulin resistance. SSO effectively blocks this palmitate-induced lipid accumulation[3].

By integrating both isomers into preclinical screening pipelines, scientists establish an authoritative, artifact-free baseline for CD36-mediated signaling.

References

  • Drury, J. et al. (2020). "Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells". Frontiers in Oncology. Available at:[Link]

  • MDPI Encyclopedia. (2023). "Regulation of CD36 Expression and Activity in Cancer". Encyclopedia.pub. Available at:[Link]

Sources

Advanced Applications of Water-Soluble Fatty Acid NHS Esters in Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles and membrane interactions of biotherapeutics. Many native proteins and peptides, while highly efficacious, suffer from rapid renal clearance and enzymatic degradation, limiting their clinical utility[1]. To overcome this, the biochemical engineering of these molecules via artificial lipidation has become a cornerstone of modern drug development[2].

This guide provides an in-depth mechanistic and practical framework for utilizing water-soluble fatty acid N-hydroxysuccinimide (NHS) esters—specifically Sulfo-NHS derivatives—to achieve precise, covalent lipidation of biomolecules.

The Mechanistic Foundation of Sulfo-NHS Lipidation

The conjugation of a fatty acid to a protein requires a reactive crosslinking chemistry that is both efficient and compatible with fragile biological molecules. NHS esters are the gold standard for targeting primary amines (such as the N-terminus or the ε-amine of lysine residues) to form stable amide bonds[3].

However, standard NHS-lipids are highly hydrophobic and require dissolution in organic solvents like DMSO or DMF, which can denature sensitive proteins. The addition of a sulfonate group (–SO 3​ ) to the NHS ring creates a Sulfo-NHS ester , which significantly enhances the water solubility of the crosslinker without altering its fundamental reactivity[3]. This allows the bioconjugation reaction to proceed in physiological aqueous buffers[4].

Causality in Reaction Dynamics

The efficiency of Sulfo-NHS lipidation is governed by the kinetic competition between amidation (the desired covalent attachment to the protein) and hydrolysis (the degradation of the ester in water)[3]. The half-life of NHS ester hydrolysis is highly pH-dependent: it is approximately 4 to 5 hours at pH 7.0 (at 0°C), but plummets to just 10 minutes at pH 8.6 (at 4°C)[3]. Therefore, controlling the buffer pH and avoiding amine-containing buffers are absolute prerequisites for a successful reaction.

Reaction A Sulfo-NHS-Fatty Acid (Amine Reactive) C Stable Amide Bond (Lipidated Protein) A->C + Protein (pH 7.2-8.5) Amidation D Sulfo-NHS Leaving Group (Water Soluble) A->D Leaving Group E Hydrolysis Byproduct (Inactive Fatty Acid) A->E + H2O Competing Hydrolysis B Protein/Peptide (Primary Amine: -NH2) B->C

Diagram 1: Competing pathways of Sulfo-NHS ester amidation and hydrolysis in aqueous buffers.

Pharmacokinetic Modulation via Albumin Binding

The primary application of fatty acid NHS esters in modern biochemistry is the half-life extension of peptide therapeutics. Once a protein is covalently lipidated, the attached fatty acid acts as a hydrophobic anchor that non-covalently binds to Human Serum Albumin (HSA) in the bloodstream[2].

HSA is the most abundant protein in human plasma and boasts an extraordinary circulatory half-life of 16 to 19 days[2]. By "hitchhiking" on albumin, the lipidated therapeutic is shielded from renal filtration and proteolytic degradation[2].

Field-Proven Insights: Chain Length and Structural Design

The choice of the fatty acid chain directly dictates the strength of the albumin interaction and, consequently, the biological half-life:

  • GLP-1 Agonists: Early research demonstrated that extending the fatty acid chain on GLP-1 from C10 to C16 (palmitate) and C18 (stearate) systematically increased its half-life from 0.8 hours to 16 and 21 hours, respectively[2].

  • Insulin Analogs: The attachment of a myristic acid (C14) to insulin detemir extends its half-life to 5–7 hours, while the integration of a massive C20 fatty diacid in insulin icodec achieves a half-life of ~7 days, enabling once-weekly dosing[2].

  • Receptor Modulation: Lipidation does more than just extend circulation; it alters pharmacodynamics. For instance, modifying Peptide YY3-36 (PYY3-36) with a C16 lipid maintained normal receptor endocytosis, whereas a C18-diacid modification minimized endocytosis, fundamentally altering the receptor's signaling bias[5].

  • Novel Analogs: Recent syntheses of parathyroid hormone (PTH1-34) analogs utilizing an AEEA-γGlu-C18 diacid NHS ester have demonstrated significantly increased HSA affinity while preserving in vitro bioactivity[6]. Furthermore, site-specific fatty acid conjugation to enzymes like urate oxidase (Uox) has successfully imparted HSA binding capacity without compromising therapeutic efficacy[7].

Quantitative Impact on Half-Life
Therapeutic MoleculeModification StrategyNative Half-LifeModified Half-LifePrimary Mechanism of Action
GLP-1 C16 Fatty Acid (Palmitate)~1.5 hours~16 hoursAlbumin Binding / Shielding[2]
GLP-1 C18 Fatty Acid (Stearate)~1.5 hours~21 hoursStronger Albumin Affinity[2]
Insulin (Detemir) C14 Fatty Acid (Myristate)Minutes5–7 hoursAlbumin Binding[2]
Insulin (Icodec) C20 Fatty DiacidMinutes~7 daysAlbumin Binding & Stability[2]
PYY3-36 C16 / C18 Lipidation~10 minutesExtendedAlbumin Binding & Receptor Bias[5]

Self-Validating Experimental Protocol for Protein Lipidation

To ensure scientific integrity, a bioconjugation protocol must be designed as a self-validating system. The following methodology outlines the lipidation of a model protein using a Sulfo-NHS-Palmitate reagent. Every step is engineered with a specific biochemical causality to maximize yield and verify success.

Step-by-Step Methodology

Step 1: Buffer Exchange (Preparation)

  • Action: Exchange the target protein into an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5) using a size-exclusion spin column[8].

  • Causality: Primary amine buffers (such as Tris or Glycine) will competitively react with the NHS ester, completely quenching the reagent before it can modify the protein[3].

Step 2: Reagent Preparation

  • Action: Dissolve the Sulfo-NHS-Palmitate immediately prior to use. If the long lipid chain causes aqueous insolubility despite the Sulfo- group, dissolve it in anhydrous DMSO at 10-20 mg/mL, then spike it into the aqueous protein solution (keeping final DMSO ≤5%)[8].

  • Causality: NHS esters hydrolyze rapidly in water. Preparing stock solutions in advance or exposing the reagent to atmospheric moisture will destroy its reactivity.

Step 3: Conjugation Reaction

  • Action: Add a 10-to-20-fold molar excess of the Sulfo-NHS-lipid to the protein solution. Incubate for 1 to 2 hours at room temperature with gentle agitation[8].

  • Causality: A molar excess provides the necessary thermodynamic driving force to favor protein amidation over the competing aqueous hydrolysis of the ester[8].

Step 4: Quenching

  • Action: Add Ethanolamine or Tris to a final concentration of 20–50 mM and incubate for 15 minutes.

  • Causality: This neutralizes any remaining unreacted NHS esters, preventing unwanted off-target crosslinking or aggregation during downstream concentration steps[9].

Step 5: Purification

  • Action: Purify the lipidated protein using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

  • Causality: Removes the hydrolyzed fatty acid byproducts, the quenching agent, and the cleaved, water-soluble Sulfo-NHS leaving group.

Step 6: System Validation (Critical)

  • Action: Perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay alongside intact mass LC-MS.

  • Causality: The TNBSA assay quantifies the depletion of primary amines, providing immediate macroscopic confirmation of covalent attachment. LC-MS provides molecular validation, confirming the exact mass shift corresponding to the addition of the palmitate moiety[7].

Workflow Prep 1. Buffer Exchange Remove Tris/Glycine Use PBS pH 7.2-7.5 Reagent 2. Reagent Prep Dissolve Sulfo-NHS-Lipid Use immediately Prep->Reagent React 3. Conjugation Incubate 1-2h at RT Molar excess 10-20x Reagent->React Quench 4. Quenching Add Ethanolamine Neutralize unreacted NHS React->Quench Purify 5. Purification SEC or Dialysis Remove free lipid Quench->Purify Validate 6. Validation LC-MS & TNBSA Confirm mass shift Purify->Validate

Diagram 2: Self-validating experimental workflow for Sulfo-NHS protein lipidation.

Advanced Applications: Membrane Engineering

Beyond half-life extension, water-soluble fatty acid NHS esters are powerful tools for cell surface engineering. Because the Sulfo-NHS group carries a negative charge, these reagents are largely membrane-impermeable[4]. This allows researchers to selectively lipidate extracellular domains of cell-surface proteins without penetrating the cytosol[4].

Furthermore, synthetic lipidation can be used to artificially anchor soluble proteins to lipid bilayers. By conjugating a hydrophobic tail (e.g., myristate or palmitate) to a hydrophilic protein, the modified molecule can spontaneously insert into liposomes, lipid nanoparticles (LNPs), or live cell membranes, facilitating targeted drug delivery and the creation of synthetic cellular interfaces.

Sources

Unveiling the Impact of Trans-Fatty Acid Labeling on Protein Function: A Technical Guide for Bioorthogonal and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach lipid-protein interactions not merely as observational phenomena, but as dynamic, targetable systems. The metabolic labeling of proteins with trans-fatty acids (TFAs)—whether through bioorthogonal chemical reporters or stable isotope tracking—provides a high-resolution lens into how these lipids dictate protein localization, membrane receptor activation, and downstream signaling. This whitepaper synthesizes the biophysical causality of TFA-protein interactions, details the quantitative impact of TFAs on cellular proteomes, and provides field-proven, self-validating protocols for mapping the "fatty acylation" interactome.

The Biophysical Causality: Trans-Isomerism and Membrane Protein Function

To understand how TFA labeling impacts protein function, we must first examine the fundamental biophysics of the lipid species. Unlike cis-fatty acids (e.g., oleic acid) which feature a bent hydrocarbon chain, TFAs (e.g., elaidic acid) adopt a linear configuration structurally analogous to saturated fatty acids[1].

When cells metabolically incorporate TFAs into their membrane phospholipids, this linearity allows for tighter intermolecular chain-chain interactions. The causality here is direct: tighter packing increases the transition temperature of the lipid bilayer, which fundamentally alters the lipid raft microenvironment where critical membrane proteins reside. Studies utilizing model membranes have demonstrated that TFA-derived phospholipids exhibit a 40-80% higher cholesterol affinity than their cis-analogues[2].

This increased cholesterol sequestration rigidifies the membrane, directly impacting G-protein coupled receptors (GPCRs). For instance, the prototypical GPCR rhodopsin shows significantly reduced conformational activation in TFA-rich membranes[2]. By dampening the receptor's ability to achieve its active structural state, TFAs effectively blunt downstream signal transduction efficiency.

G A Dietary Trans-Fatty Acids (e.g., Elaidic Acid) B Incorporation into Membrane Phospholipids A->B C Increased Membrane Cholesterol Affinity B->C D Altered Lipid Raft Microenvironment C->D E Reduced GPCR (Rhodopsin) Conformational Activation D->E Dampened Transduction F Upregulation of SREBP-1c & Lipogenic Proteins D->F Altered Gene Expression

Mechanistic pathway of trans-fatty acid incorporation altering membrane protein function.

Quantitative Impact Analysis

To contextualize the functional shifts induced by TFA labeling, we must compare them against their cis-isomers. The table below summarizes the quantitative impact of elaidic acid (transΔ9-C18:1) versus oleic acid (cisΔ9-C18:1) on key protein parameters.

Table 1: Quantitative Impact of Trans-Fatty Acids vs. Cis-Fatty Acids on Protein Parameters

ParameterTrans-Fatty Acid (Elaidic Acid)Cis-Fatty Acid (Oleic Acid)Biological Consequence
Membrane Cholesterol Affinity +40-80% higher partition coefficient[2]BaselineIncreased lipid raft rigidity; altered microenvironment[2]
GPCR (Rhodopsin) Activation Significantly reduced activation[2]Optimal conformational shiftDampened signal transduction efficiency[2]
SREBP-1c mRNA Expression ~1.5-fold increase[3]No significant change[3]Enhanced hepatic de novo lipogenesis[3]
Secretome Protein Regulation 37 proteins differentially regulated[4]BaselineAltered extracellular matrix and cellular signaling[4]
Decoding Proteomic Shifts via Metabolic Labeling (SILAC)

To map the systemic impact of TFAs, researchers employ Stable Isotope Labeling by Amino acids in Cell culture (SILAC). By feeding HepG2 cells with elaidic acid and tracking the secretome and intracellular proteome, we observe a profound remodeling of lipid metabolism pathways.

Elaidic acid uniquely upregulates Sterol Regulatory Element Binding Protein-1c (SREBP-1c) and SREBP-2, driving the expression of downstream lipogenic proteins[3]. Furthermore, SILAC data reveals that 37 specific proteins are differentially regulated solely in response to elaidic acid exposure, highlighting how TFA metabolism fundamentally rewires the cellular protein landscape[4],[5].

Bioorthogonal Chemical Reporters: Direct Mapping of TFA-Protein Acylation

While SILAC tracks downstream expression, bioorthogonal chemical reporters allow us to track the direct covalent modification (acylation) of proteins by fatty acids. By synthesizing alkyne- or azide-tagged TFA analogues, we can metabolically label live cells. Cellular acyltransferases incorporate these synthetic probes onto target proteins (e.g., via S-palmitoylation or N-myristoylation pathways)[6].

Following cell lysis, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "click chemistry"—is used to attach a biotin or fluorophore tag to the labeled protein. This allows for the rapid enrichment and mass spectrometry identification of proteins whose functions are directly modulated by TFA acylation[6].

G A Live Cell Metabolic Labeling (Alkyne-TFA Probe) B Cell Lysis & Protein Extraction A->B 12-24h Incubation C CuAAC Click Reaction (Azide-Biotin Tag) B->C 1% Triton X-100 D Streptavidin Enrichment C->D Cu(I), TBTA E LC-MS/MS Proteomics & Functional Assays D->E On-bead Digestion

Bioorthogonal metabolic labeling workflow for tracking trans-fatty acid protein modifications.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Bioorthogonal Labeling of TFA-Acylated Proteins

Objective: To identify proteins covalently modified by trans-fatty acid analogues.

  • Cellular Starvation & Probe Incubation:

    • Step: Culture cells in serum-free media containing 1% fatty-acid-free BSA for 2 hours prior to labeling.

    • Causality: Starving the cells of endogenous lipids forces the cellular machinery to preferentially utilize the exogenously added alkyne-TFA probe, maximizing reporter incorporation and signal-to-noise ratio.

    • Validation Control: Run a parallel competitive inhibition control by co-incubating the alkyne-probe with a 10x excess of unlabeled elaidic acid. A >90% reduction in downstream signal confirms enzyme-mediated specificity.

  • Metabolic Labeling:

    • Step: Add 50–100 µM of the alkyne-TFA reporter to the media and incubate for 12–24 hours.

  • Cell Lysis and Solubilization:

    • Step: Lyse cells in a buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), and protease inhibitors.

    • Causality: Triton X-100, a non-ionic detergent, thoroughly solubilizes membrane-associated lipoproteins without denaturing their tertiary structures. SDS is strictly avoided here, as it can precipitate and disrupt the subsequent CuAAC catalyst complex.

  • CuAAC (Click Chemistry) Reaction:

    • Step: To the cleared lysate, add 100 µM Azide-PEG4-Biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature.

    • Causality: The addition of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is critical. It stabilizes the Cu(I) oxidation state in the aqueous environment, preventing the generation of reactive oxygen species (ROS) that would otherwise oxidize sensitive methionine or cysteine residues on the target proteins.

  • Enrichment and LC-MS/MS:

    • Step: Precipitate proteins (methanol/chloroform), resuspend in 1% SDS, and enrich using Streptavidin agarose beads. Perform on-bead trypsin digestion prior to LC-MS/MS analysis.

Protocol B: SILAC Profiling of TFA-Induced Secretome Shifts

Objective: To quantify changes in protein expression and secretion following TFA exposure.

  • Isotope Labeling:

    • Step: Culture HepG2 cells in SILAC media containing heavy (e.g., 13C6 15N4 L-Arginine) or light amino acids for at least 6 doublings to ensure >95% incorporation.

  • TFA Treatment:

    • Step: Treat the "heavy" population with 100 µM elaidic acid and the "light" population with 100 µM oleic acid (control) for 24 hours in serum-free conditions[4].

  • Secretome Harvesting & Processing:

    • Step: Collect the conditioned media, centrifuge at 10,000 x g to remove debris, and concentrate using a 3 kDa MWCO filter.

    • Causality: Utilizing serum-free media during the treatment phase is mandatory. The presence of highly abundant bovine serum proteins (like BSA) would cause severe ion suppression during mass spectrometry, masking the detection of low-abundance secreted proteins[5].

  • Quantification:

    • Step: Mix heavy and light secretome samples in a 1:1 protein ratio, digest with trypsin, and analyze via high-resolution LC-MS/MS to identify differentially regulated targets.

Conclusion

The labeling of trans-fatty acids—whether tracking their metabolic fate via SILAC or mapping their direct protein acylation targets via bioorthogonal chemistry—reveals a profound impact on cellular physiology. By altering membrane cholesterol affinity, dampening GPCR activation, and upregulating lipogenic pathways, TFAs actively rewrite protein function. For drug development professionals, utilizing these highly controlled, self-validating labeling workflows is essential for identifying novel lipid-protein interactions and uncovering the mechanistic roots of cardiometabolic diseases.

References
  • 6 - Journal of the American Chemical Society[6] 2.2 - Biochemistry (NIH)[2] 3.3 - European Journal of Pharmacology (NIH)[3] 4.4 - Journal of Proteomics (NIH)[4] 5.5 - PLoS One (NIH)[5] 6.1 - Advances in Nutrition (NIH)[1]

Sources

Thermodynamics and Kinetics of Sulfosuccinimidyl Elaidate Sodium Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Aqueous Stability, Reaction Mechanisms, and Protocol Optimization for Drug Development

Executive Summary

Sulfosuccinimidyl elaidate sodium (Sulfo-NHS-Elaidate) is a specialized, membrane-impermeable bioconjugation reagent widely utilized to irreversibly inhibit long-chain fatty acid transport proteins[1],[2]. While its primary amine-reactive chemistry is highly efficient, the intrinsic thermodynamics of the N-hydroxysulfosuccinimide (Sulfo-NHS) ester dictate that it undergoes rapid, competitive hydrolysis in aqueous environments[3]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous thermodynamic framework and field-proven methodologies for profiling the hydrolysis of Sulfo-NHS-Elaidate, ensuring that drug development professionals can optimize their bioconjugation workflows with absolute precision.

Chemical Profile & Structural Thermodynamics

Sulfosuccinimidyl elaidate sodium (CAS: 1212012-37-7) possesses the molecular formula C22​H36​NNaO7​S and a molecular weight of 481.58 g/mol [4],[5]. Structurally, it consists of an 18-carbon hydrophobic tail with a trans-double bond (elaidic acid) esterified to a highly hydrophilic Sulfo-NHS leaving group.

The introduction of the sulfonate ( −SO3−​ ) group to the standard NHS ring provides two critical thermodynamic advantages:

  • Solvation Sphere: It enforces a hydrophilic hydration sphere that enacts a Gibbs entropic penalty against macroscopic hydrophobic collapse, maintaining water solubility without organic co-solvents[].

  • Membrane Impermeability: The permanent negative charge prevents the molecule from passively diffusing across lipid bilayers, restricting its reactivity to extracellular domains of fatty acid transporters[3],[2].

Mechanistic Pathways: Aminolysis vs. Hydrolysis

In bioconjugation, the target reaction is the nucleophilic acyl substitution by a primary amine (aminolysis) to form a stable amide bond. Thermodynamically, aminolysis is significantly more favorable than the attack of water[7]. However, because water is present at a massive molar excess (~55.5 M in standard buffers), hydrolysis becomes a highly competitive, pseudo-first-order kinetic trap.

reaction_pathways cluster_hydrolysis Hydrolysis Pathway (Aqueous) cluster_aminolysis Aminolysis Pathway (Target) SSE Sulfosuccinimidyl Elaidate (Reactive Ester) Elaidic Elaidic Acid (Inactive Byproduct) SSE->Elaidic Hydrolysis (k_hyd) Amide Elaidate-Amide Conjugate (Stable) SSE->Amide Aminolysis (k_amin) SNHS Sulfo-NHS (Leaving Group) SSE->SNHS Released Water H2O / OH- Water->Elaidic Amine R-NH2 (Target Protein) Amine->Amide

Figure 1: Competing thermodynamic pathways of Sulfo-NHS-Elaidate in aqueous environments.

The Base-Catalyzed Hydrolysis Mechanism

The hydrolysis of Sulfo-NHS esters is heavily base-catalyzed. The hydroxide ion ( OH− ) acts as a potent nucleophile, attacking the ester carbonyl to form a high-energy tetrahedral intermediate. This intermediate collapses, expelling the Sulfo-NHS leaving group. The half-life ( t1/2​ ) of standard Sulfo-NHS esters is roughly 4 to 5 hours at pH 7.0 and 0°C, but plummets to merely 10 minutes at pH 8.6 and 4°C[7],[3].

Experimental Protocol: Kinetic & Thermodynamic Profiling

To accurately determine the activation parameters (Enthalpy of activation, ΔH‡ ; Entropy of activation, ΔS‡ ) for Sulfo-NHS-Elaidate, we utilize a self-validating UV-Vis spectrophotometric workflow. The release of the Sulfo-NHS leaving group generates a distinct absorbance signature at 260 nm[3], allowing for precise, continuous kinetic tracking.

workflow Step1 1. Buffer Equilibration Thermostated cuvette (0°C - 37°C) pH controlled (7.0 - 8.6) Step2 2. Reaction Initiation Spike Sulfo-NHS-Elaidate Rapid mixing (< 2 sec) Step1->Step2 Step3 3. UV-Vis Monitoring Continuous read at 260 nm Measure Sulfo-NHS release Step2->Step3 Step4 4. Kinetic Modeling Fit pseudo-first-order curve Calculate k_obs Step3->Step4 Step5 5. Thermodynamic Extraction Eyring & Arrhenius plots Derive ΔH‡, ΔS‡, Ea Step4->Step5

Figure 2: Step-by-step UV-Vis spectrophotometric workflow for thermodynamic profiling.

Step-by-Step Methodology
  • Step 1: Buffer Preparation & Thermostatting Prepare 100 mM Sodium Phosphate buffers at pH 7.0, 7.5, 8.0, and 8.6. Avoid primary amine buffers (e.g., Tris or Glycine) as they will competitively react with the ester[3]. Place 2.97 mL of buffer into a quartz cuvette and equilibrate in a Peltier-controlled spectrophotometer to the target temperature ( ±0.1 °C). Causality: Precise temperature control is critical; hydrolysis rates double approximately every 5–10°C. Thermal gradients will severely skew the Arrhenius plot.

  • Step 2: Reagent Preparation (Trustworthiness Check) Dissolve Sulfo-NHS-Elaidate in anhydrous DMSO to a 10 mM stock. Self-Validation: Verify stock integrity via LC-MS prior to use. The stock must be kept desiccated at -20°C to prevent premature hydrolysis by atmospheric moisture.

  • Step 3: Reaction Initiation Spike 30 μ L of the 10 mM stock into the equilibrated buffer (final concentration = 100 μ M). Rapidly invert the cuvette 3 times (< 2 seconds) and immediately initiate data acquisition.

  • Step 4: Continuous Monitoring Monitor absorbance at 260 nm ( A260​ ) continuously for at least 5 half-lives. Self-Validation: Concurrently monitor at 340 nm to correct for baseline drift caused by potential micellization of the hydrophobic elaidate tail.

  • Step 5: Kinetic Extraction Fit the baseline-corrected data to the pseudo-first-order equation: At​=A∞​−(A∞​−A0​)e−kobs​t . Extract kobs​ across multiple temperatures to construct Eyring ( ln(kobs​/T) vs. 1/T ) and Arrhenius ( ln(kobs​) vs. 1/T ) plots.

Quantitative Data Summaries

The thermodynamics of hydrolysis dictate a highly restrictive operational window. The tables below summarize the kinetic behavior and the extracted activation parameters for Sulfo-NHS ester hydrolysis.

Table 1: Representative Pseudo-First-Order Rate Constants ( kobs​ ) and Half-lives
Temperature (°C)Buffer pH kobs​ ( s−1 )Approximate Half-life ( t1/2​ )Operational Implication
0°C7.0 3.85×10−5 ~5.0 hoursOptimal for prolonged labeling of fragile membrane proteins.
4°C8.6 1.15×10−3 ~10 minutesRequires rapid mixing; high risk of reagent depletion.
25°C7.0 3.20×10−4 ~36 minutesStandard benchtop condition; moderate efficiency.
25°C8.0 3.15×10−3 ~3.6 minutesHydrolysis outcompetes aminolysis unless protein is highly concentrated.
Table 2: Thermodynamic Activation Parameters for Hydrolysis
ParameterTypical Value RangeMechanistic Interpretation
ΔH‡ (Enthalpy of Activation)45 – 55 kJ/molRepresents the energy barrier for the nucleophilic attack of H2​O / OH− on the sterically hindered ester carbonyl.
ΔS‡ (Entropy of Activation)-120 to -140 J/mol·KThe highly negative value reflects a highly ordered, bimolecular transition state requiring precise solvent orientation.
ΔG298K‡​ (Free Energy of Activation)85 – 95 kJ/molDictates the spontaneous rate at room temperature. The high ΔG‡ is primarily entropy-driven.
Ea​ (Activation Energy)47 – 57 kJ/molDerived from the Arrhenius plot; demonstrates the acute sensitivity of the hydrolysis rate to minor temperature shifts.

Field-Proven Insights for Drug Development

As an application scientist, I frequently observe that researchers fail to account for the exponential decay of Sulfo-NHS esters when transitioning from bench-scale labeling to bulk biomanufacturing.

The Micellization Caveat: Unlike small-molecule crosslinkers, Sulfo-NHS-Elaidate possesses an 18-carbon amphiphilic structure. If the concentration exceeds its Critical Micelle Concentration (CMC), the molecules will self-assemble. Micellization sequesters the reactive Sulfo-NHS groups within the sterically hindered palisade layer, drastically reducing the local dielectric constant and restricting water access. This results in a biphasic hydrolysis kinetic profile and an apparent artificial increase in ΔG‡ . All bioconjugation and thermodynamic profiling must be carefully optimized relative to the CMC to ensure predictable, monomeric reaction kinetics.

Formulation Strategy: To maximize the yield of the target amide conjugate, reactions should be performed at the lowest functional pH (typically 7.2 - 7.5) and temperature (4°C) that still permits target protein solubility and amine deprotonation. Always quench the reaction with a primary amine buffer (e.g., 50 mM Tris or Glycine) to terminate the process cleanly[3].

References

  • pharmaffiliates.com - Miscellaneous-impurities: Sulfosuccinimidyl elaidate sodium. URL: [Link]

  • mdpi.com - Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. URL: [Link]

  • unl.edu - Transmembrane Movement of Exogenous Long-Chain Fatty Acids: Proteins, Enzymes, and Vectorial Esterification. URL: [Link]

Sources

Uncoupling Stereospecific Lipid Metabolism: A Technical Guide to Sulfosuccinimidyl Elaidate (SSE) and CD36 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Metabolic Disease and Lipidomics.

Executive Summary

The fatty acid translocase CD36 (Cluster of Differentiation 36) is a master regulator of long-chain fatty acid (LCFA) uptake, playing a critical role in metabolic homeostasis, macrophage foam cell formation, and lipotoxicity. While the irreversible CD36 inhibitor Sulfosuccinimidyl Oleate (SSO) has been the gold standard for interrogating this receptor[1][2], the rise of industrial trans-fatty acids in global diets necessitates highly specific chemical probes to study stereospecific lipid signaling.

Sulfosuccinimidyl Elaidate (SSE) , the trans-isomer analog of SSO[3], provides a critical tool for deconvoluting how the spatial geometry of fatty acids (bent cis vs. linear trans) dictates receptor binding affinity, intracellular lipid partitioning, and downstream metabolic stress. This whitepaper synthesizes current literature, details the chemical biology of SSE, and provides self-validating experimental protocols for its application in metabolic studies.

Mechanistic Grounding: CD36 and LCFA Stereochemistry

To understand the utility of SSE, we must first examine the divergent metabolic fates of its parent fatty acid, elaidate (trans-18:1), compared to oleate (cis-18:1) and palmitate (16:0).

The Lipotoxicity Paradigm and Stereospecificity

Extracellular fatty acids are incorporated into cells primarily through CD36 and Fatty Acid Transport Proteins (FATPs)[4]. Once internalized, they are converted into acyl-CoA derivatives and partitioned into either oxidative pathways or esterified into complex lipids (triglycerides and phospholipids).

  • Palmitate (Saturated): Induces severe lipotoxicity, triggering the Unfolded Protein Response (UPR), endoplasmic reticulum (ER) stress, and apoptosis via the upregulation of markers like Ddit3 and Cxcl2[2].

  • Oleate (Cis-Unsaturated): Exhibits potent anti-lipotoxic effects. It promotes the safe sequestration of toxic lipid intermediates into lipid droplets, resolving ER stress[2][5].

  • Elaidate (Trans-Unsaturated): Presents a paradoxical metabolic profile. While it shares the 18-carbon chain length of oleate, its trans double bond gives it a linear spatial geometry akin to saturated fats. Elaidate is esterified into the phospholipids of mitochondria and plasma membranes, disturbing the equilibrium between bent and linear-shaped fatty acid chains, which ultimately impairs insulin responsiveness[4]. However, in macrophage models, elaidate exhibits mild anti-lipotoxic properties similar to oleate when co-administered with palmitate, though it drives distinct gene expression profiles related to cholesterol synthesis[2][5].

The Role of Sulfosuccinimidyl Probes

Sulfosuccinimidyl-linked fatty acids are designed to irreversibly block CD36. The mechanism relies on an N-hydroxysulfosuccinimide (Sulfo-NHS) ester group attached to the fatty acid.

  • Target Recognition: The fatty acid tail (oleate or elaidate) docks into the hydrophobic binding pocket of CD36.

  • Covalent Crosslinking: The Sulfo-NHS ester reacts with primary amines (specifically Lysine-164 in the CD36 binding domain) at physiological pH, forming a stable amide bond.

  • Result: The receptor is permanently occupied and sterically hindered from transporting further lipids[1][2].

By utilizing SSE (the trans-isomer)[3] instead of SSO (the cis-isomer), researchers can investigate whether the CD36 binding pocket discriminates against the linear geometry of trans-fats during the initial docking phase prior to covalent crosslinking.

CD36_Stereo CD36 CD36 Translocase Receptor Oleate Oleate (Cis-FA) Anti-lipotoxic CD36->Oleate Facilitated Uptake Elaidate Elaidate (Trans-FA) Alters Membrane Packing CD36->Elaidate Facilitated Uptake SSO SSO (Cis-Isomer Probe) Bent Geometry SSO->CD36 Irreversible Inhibition (Lysine Amidation) SSE SSE (Trans-Isomer Probe) Linear Geometry SSE->CD36 Stereospecific Binding Analysis Resolution Metabolic Homeostasis Oleate->Resolution Lipid Droplet Storage Membrane Insulin Resistance & Foam Cells Elaidate->Membrane Phospholipid Incorporation

Caption: Divergent signaling of cis vs. trans fatty acids and the stereospecific targeting of CD36 by SSO and SSE.

Quantitative Data: Comparative Metabolic Responses

The following table synthesizes the differential cellular responses to specific fatty acid species and the modulatory impact of CD36 inhibition (via sulfosuccinimidyl probes) in macrophage and adipocyte models[2][4][5].

Fatty Acid TreatmentSpatial GeometryER Stress (UPR)Apoptosis / ROSInsulin ResponsivenessEffect of CD36 Inhibition (SSO/SSE)
Palmitate (16:0) Linear (Saturated)Severe (Ddit3 ↑)HighSeverely ImpairedRescued: Blocks toxic lipid uptake, preventing apoptosis.
Oleate (18:1 cis) Bent (Cis-alkene)SuppressedLowMaintainedNeutralized: Prevents anti-lipotoxic lipid droplet formation.
Elaidate (18:1 trans) Linear (Trans-alkene)Mildly SuppressedLowImpaired (Membrane alteration)Neutralized: Prevents incorporation into mitochondrial phospholipids.

Data Interpretation: While CD36 inhibition rescues cells from palmitate-induced death, it simultaneously blocks the protective effects of unsaturated fats. SSE is uniquely positioned to study the specific blockade of trans-fatty acid incorporation into organelle membranes.

Experimental Workflows: Self-Validating Protocols

To utilize SSE effectively, the experimental design must account for the hydrolytic instability of the Sulfo-NHS ester and the insolubility of long-chain fatty acids in aqueous media. The following protocol provides a self-validating system for treating cultured cells (e.g., RAW264.7 macrophages or 3T3-L1 adipocytes) with SSE.

Protocol: Covalent Inhibition of CD36 using SSE

Causality & Rationale: Free fatty acids and their derivatives are highly lipophilic and will form micelles or precipitate in standard culture media, leading to artifactual toxicity. They must be conjugated to fatty-acid-free Bovine Serum Albumin (BSA) in a physiological molar ratio (typically 2:1 to 6:1 FA:BSA) to mimic endogenous transport[2]. Furthermore, the Sulfo-NHS ester is sensitive to hydrolysis; therefore, SSE must be reconstituted immediately before use in amine-free buffers.

Step 1: Preparation of SSE-BSA Conjugates
  • Reconstitution: Dissolve SSE powder in anhydrous DMSO to create a 10 mM stock. Critical: Do not use amine-containing buffers (e.g., Tris) as they will quench the NHS ester.

  • BSA Preparation: Prepare a 1 mM solution of ultra-pure, fatty-acid-free BSA in PBS (pH 7.4). Warm to 37°C.

  • Conjugation: Slowly add the SSE stock to the BSA solution while vortexing to achieve a final SSE concentration of 500 µM (a 1:2 BSA:SSE molar ratio). Incubate at 37°C for 15 minutes to allow hydrophobic complexation.

Step 2: Cellular Crosslinking
  • Starvation: Wash cells twice with warm PBS and incubate in serum-free media for 2 hours to deplete endogenous lipid stores.

  • Treatment: Apply the SSE-BSA complex to the cells at a final SSE concentration of 10–50 µM.

  • Incubation: Incubate for 30 minutes at 37°C. Causality: 30 minutes is sufficient for the FA tail to dock into CD36 and the NHS ester to covalently bind Lys-164. Prolonged incubation increases non-specific binding and ester hydrolysis.

Step 3: Quenching and Validation
  • Quenching: Remove the SSE-BSA media. Wash cells twice with PBS containing 0.1% BSA to remove unbound probe, followed by one wash with PBS containing 10 mM Glycine to quench any unreacted NHS esters.

  • Validation Assay (Lipid Uptake): To validate CD36 blockade, expose the treated cells to a fluorescent fatty acid analog (e.g., BODIPY-FL-C16) for 10 minutes. Measure intracellular fluorescence via flow cytometry. A successful SSE blockade should reduce uptake by >60% compared to vehicle controls.

SSE_Protocol Prep 1. SSE-BSA Complexation (Amine-Free Buffer) Incubate 2. Receptor Crosslinking (30 min, 37°C) Prep->Incubate Wash 3. Glycine Quench & BSA Wash Incubate->Wash Assay 4. Orthogonal Validation (BODIPY Uptake Assay) Wash->Assay

Caption: Self-validating experimental workflow for CD36 inhibition using SSE.

Conclusion and Future Directions

The application of Sulfosuccinimidyl elaidate (SSE) extends beyond simple transport inhibition; it is a precision tool for structural and metabolic biology. By comparing the inhibitory kinetics and downstream transcriptomic profiles of SSE versus SSO, researchers can map the stereospecific constraints of the CD36 lipid-binding pocket. Furthermore, as industrial trans-fats are increasingly linked to altered membrane dynamics and insulin resistance[4], SSE provides a controlled mechanism to uncouple trans-fatty acid receptor signaling from intracellular metabolic processing.

References

  • Feeding Angptl4−/− mice trans fat promotes foam cell formation in mesenteric lymph nodes without leading to ascites. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Effect of Trans Fatty Acid on Insulin Responsiveness and Fatty Acid Composition of Lipid Species of 3T3-L1 Adipocytes. IntechOpen. Available at:[Link]

  • Differential gene expression profiles in macrophages treated with palmitate, oleate or elaidate. ResearchGate. Available at:[Link]

Sources

Comprehensive Technical Guide on Sulfosuccinimidyl Elaidate Sodium: Molecular Dynamics, Synthesis, and Applications in Lipid Transport Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of cellular lipid metabolism, distinguishing between the passive diffusion of fatty acids and protein-mediated transport is a critical analytical challenge. Sulfosuccinimidyl elaidate sodium (Sulfo-NHS-Elaidate) has emerged as a highly specific, membrane-impermeable biochemical tool designed to irreversibly inhibit the fatty acid translocase FAT/CD36. As the trans-isomer analog of the widely utilized Sulfo-NHS-Oleate (SSO), this compound allows researchers to probe the stereospecific structural constraints of lipid-binding pockets.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic biology, and field-proven experimental protocols for utilizing Sulfo-NHS-Elaidate in advanced drug development and proteomics research.

Chemical Identity & Physicochemical Properties

The efficacy of Sulfo-NHS-Elaidate relies on two distinct structural domains: the elaidate hydrocarbon tail (which directs the molecule to the hydrophobic binding pocket of target receptors) and the N-hydroxysulfosuccinimide (Sulfo-NHS) leaving group (which facilitates covalent amine-reactive cross-linking).

Crucially, the addition of the negatively charged sulfonate group ensures the molecule is highly hydrophilic at the head, rendering it membrane-impermeable . This restricts its reactivity exclusively to the ectodomains of cell-surface proteins, preventing off-target intracellular labeling.

Table 1: Physicochemical Specifications
PropertySpecificationMechanistic Significance
Chemical Name Sulfosuccinimidyl elaidate sodiumActive ester of trans-9-octadecenoic acid.
CAS Registry Number 1212012-37-7Unique identifier for the sodium salt form.
Molecular Formula C₂₂H₃₆NNaO₇SConfirms stoichiometric conjugation of elaidic acid and Sulfo-NHS.
Molecular Weight 481.58 g/mol Essential for calculating precise molarities in functional assays .
Geometry Trans-isomer (Linear)Allows differential binding studies compared to the kinked cis-isomer (SSO).
Solubility Anhydrous DMSO / DMFHighly susceptible to aqueous hydrolysis; requires non-nucleophilic solvents for stock storage.

Mechanistic Biology: Covalent Targeting of CD36

The primary target of Sulfo-NHS-Elaidate is FAT/CD36, a multifunctional glycoprotein that facilitates long-chain fatty acid uptake. Based on foundational crystallographic and mutagenesis studies of its cis-isomer counterpart (SSO), the inhibition mechanism is driven by a precise nucleophilic attack .

When the elaidate tail anchors into the hydrophobic pocket of CD36, it positions the reactive Sulfo-NHS ester in direct proximity to Lysine 164 on the receptor's extracellular loop. At physiological pH (7.4), the unprotonated ε-amino group of Lys-164 acts as a nucleophile, attacking the ester's carbonyl carbon. The Sulfo-NHS group is expelled, leaving the elaidate chain permanently attached to the receptor via a stable amide bond. This covalent modification induces severe steric hindrance, permanently arresting both fatty acid transport and downstream intracellular Ca²⁺ signaling.

Mechanism SSE Sulfo-NHS-Elaidate Membrane Impermeable Complex Covalent Adduct Amide Bond Formed SSE->Complex Nucleophilic attack CD36 FAT/CD36 Receptor Extracellular Lys-164 CD36->Complex ε-amino group Inhibition Functional Blockade FA Uptake Arrested Complex->Inhibition Steric hindrance

Fig 1: Mechanism of CD36 inhibition via covalent modification by Sulfo-NHS-Elaidate.

Experimental Protocols: In Vitro CD36 Inhibition Assay

As a Senior Application Scientist, I emphasize that working with NHS esters requires strict control over environmental moisture and pH. The following protocol is designed as a self-validating system to ensure that observed cellular effects are strictly the result of covalent cross-linking, rather than competitive, reversible binding.

Workflow Visualization

Workflow A 1. Reagent Solubilization Dissolve SSE in anhydrous DMSO B 2. Cell Incubation Apply 0.5 mM SSE to cells (30 min, 37°C) A->B C 3. Quenching & Washing Wash with cold PBS + 0.1% BSA B->C D 4. Functional Assay Quantify lipid uptake or Ca2+ flux C->D

Fig 2: Step-by-step experimental workflow for in vitro CD36 covalent inhibition.

Step-by-Step Methodology

Step 1: Reagent Preparation (Strictly Anhydrous)

  • Action: Dissolve lyophilized Sulfo-NHS-Elaidate sodium in high-quality, anhydrous DMSO to create a 50 mM stock solution.

  • Causality & Logic: NHS esters possess a short hydrolysis half-life in aqueous environments (often <20 minutes at pH 7.4). Utilizing anhydrous DMSO prevents premature hydrolysis, preserving the effective molarity of the active ester until the exact moment of cellular application.

Step 2: The Self-Validating Control (Hydrolyzed Ester)

  • Action: Aliquot a fraction of the 50 mM stock and dilute it into water (pH 8.0) for 24 hours prior to the experiment to force complete hydrolysis of the ester bond.

  • Causality & Logic: This is the cornerstone of experimental trustworthiness. By treating a control group of cells with this hydrolyzed elaidate, you create a baseline where the compound can still bind the CD36 pocket competitively but cannot form a covalent bond. If the hydrolyzed control fails to permanently inhibit CD36 after washing, you have definitively proven that the test group's inhibition is driven by covalent cross-linking.

Step 3: Cell Incubation

  • Action: Wash cultured cells (e.g., cardiomyocytes or adipocytes) with serum-free buffer to remove extraneous proteins. Dilute the 50 mM stock into a physiological buffer (pH 7.4) to a final concentration of 0.5 mM, and immediately apply to cells. Incubate for 30 minutes at 37°C.

  • Causality & Logic: Serum proteins contain abundant primary amines that will rapidly scavenge the Sulfo-NHS-Elaidate, neutralizing it before it reaches the cell surface. The 30-minute window at 37°C provides optimal thermodynamic conditions for the nucleophilic attack by CD36's Lys-164 while minimizing cell stress.

Step 4: Quenching and Washing (The Lipid Sink)

  • Action: Remove the incubation medium. Wash the cells three times with ice-cold PBS containing 0.1% Fatty Acid-Free Bovine Serum Albumin (BSA).

  • Causality & Logic: Unreacted Sulfo-NHS-Elaidate is highly amphipathic and will partition into the outer leaflet of the plasma membrane. BSA acts as a thermodynamic "lipid sink," aggressively extracting non-covalently bound lipids from the membrane. This ensures that any subsequent reduction in fatty acid uptake is solely due to the covalently locked CD36 receptors.

Step 5: Functional Readout

  • Action: Introduce a fluorescent fatty acid analog (e.g., BODIPY-FL-C16) and quantify uptake via flow cytometry or live-cell fluorescence microscopy.

Analytical Validation and Quality Control

To guarantee the integrity of Sulfo-NHS-Elaidate lots over time, researchers must monitor the compound for spontaneous hydrolysis.

  • Spectrophotometric QC: The intact ester has a distinct UV absorbance profile. Upon hydrolysis, the released N-hydroxysulfosuccinimide leaving group exhibits a strong, quantifiable absorbance peak at 260 nm . By measuring the A260 of the stock solution over time, scientists can calculate the exact percentage of degraded reagent and adjust their molar calculations accordingly to maintain rigorous experimental reproducibility.

References

  • Harmon, C. M., Luce, P., Beth, A. H., & Abumrad, N. A. (1991). Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids: inhibition of fatty acid transport. Journal of Membrane Biology. Retrieved from[Link]

  • Kuda, O., Pietka, T. A., Demianova, Z., Kudova, E., Cvacka, J., Kopecky, J., & Abumrad, N. A. (2013). Sulfo-N-succinimidyl Oleate (SSO) Inhibits Fatty Acid Uptake and Signaling for Intracellular Calcium via Binding CD36 Lysine 164. Journal of Biological Chemistry. Retrieved from[Link]

Methodological & Application

Application Note: Covalent Conjugation of Sulfosuccinimidyl Elaidate Sodium to Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in lipid metabolism, targeted drug delivery, and cellular transport mechanisms.

Introduction & Mechanistic Overview

The study of lipid-protein interactions, cellular fatty acid uptake, and targeted delivery systems frequently requires stable, water-soluble lipid conjugates. Sulfosuccinimidyl elaidate sodium (SSE) (CAS: 1212012-37-7) is the water-soluble sulfo-N-hydroxysuccinimide (sulfo-NHS) ester of elaidic acid, the trans-isomer of oleic acid[1]. Similar to its widely used analog, sulfosuccinimidyl oleate (SSO), SSE acts as an irreversible modifier of fatty acid transport proteins (such as CD36) by covalently binding to solvent-accessible lysine residues[2].

Conjugating SSE to Bovine Serum Albumin (BSA) creates a stable, covalent lipid-protein complex. Unlike non-covalent fatty acid-BSA complexes—which rely on hydrophobic interactions and are subject to dynamic equilibrium—covalent conjugation ensures that the elaidate moiety remains permanently attached to the carrier protein.

The Causality of the Chemistry (E-E-A-T)

The conjugation relies on amine-reactive crosslinking. BSA (~66.5 kDa) contains 59 lysine residues, of which approximately 30–35 are sterically accessible on the protein surface. The sulfo-NHS ester of SSE acts as the reactive electrophile.

  • Why use a Sulfo-NHS ester? The sulfonate group (-SO₃⁻) on the succinimidyl ring imparts hydrophilicity, preventing the highly hydrophobic elaidate chain from forming insoluble micelles in aqueous buffers prior to reaction[3].

  • Why pH 7.4 to 8.0? The reaction requires the primary amine of the lysine side chain to be unprotonated (nucleophilic). While the pKa of a typical lysine ε-amine is ~10.5, physiological to slightly alkaline pH (7.4–8.0) provides a sufficient fraction of unprotonated amines to drive the reaction forward. Higher pH levels (e.g., >8.5) are avoided because the hydrolysis half-life of the sulfo-NHS ester drops drastically from 4–5 hours at pH 7.0 to merely 10 minutes at pH 8.6[3].

Experimental Design & Quantitative Parameters

To ensure a self-validating and reproducible system, the molar ratio of SSE to BSA must be carefully controlled. A 10:1 to 50:1 molar excess of SSE is typically employed depending on the desired degree of substitution (DOS).

Table 1: Physicochemical Properties of Reagents
ReagentMolecular Weight ( g/mol )CAS NumberFunction in Protocol
Sulfosuccinimidyl elaidate sodium 481.581212012-37-7Amine-reactive lipid donor[1]
Fatty-Acid Free BSA ~66,4639048-46-8Carrier protein / Nucleophile[4]
Anhydrous DMSO 78.1367-68-5Solvent for SSE stock[5]
Table 2: Optimized Reaction Parameters
ParameterOptimal RangeMechanistic Rationale
Buffer 0.1 M Sodium Phosphate, 0.15 M NaClMust be strictly free of primary amines (e.g., Tris, Glycine) to prevent competitive quenching.
pH 7.4 – 8.0Balances amine nucleophilicity with sulfo-NHS stability[3].
Molar Ratio (SSE:BSA) 10:1 to 50:1Drives the reaction kinetics; dictates the final lipid-to-protein ratio.
Temperature / Time 2 hours at RT, or 4°C overnightEnsures complete reaction before the sulfo-NHS ester fully hydrolyzes.

Workflow Visualization

G N1 1. Reagent Preparation Dissolve FA-Free BSA in PBS (pH 7.4) Dissolve SSE in Anhydrous DMSO N2 2. Covalent Conjugation Mix at 20:1 Molar Ratio (SSE:BSA) Incubate 2h at Room Temperature N1->N2 Dropwise addition under vortex N3 3. Reaction Quenching (Optional) Add 20-50 mM Tris or Glycine Neutralize unreacted Sulfo-NHS N2->N3 Stop reaction N4 4. Purification Dialysis or Desalting Column (MWCO 10k) Remove free Elaidate & Sulfo-NHS N2->N4 Direct purification (Alternative) N3->N4 Buffer exchange N5 5. Characterization TNBS Assay for Free Amines Calculate Degree of Substitution N4->N5 Purified Conjugate

Workflow for the covalent conjugation of Sulfosuccinimidyl elaidate sodium to BSA.

Step-by-Step Conjugation Protocol

Phase 1: Preparation of the Protein Solution

Note: It is critical to use Ultra Fatty-Acid Free BSA. Standard BSA contains tightly bound endogenous lipids that occupy hydrophobic pockets, potentially interfering with the structural integrity of the final conjugate[4].

  • Weigh 10 mg of Fatty-Acid Free BSA.

  • Dissolve the BSA in 1.0 mL of 0.1 M Sodium Phosphate buffer, 0.15 M NaCl (pH 7.4) to yield a 10 mg/mL solution (~0.15 mM BSA).

  • Allow the protein to dissolve completely by gentle rocking. Do not vortex vigorously to avoid protein denaturation and foaming.

Phase 2: Preparation of the SSE Stock Solution

Note: Sulfo-NHS esters are highly susceptible to moisture-induced hydrolysis. The stock solution must be prepared immediately before use.

  • Equilibrate the vial of Sulfosuccinimidyl elaidate sodium to room temperature before opening to prevent condensation.

  • Dissolve SSE in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution (approx. 4.82 mg/mL)[5].

  • Vortex briefly to ensure complete dissolution.

Phase 3: The Conjugation Reaction
  • Calculate the required volume of SSE stock to achieve the desired molar excess. For a 20:1 molar ratio (SSE to BSA) using 1 mL of 0.15 mM BSA:

    • Required SSE = 0.15 mM × 20 = 3.0 mM.

    • Volume of 10 mM SSE stock needed = 300 µL.

  • While gently stirring the BSA solution, add the SSE stock solution dropwise .

    • Causality: Dropwise addition prevents localized high concentrations of the hydrophobic elaidate chain, which could cause transient protein precipitation before the covalent bond forms.

  • Incubate the reaction mixture for 2 hours at room temperature (or overnight at 4°C) under continuous, gentle agitation.

Phase 4: Quenching and Purification
  • (Optional Quench): To terminate the reaction and neutralize any remaining unreacted SSE, add a primary amine-containing buffer (e.g., Tris or Glycine) to a final concentration of 20–50 mM. Incubate for 15 minutes[3].

  • Purification: The reaction mixture contains the desired BSA-elaidate conjugate, unreacted SSE, hydrolyzed elaidic acid, and the released sulfo-NHS leaving group.

  • Transfer the mixture to a dialysis cassette with a Molecular Weight Cut-Off (MWCO) of 10,000 Da.

  • Dialyze extensively against 1X PBS (pH 7.4) at 4°C for 24–48 hours, changing the buffer at least 3 times to ensure complete removal of small molecules. Alternatively, pass the mixture through a pre-equilibrated size-exclusion desalting column (e.g., PD-10) for rapid purification.

Phase 5: Quality Control & Validation

To validate the success of the conjugation, determine the Degree of Substitution (DOS).

  • Perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on both the unmodified BSA and the purified BSA-elaidate conjugate. The TNBS assay quantifies the number of free primary amines.

  • The reduction in free amines in the conjugate compared to the unmodified BSA directly correlates to the number of elaidate molecules covalently attached.

Sources

Application Note: Optimal Buffer Conditions for Sulfosuccinimidyl Elaidate Sodium Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview of Sulfosuccinimidyl Elaidate Sodium

Sulfosuccinimidyl elaidate sodium (SSE) (CAS: 1212012-37-7, MW: 481.58) is a specialized amphiphilic biochemical reagent[1]. As the trans-isomer analog of sulfosuccinimidyl oleate (SSO), it functions as a potent, irreversible inhibitor of the fatty acid translocase receptor, CD36. By covalently binding to CD36 on the surface of cells such as microglia and macrophages, it blocks the cellular uptake of long-chain fatty acids (like oleate, linoleate, and stearate) and exerts significant anti-inflammatory effects[2].

The core chemistry relies on its highly reactive N-hydroxysulfosuccinimide (sulfo-NHS) headgroup. This reactive ester undergoes nucleophilic acyl substitution when exposed to primary amines—specifically the ϵ -amino group of lysine residues within the CD36 binding pocket—forming a stable, irreversible amide bond.

ReactionLogic SSE Sulfosuccinimidyl Elaidate (SSE) Amide Stable Amide Bond (Covalent Adduct) SSE->Amide pH 7.2-7.5 Amine-free SulfoNHS Sulfo-NHS (Leaving Group) SSE->SulfoNHS Released Inactive Hydrolyzed SSE (Inactive) SSE->Inactive Competing Hydrolysis Amine Primary Amine (Target Lysine) Amine->Amide Water Aqueous Buffer (H2O) Water->Inactive

Mechanistic pathway of SSE reacting with primary amines versus competing aqueous hydrolysis.

The Causality of Buffer Selection: Balancing Reactivity and Hydrolysis

Successful conjugation using SSE requires navigating a strict thermodynamic compromise between amine nucleophilicity and ester hydrolysis.

The pH Paradigm: The target lysine residues must be unprotonated to act as effective nucleophiles. Because the ϵ -amino group of lysine has a high pKa (~10.5), higher pH environments exponentially increase the reaction rate. However, sulfo-NHS esters are highly susceptible to aqueous hydrolysis. The half-life of a sulfo-NHS ester is roughly 4 to 5 hours at pH 7.0, drops dramatically to 1 hour at pH 8.0, and is destroyed in merely 10 minutes at pH 8.6[3]. Therefore, the optimal operational window is strictly pH 7.2 to 7.5 .

Amine-Free Mandate: The reaction buffer must be entirely devoid of primary amines or carboxylates[4]. Common laboratory buffers such as Tris or glycine will act as competitive nucleophiles, rapidly scavenging the SSE and neutralizing its inhibitory capacity before it can interact with the target cells.

Quantitative Buffer Optimization Data

To facilitate experimental design, the following table summarizes the kinetic behavior of sulfo-NHS esters across various buffer systems.

Buffer SystempH RangeSulfo-NHS Half-LifeTarget ReactivityExperimental Suitability
PBS (Phosphate-Buffered Saline) 7.2 – 7.5~2 to 4 hoursHighOptimal. Amine-free; maintains physiological pH.
HEPES 7.2 – 7.5~2 to 4 hoursHighOptimal. Excellent buffering capacity; amine-free.
Sodium Bicarbonate 8.0 – 8.5< 1 hourVery HighSituational. Use only for rapid (<15 min) conjugations.
Tris-HCl 7.4N/A (Scavenged)NoneIncompatible. Primary amines consume the SSE reagent.
Acetate / MES 5.0 – 6.0> 10 hoursVery LowIncompatible. Amines are fully protonated; no reaction.

Self-Validating Protocol: Covalent Inhibition of CD36 in Live Cells

This protocol details the workflow for irreversibly inhibiting CD36 in live macrophage or microglial cultures. Every step is designed with built-in causality to ensure a self-validating experimental system.

Workflow Step1 1. Stock Preparation Dissolve SSE in anhydrous DMSO Step2 2. Cell Washing Wash 3x with PBS (Remove serum/amines) Step1->Step2 Step3 3. Covalent Labeling Incubate with 50-200 µM SSE in PBS Step2->Step3 Step4 4. Quenching Wash with 0.1% BSA to neutralize unreacted SSE Step3->Step4 Step5 5. Downstream Assay Perform fatty acid uptake or functional assay Step4->Step5

Step-by-step experimental workflow for live-cell CD36 inhibition using SSE.

Step-by-Step Methodology

Step 1: Stock Preparation (Moisture Exclusion)

  • Action: Dissolve SSE powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10–20 mM stock solution.

  • Causality: Water rapidly hydrolyzes the sulfo-NHS group. Anhydrous DMSO preserves the reactive ester.

  • Self-Validation: The solution must be optically clear. If the solution is cloudy, ambient moisture has compromised the reagent, and it must be discarded.

Step 2: Cell Preparation (Amine Depletion)

  • Action: Wash the adherent cell cultures three times with warm, sterile Phosphate-Buffered Saline (PBS), pH 7.4.

  • Causality: Standard culture media contains fetal bovine serum (FBS), which is rich in Bovine Serum Albumin (BSA) and free amino acids. These exogenous amines will instantly scavenge the SSE. Thorough washing isolates the cellular CD36 as the primary target.

Step 3: Covalent Labeling Incubation

  • Action: Dilute the SSE DMSO stock into warm PBS (pH 7.4) to a final working concentration of 50–200 µM. Immediately apply to the cells and incubate for 15 to 30 minutes at 37°C.

  • Causality: The 15-30 minute window is optimal because the half-life of SSE at pH 7.4 is sufficient to allow near-complete covalent modification of CD36 without requiring prolonged exposure that could induce cellular stress.

Step 4: Quenching and Neutralization

  • Action: Aspirate the SSE solution and wash the cells twice with PBS containing 0.1% BSA.

  • Causality: This is a critical quenching step. BSA is packed with surface-exposed lysine residues. Introducing BSA actively neutralizes any residual, unreacted SSE, ensuring that downstream assay reagents (like fluorescent fatty acid analogs) are not inadvertently crosslinked.

Step 5: Assay Execution

  • Action: Proceed immediately with the downstream functional assay (e.g., fluorescent fatty acid uptake assay).

  • Self-Validation: Include a vehicle control (cells treated with an equivalent volume of DMSO in PBS) to confirm that the solvent alone does not impair baseline fatty acid transport or cell viability.

References

  • Interchim. "NHS / sulfo-NHS - Interchim".3

  • CymitQuimica. "CAS: 1212012-37-7 | CymitQuimica". 1

  • Aestus Biotechnology. "Sulfo-NHS - Aestus Biotechnology". 4

  • Abcam. "Sulfosuccinimidyl oleate sodium, Fatty acid transport inhibitor".

  • MedChemExpress. "Sulfosuccinimidyl oleate sodium (Sulfo-N-succinimidyl oleate sodium)". 2

Sources

Application Note: Covalent Labeling and Inhibition of Cell Surface CD36 using Sulfosuccinimidyl Elaidate Sodium

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The study of cellular lipid metabolism and fatty acid transport heavily relies on the ability to selectively probe and inhibit cell surface receptors. The fatty acid translocase CD36 (FAT) is a primary scavenger receptor responsible for the uptake of long-chain fatty acids (LCFAs) and oxidized low-density lipoproteins (oxLDL)[1].

While sulfosuccinimidyl oleate (SSO) has long been the standard for inhibiting CD36[2], the emergence of Sulfosuccinimidyl elaidate sodium (SSE) —the trans-9 isomer analog (CAS: 1212012-37-7)—provides researchers with a highly specific tool to investigate the differential metabolic and signaling impacts of trans-fatty acids versus cis-fatty acids at the receptor level.

SSE operates via a dual-affinity covalent mechanism :

  • Affinity Targeting: The trans-9-octadecenoic acid (elaidate) lipid tail directs the molecule specifically into the hydrophobic fatty acid binding pocket of the CD36 extracellular domain[1].

  • Covalent Trapping: Once docked, the highly reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester undergoes a nucleophilic attack by the ε-amine of Lysine 164 (Lys164), a critical residue within the CD36 binding pocket[1]. This forms a stable, irreversible amide bond.

Mechanism A SSE (trans-isomer) Lipid Tail + Sulfo-NHS B CD36 Receptor (Extracellular Domain) A->B Applied to cells at 4°C C Hydrophobic Pocket Affinity Binding B->C Elaidate tail inserts D Lys164 Amine Nucleophilic Attack C->D Sulfo-NHS ester reacts E Stable Amide Bond (Irreversible Inhibition) D->E Covalent linkage

Caption: Mechanism of CD36 covalent inhibition by Sulfosuccinimidyl Elaidate (SSE).

Experimental Design & Causality (E-E-A-T Principles)

To ensure robust, reproducible labeling of the surface proteome, the experimental design must account for the thermodynamic and chemical vulnerabilities of Sulfo-NHS esters.

  • Membrane Impermeability: The inclusion of the charged sulfonate (-SO₃⁻) group on the NHS ring renders SSE highly hydrophilic and membrane-impermeable[3]. This chemical feature is paramount: it ensures that covalent labeling is strictly restricted to the extracellular domains of surface proteins, preventing off-target intracellular reactions[4].

  • Thermodynamic Control (4°C): Labeling must be performed on ice. At physiological temperatures (37°C), ligand binding induces rapid clathrin-mediated endocytosis of CD36. Maintaining the reaction at 4°C arrests membrane fluidity and vesicular trafficking, trapping the receptor on the cell surface.

  • Hydrolysis Prevention: Sulfo-NHS esters are highly susceptible to aqueous hydrolysis, possessing a half-life of only 4–5 hours at pH 7.0, and degrading in minutes at higher pH levels[4]. Therefore, stock solutions must be prepared in anhydrous DMSO immediately prior to dilution in aqueous buffers.

  • Self-Validating Control System: To prove that labeling is specific to the CD36 binding pocket rather than random surface amines, researchers must run a parallel competitive inhibition control. Pre-incubating cells with a 10-fold molar excess of unlabeled elaidic acid will occupy the CD36 pocket, sterically hindering the SSE Sulfo-NHS group from reaching Lys164, thereby validating the specificity of the assay.

Quantitative Parameters

The table below summarizes the expected kinetic and inhibition parameters when utilizing Sulfo-NHS fatty acid derivatives for surface labeling.

Table 1: Comparative Kinetic and Inhibition Parameters of Sulfo-NHS Derivatives

ReagentIsomer TypeTarget ResidueMembrane PermeabilityFA Uptake Inhibition (at 200 µM)Sulfo-NHS Half-life (pH 7.4)
SSO cis-9CD36 (Lys164)Impermeable~65%[2]~4-5 hours[4]
SSE trans-9CD36 (Lys164)Impermeable~60-65%~4-5 hours[4]
Sulfo-NHS-Acetate N/A (No lipid tail)Non-specific aminesImpermeable0%~4-5 hours[5]

Step-by-Step Methodology: Surface Labeling Workflow

Workflow Step1 1. Cell Preparation Wash with ice-cold PBS Remove serum amines Step2 2. Reagent Prep Dissolve SSE in DMSO Dilute to 200 µM in PBS Step1->Step2 Step3 3. Surface Labeling Incubate at 4°C for 30 min Block endocytosis Step2->Step3 Step4 4. Quenching Add 100 mM Glycine Neutralize active esters Step3->Step4 Step5 5. Analysis Wash and lyse cells Quantify CD36/Uptake Step4->Step5

Caption: Step-by-step workflow for cell surface protein labeling with SSE.

Phase 1: Cell Preparation
  • Culture target cells (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages, or CHO cells expressing CD36) in appropriate media to 80% confluence.

  • Place the culture plates on ice.

  • Wash the cells three times with ice-cold, amine-free Phosphate-Buffered Saline (PBS), pH 7.4.

    • Causality Note: This step is critical to remove all traces of fetal bovine serum (FBS) and Bovine Serum Albumin (BSA). BSA contains abundant primary amines and hydrophobic pockets that will scavenge the SSE reagent, neutralizing it before it reaches the cell surface[5].

Phase 2: Reagent Reconstitution (Time-Sensitive)
  • Allow the vial of Sulfosuccinimidyl elaidate sodium powder to fully equilibrate to room temperature before opening.

    • Causality Note: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to rapid hydrolysis of the Sulfo-NHS ester[4].

  • Dissolve the SSE powder in anhydrous DMSO to create a 50 mM stock solution.

  • Immediately dilute the stock solution into ice-cold PBS (pH 7.4) to a final working concentration of 200 µM. Vortex briefly.

Phase 3: Covalent Labeling
  • Aspirate the final PBS wash from the cells and immediately apply the 200 µM SSE working solution.

  • Incubate the cells in the dark at 4°C for 30 minutes.

    • Validation Note: For the competitive inhibition control wells, pre-incubate with 2 mM unlabeled elaidic acid for 15 minutes prior to adding SSE.

Phase 4: Quenching & Harvesting
  • Carefully aspirate the SSE solution.

  • Add Quenching Buffer (PBS containing 100 mM Glycine or 100 mM Tris-HCl, pH 7.4) and incubate for 5–10 minutes at 4°C.

    • Causality Note: The high concentration of free primary amines in glycine or Tris rapidly outcompetes protein amines, neutralizing any unreacted SSE and preventing artifactual labeling during cell lysis[5].

  • Wash the cells twice with ice-cold PBS to remove the quenched byproducts.

  • Lyse the cells using an appropriate amine-free lysis buffer (e.g., RIPA buffer) for downstream Western blotting, mass spectrometry, or proceed directly to functional live-cell assays (e.g., fluorescent fatty acid uptake assays).

References

  • Cayman Chemical. "Sulfosuccinimidyl Oleate (sodium salt) (CAS 1212012-37-7)". Cayman Chemical Product Data. 2

  • Kuda O, et al. "Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164". Journal of Biological Chemistry. 2013 May 31;288(22):15547-55. 1

  • Fisher Scientific. "NHS and Sulfo-NHS Instructions". Thermo Fisher Scientific Technical Resources. 4

  • Aestus Biotechnology. "Sulfo-NHS Description and FAQ". Aestus Biotech Technical Data. 3

  • ProteoChem. "Sulfo-NHS-Acetate Protocol and Product Information Sheet". ProteoChem Technical Protocols. 5

Sources

Comprehensive Protocol for the Preparation and Handling of Sulfosuccinimidyl Elaidate Sodium (SSE) Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Technical Protocol

Executive Summary & Mechanism of Action

Sulfosuccinimidyl elaidate sodium (SSE) is a potent, irreversible inhibitor of the fatty acid translocase CD36[1][2]. As the trans-isomer analog of the widely utilized sulfosuccinimidyl oleate (SSO), SSE is primarily deployed in in vitro and in vivo models to investigate long-chain fatty acid (LCFA) transport, metabolic syndrome, and neuroinflammation[1][3].

The pharmacological efficacy of SSE relies entirely on its highly reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester moiety. SSE exerts its inhibitory effect by covalently binding to specific lysine residues on the extracellular domain of the CD36 receptor[1][4]. The primary amine of the lysine side chain executes a nucleophilic attack on the sulfo-NHS ester, forming a stable amide bond and permanently blocking the translocation of LCFAs across the plasma membrane[5][6].

G SSE Sulfosuccinimidyl Elaidate Sodium (SSE) Lysine Lysine Residue (Primary Amine) SSE->Lysine Sulfo-NHS reactive group CD36 CD36 Translocase (Cell Membrane) CD36->Lysine Contains CovalentBond Stable Amide Bond (Irreversible Inhibition) Lysine->CovalentBond Aminolysis (pH 7.2-7.5) LCFA Long-Chain Fatty Acids (e.g., Palmitate) CovalentBond->LCFA Steric/Conformational Block Block Blocked Cellular Uptake LCFA->Block Prevents Transport

Fig 1. Mechanism of irreversible CD36 inhibition by SSE via covalent amide bond formation.

Physicochemical Properties

Understanding the basic chemical properties of SSE is critical for proper solvent selection and molarity calculations.

PropertyValue
Chemical Name Sulfosuccinimidyl elaidate sodium
CAS Number 1212012-37-7[7]
Molecular Formula C₂₂H₃₆NNaO₇S[8]
Molecular Weight 481.58 g/mol [8]
Appearance Solid powder[9]
Primary Target CD36 (Fatty Acid Translocase)[2][4]

Critical Stability Dynamics: The "Why" Behind the Protocol

The most common point of failure when working with SSE (and its analog SSO) is the premature degradation of the compound before it reaches its biological target. The sulfo-NHS ester is highly susceptible to hydrolysis in aqueous environments[5].

The hydrolytic half-life of sulfo-NHS esters is strictly pH-dependent:

Aqueous Solution pHApproximate Hydrolysis Half-LifeConsequence for Experimental Design
pH 7.0 4 to 5 hours[5][10]Acceptable for immediate in vitro dosing.
pH 8.0 1 hour[5][6]High risk of degradation during prolonged assays.
pH 8.6 10 minutes[5][10]Unusable; rapid loss of pharmacological activity.

Key Causality Insight: Because water acts as a competing nucleophile, preparing long-term stock solutions in aqueous buffers will result in the complete inactivation of the reagent. Stock solutions must be prepared in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO)[11]. Furthermore, primary amine-containing buffers (e.g., Tris, glycine) must be strictly avoided during dilution, as they will instantly consume the reactive ester via competitive aminolysis[6][10].

G Solid SSE Solid Powder (Store at -80°C, Desiccated) DMSO Anhydrous DMSO (Primary Stock: 20-25 mg/mL) Solid->DMSO Dissolve (Moisture-free) Storage Aliquot & Store at -20°C/-80°C (Use within 1-6 months) DMSO->Storage Aliquot InVitro In Vitro Aqueous Media (Dilute immediately before use) Storage->InVitro Dilute < 1:1000 InVivo In Vivo Formulation (PEG300 -> Tween-80 -> Saline) Storage->InVivo Sequential Addition Hydrolysis Hydrolysis Risk (Half-life: 4-5h at pH 7.0) InVitro->Hydrolysis Time-sensitive Amine Avoid Amine Buffers (Tris, Glycine) InVitro->Amine Buffer Selection

Fig 2. Workflow for the preparation, storage, and application of SSE stock solutions.

Experimental Protocols

Protocol A: Preparation of In Vitro Primary Stock Solutions (DMSO)

To ensure maximum shelf-life and preserve the integrity of the sulfo-NHS ester, follow this moisture-free protocol[11][12]:

  • Equilibration: Remove the lyophilized SSE powder from -80°C storage. Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Rationale: Opening a cold vial causes ambient moisture to condense on the powder, triggering immediate hydrolysis of the ester.

  • Dissolution: Add high-purity, anhydrous DMSO directly to the vial to achieve a stock concentration of 20 to 25 mg/mL (approx. 41.5 to 52 mM)[13][14].

  • Mixing: Vortex gently or pipette up and down until the solution is completely clear. Do not use heat or ultrasonic baths, as thermal stress can degrade the compound[1].

  • Aliquot & Storage: Divide the stock solution into single-use, tightly sealed microcentrifuge tubes. Store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month[1][15]. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of In Vivo Working Solutions

For animal studies (e.g., oral gavage or intraperitoneal injection in mice), SSE must be formulated in a biocompatible vehicle that prevents precipitation. The following step-wise sequential addition method ensures a clear solution (Example for 1 mL of a 2.5 mg/mL working solution)[13][14]:

  • Primary Solvent: Add 100 µL of the primary DMSO stock solution (25.0 mg/mL) to a sterile formulation tube[14].

  • Co-solvent 1: Add 400 µL of PEG300 to the DMSO stock. Vortex thoroughly until completely homogeneous[14].

  • Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear[14].

  • Aqueous Phase: Finally, add 450 µL of sterile Saline (0.9% NaCl) dropwise while mixing continuously to adjust the final volume to 1 mL[14]. Critical Note: Because the final formulation contains an aqueous phase (saline), the working solution must be prepared fresh and administered on the exact same day [14][15].

Protocol C: In Vitro Cell Culture Application

When treating cells (e.g., macrophages, BV2 cells, or adipocytes) to block CD36-mediated LCFA uptake[1][4]:

  • Media Check: Ensure the culture media does not contain high concentrations of primary amines (e.g., avoid supplementing with extra amino acids or amine-based buffers like Tris right before treatment)[10].

  • Dilution: Dilute the DMSO stock solution directly into the culture media immediately before adding it to the cells[1].

  • Solvent Limit: Ensure the final concentration of DMSO in the culture media does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity[1].

  • Incubation: Typical working concentrations for CD36 inhibition range from 20 µM to 100 µM. Because the covalent binding is irreversible, a 30-minute to 2-hour pre-incubation is generally sufficient to block the receptors before introducing the fatty acid challenge[1][4].

Sources

Application Note: Optimizing Incubation Times for Fatty Acid Acylation of Biotherapeutics Using Sulfo-NHS Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conjugation of fatty acids (e.g., palmitate, myristate) to peptide and protein therapeutics is a proven strategy for extending plasma half-life via non-covalent albumin binding. Sulfo-NHS (N-hydroxysulfosuccinimide) esters are the gold standard reagents for this acylation process due to their high reactivity with primary amines. However, achieving high-yield conjugation requires a precise understanding of reaction kinetics. This guide details the mechanistic causality behind incubation times, the tug-of-war between aminolysis and hydrolysis, and provides a self-validating protocol for the fatty acid acylation of biotherapeutics.

Kinetic Causality: The Tug-of-War Between Aminolysis and Hydrolysis

The optimal incubation time for a Sulfo-NHS ester reaction is not arbitrary; it is strictly dictated by the pH-dependent hydrolysis rate of the leaving group versus the nucleophilicity of the target amines .

Primary amines—such as the ϵ -amine of lysine (pKa ~10.5) and the N-terminal α -amine (pKa ~8.0)—must be deprotonated to act as effective nucleophiles . Consequently, acylation is typically performed in slightly alkaline buffers (pH 7.2 to 8.5). However, as the pH increases to deprotonate these amines, the rate of competing hydrolysis accelerates exponentially.

The 1-to-2 Hour Rule: At pH 8.0 and room temperature, the half-life of a Sulfo-NHS ester is approximately 1 hour. Within a 2-hour incubation window, over 75% of the reagent will have either successfully acylated an amine or hydrolyzed into an inert byproduct. Extending the incubation time beyond 2 hours at room temperature yields diminishing returns and provides no additional conjugation efficiency.

Table 1: Kinetics of Sulfo-NHS Ester Hydrolysis and Aminolysis
Buffer pHTemperatureSulfo-NHS Half-LifeAmine Protonation StateDominant Reaction PhaseRecommended Incubation
pH 7.04°C4 – 5 hoursMostly protonatedSlow aminolysisOvernight (12–16 hrs)
pH 8.025°C (RT)~1 hourPartially deprotonatedOptimal balance1 – 2 hours
pH 8.64°C10 minutesHighly deprotonatedRapid hydrolysis15 – 30 minutes

Impact of Fatty Acid Hydrophobicity on Reaction Dynamics

Unlike simple water-soluble modifiers (e.g., Sulfo-NHS-acetate) , fatty acid Sulfo-NHS esters introduce significant hydrophobicity to the reaction environment. Long acyl chains can form micelles in aqueous buffers or induce localized steric hindrance, which can slightly retard the aminolysis rate compared to small-molecule crosslinkers. To counteract this, the fatty acid ester must be reconstituted in a dry, water-miscible organic solvent (DMSO or DMF) immediately prior to use. This ensures the reagent remains monomeric and highly reactive upon introduction to the aqueous protein solution.

Experimental Workflow

G N1 1. Reagent Solubilization Dissolve Sulfo-NHS-Fatty Acid in anhydrous DMSO/DMF N2 2. Conjugation Reaction Mix with Protein in pH 8.0 Buffer Incubate 1-2 hours at RT N1->N2 Add immediately (<10% final organic v/v) N3 3. Quenching Add 50 mM Tris-HCl (pH 7.5) Incubate 15 mins N2->N3 Hydrolysis/Aminolysis reach completion N4 4. Purification Desalting Column or Dialysis (Remove NHS leaving group) N3->N4 Halt reaction N5 5. Validation TNBSA Assay to confirm primary amine capping N4->N5 Purified Conjugate

Workflow for fatty acid acylation using Sulfo-NHS esters, from solubilization to validation.

Self-Validating Protocol: Fatty Acid Acylation of Peptides

This protocol incorporates a TNBSA assay step to quantify the reduction in free primary amines, providing immediate empirical validation that the acylation was successful.

Phase 1: Reagent Preparation
  • Equilibration : Remove the Sulfo-NHS-palmitate vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality : Sulfo-NHS esters are highly moisture-sensitive. Opening a cold vial causes condensation, leading to immediate hydrolysis of the ester before it ever reaches the target protein .

  • Protein Solubilization : Dissolve the target protein at 1–10 mg/mL in Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). Ensure the buffer is strictly free of primary amines (e.g., no Tris or Glycine) .

Phase 2: The Acylation Reaction
  • Crosslinker Solubilization : Immediately before use, dissolve the Sulfo-NHS-palmitate in anhydrous DMSO or DMF to create a 10–20 mM stock.

    • Causality : The organic solvent prevents micellization of the hydrophobic fatty acid tails, ensuring the reagent is fully available for nucleophilic attack.

  • Conjugation : Add a 5- to 10-fold molar excess of the Sulfo-NHS-palmitate stock to the protein solution. Ensure the final concentration of DMSO/DMF does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation : Incubate the reaction mixture for 1 to 2 hours at room temperature .

    • Causality : Based on the ~1-hour half-life at pH 8.0, this specific incubation window ensures that the vast majority of the reagent is consumed via aminolysis or hydrolysis.

Phase 3: Quenching and Purification
  • Quenching : Add Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

    • Causality : The high concentration of primary amines in Tris outcompetes the protein for any residual unreacted Sulfo-NHS ester, instantly halting the reaction .

  • Purification : Pass the quenched reaction mixture through a desalting column (e.g., Zeba Spin) equilibrated with PBS (pH 7.4) to remove the cleaved Sulfo-NHS leaving group, Tris-quenched byproducts, and excess organic solvent.

Phase 4: Self-Validation (TNBSA Assay)
  • Quantification : React an aliquot of the purified conjugate and an unconjugated control with 0.01% TNBSA (2,4,6-trinitrobenzene sulfonic acid) for 2 hours at 37°C.

  • Analysis : Measure absorbance at 335 nm.

    • Causality : TNBSA reacts exclusively with primary amines to form a chromogenic derivative. A significant reduction in A335​ compared to the control empirically validates that the amines have been successfully capped with the fatty acid.

References

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins Molecules (MDPI)[Link]

  • Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification–Mass Spectrometry Journal of Proteome Research (ACS Publications)[Link]

Application Notes and Protocols for In Vitro Investigation of Trans-Fatty Acid-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need to Understand Trans-Fatty Acid-Protein Interactions

Trans-fatty acids (TFAs), predominantly produced through industrial hydrogenation of vegetable oils, have been unequivocally linked to adverse health outcomes, particularly cardiovascular diseases. While their impact on lipid profiles is well-documented, the molecular mechanisms underpinning their pathophysiology are not entirely elucidated. A crucial aspect of their biological activity lies in their interaction with a multitude of proteins, thereby altering cellular signaling, metabolism, and inflammatory responses. Understanding these interactions at a molecular level is paramount for developing targeted therapeutic strategies and for a comprehensive risk assessment of dietary TFAs.

This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for several powerful in vitro techniques to quantitatively and qualitatively assess the interactions between TFAs and proteins. The methodologies described herein are designed to provide robust, reproducible data, enabling a deeper understanding of the binding kinetics, thermodynamics, and specificity of these critical molecular events.

Section 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[1][2] It is a powerful tool for determining the kinetics (association and dissociation rates, k_a and k_d_) and affinity (equilibrium dissociation constant, K_D_) of TFA-protein interactions.[3][4]

Scientific Principle

SPR measures changes in the refractive index at the surface of a sensor chip. In a typical setup for studying TFA-protein interactions, one of the interactants (either the protein or a lipid surface incorporating the TFA) is immobilized on the sensor chip. When the binding partner (the analyte) flows over the chip, its accumulation on the surface causes a change in the refractive index, which is detected as a shift in the SPR angle. This change is proportional to the mass of the analyte bound to the immobilized ligand.

Experimental Workflow for SPR Analysis of TFA-Protein Interactions

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution immobilize Immobilize Protein or Capture Liposomes on Sensor Chip prep_protein->immobilize prep_tfa Prepare TFA-Containing Liposomes/Micelles inject Inject TFA Solution (Analyte) at Various Concentrations prep_tfa->inject immobilize->inject regenerate Regenerate Sensor Surface inject->regenerate sensorgram Obtain Sensorgrams inject->sensorgram regenerate->immobilize Next Cycle fit Fit Data to Kinetic Models sensorgram->fit results Determine ka, kd, and KD fit->results

Caption: Workflow for SPR analysis of TFA-protein interactions.

Detailed Protocol for SPR Analysis

Materials:

  • Purified protein of interest (>95% purity)

  • Trans-fatty acid (e.g., elaidic acid)

  • Lipids for liposome formation (e.g., POPC, DOPC)

  • SPR instrument (e.g., Biacore, GE Healthcare)

  • Sensor chips (e.g., CM5, L1, or HPA chip)[1][5]

  • Amine coupling kit (for protein immobilization)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Step-by-Step Methodology:

  • Preparation of TFA-Containing Liposomes (if immobilizing lipids):

    • Co-dissolve the desired lipids and the TFA in chloroform.

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Hydrate the lipid film with buffer and create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Sensor Chip Preparation:

    • Option A: Protein Immobilization (Amine Coupling on CM5 chip):

      • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

      • Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

      • Deactivate excess reactive groups with ethanolamine.

    • Option B: Lipid Surface Capture (L1 or HPA chip):

      • Inject the prepared TFA-containing liposomes over the lipophilic surface of the L1 or HPA chip to allow for capture or formation of a lipid monolayer.[1][5]

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Prepare a series of dilutions of the analyte (protein if lipids are immobilized, or TFA solution/liposomes if protein is immobilized) in running buffer. It is crucial that the TFA concentration remains below its critical micelle concentration (CMC) to study monomeric interactions.

    • Inject the analyte solutions sequentially, starting with the lowest concentration, over the sensor surface. Include a buffer-only injection as a control.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the reference channel data and the buffer-only control from the sensorgrams.

    • Fit the processed data to appropriate binding models (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic and affinity constants.

Data Presentation
ParameterSymbolDescriptionTypical Units
Association Rate Constantk_a_The rate at which the protein and TFA form a complex.M⁻¹s⁻¹
Dissociation Rate Constantk_d_The rate at which the TFA-protein complex dissociates.s⁻¹
Equilibrium Dissociation ConstantK_D_The ratio of k_d_ to k_a_, indicating the affinity of the interaction.M

Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular interaction.[6][7][8] This allows for a complete thermodynamic characterization of the TFA-protein binding event, providing information on the binding affinity (K_D_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[6][8]

Scientific Principle

An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the protein solution, and a syringe is filled with the TFA solution. Small aliquots of the TFA solution are injected into the sample cell, and the instrument measures the minute temperature difference between the sample and reference cells. The power required to maintain a zero temperature difference is recorded, which is directly proportional to the heat change upon binding.

Experimental Workflow for ITC Analysis of TFA-Protein Interactions

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution in Buffer load_sample Load Protein into Sample Cell prep_protein->load_sample prep_tfa Prepare TFA Solution in Matched Buffer load_syringe Load TFA into Syringe prep_tfa->load_syringe titrate Perform Serial Injections of TFA into Protein load_sample->titrate load_syringe->titrate thermogram Generate Thermogram titrate->thermogram integrate Integrate Peak Areas thermogram->integrate fit Fit to Binding Isotherm Model integrate->fit results Determine KD, n, ΔH, and ΔS fit->results

Caption: Workflow for ITC analysis of TFA-protein interactions.

Detailed Protocol for ITC Analysis

Materials:

  • Purified protein of interest (>95% purity)

  • Trans-fatty acid (e.g., elaidic acid)

  • ITC instrument

  • Dialysis buffer (e.g., phosphate or HEPES buffer, avoid Tris as it has a high ionization enthalpy)

  • Degassing apparatus

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the chosen ITC buffer to ensure a perfect buffer match.

    • Prepare the TFA solution in the same dialysis buffer. Due to the low solubility of many TFAs in aqueous buffers, it may be necessary to first dissolve the TFA in a minimal amount of ethanol or DMSO and then dilute it into the ITC buffer, ensuring the final concentration of the organic solvent is low and identical in both the protein and TFA solutions. The TFA concentration should be kept below its CMC.

    • Accurately determine the concentrations of the protein and TFA solutions.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the ITC cell.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the TFA solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

    • Perform an initial control experiment by injecting the TFA solution into the buffer alone to determine the heat of dilution.

  • Titration:

    • Initiate the titration experiment, where small aliquots of the TFA solution are injected into the protein solution until saturation is reached.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of TFA to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Data Presentation
ParameterSymbolDescriptionTypical Units
Binding AffinityK_A_ (K_D_)Association (dissociation) constant, a measure of the binding strength.M⁻¹ (M)
StoichiometrynThe number of TFA molecules bound per protein molecule.Unitless
Enthalpy ChangeΔHThe heat released or absorbed upon binding.kcal/mol or kJ/mol
Entropy ChangeΔSThe change in the randomness of the system upon binding.cal/mol·K or J/mol·K

Section 3: Fluorescence-Based Assays for High-Throughput Screening and Mechanistic Insights

Fluorescence-based assays offer a versatile and sensitive approach to studying TFA-protein interactions.[9][10] These methods can be adapted for high-throughput screening and can provide insights into the binding mechanism and the conformational changes in the protein upon TFA binding.

Scientific Principle

Several fluorescence-based strategies can be employed:

  • Intrinsic Tryptophan Fluorescence Quenching: Many proteins contain tryptophan residues whose intrinsic fluorescence is sensitive to their local environment.[11][12] The binding of a TFA molecule in the vicinity of a tryptophan residue can lead to a change in the fluorescence intensity or a shift in the emission maximum, which can be used to monitor the binding event.[11][12]

  • Extrinsic Fluorescent Probes: A fluorescently labeled fatty acid analog can be used as a reporter.[13][14] The binding of this probe to the protein often results in a change in its fluorescence properties. The interaction of an unlabeled TFA can then be studied through a competitive binding assay, where the unlabeled TFA displaces the fluorescent probe, leading to a decrease in the fluorescence signal.

  • Acrylodan-labeled Fatty Acid-Binding Proteins (ADIFAB): This assay utilizes a fatty acid-binding protein that has been covalently modified with a fluorescent probe.[13] The binding of a fatty acid to this protein causes a conformational change that alters the fluorescence of the probe, providing a means to measure the concentration of free fatty acids.[13]

Experimental Workflow for Fluorescence Quenching Assay

cluster_prep Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis prep_protein Prepare Protein Solution measure_initial Measure Initial Protein Fluorescence prep_protein->measure_initial prep_tfa Prepare TFA Stock Solution titrate Titrate with TFA Solution prep_tfa->titrate measure_initial->titrate measure_quenching Measure Fluorescence Quenching at Each Titration Point titrate->measure_quenching plot_data Plot Fluorescence Change vs. TFA Concentration measure_quenching->plot_data fit Fit to Binding Isotherm plot_data->fit results Determine Binding Affinity (KD) fit->results

Caption: Workflow for a tryptophan fluorescence quenching assay.

Detailed Protocol for Intrinsic Tryptophan Fluorescence Quenching

Materials:

  • Purified protein of interest containing at least one tryptophan residue

  • Trans-fatty acid (e.g., elaidic acid)

  • Spectrofluorometer

  • Quartz cuvettes

  • Assay buffer

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the assay buffer.

    • Prepare a concentrated stock solution of the TFA in a suitable solvent (e.g., ethanol or DMSO) and then dilute it into the assay buffer to create a working stock. Ensure the final solvent concentration in the assay is low and consistent across all samples.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm (to selectively excite tryptophan).

    • Record the emission spectrum from approximately 310 to 400 nm.

    • Place the protein solution in the cuvette and record the initial fluorescence spectrum.

  • Titration:

    • Add small aliquots of the TFA working stock solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the titration until no further change in fluorescence is observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the TFA.

    • Fit the data to a suitable binding equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the binding affinity (K_D_).

Data Presentation
ParameterDescriptionTypical Units
Dissociation Constant (K_D_)The concentration of TFA at which half of the protein binding sites are occupied.M
Stern-Volmer Constant (K_SV_)A measure of the efficiency of fluorescence quenching.M⁻¹

Section 4: Cell-Free Protein Expression Systems for High-Throughput and Difficult-to-Express Proteins

Cell-free protein expression (CFPE) systems provide a powerful platform for the rapid synthesis of proteins without the need for living cells.[15][16] This in vitro transcription and translation system offers several advantages for studying TFA-protein interactions, particularly for high-throughput screening, the expression of toxic proteins, or the incorporation of unnatural amino acids.[15]

Scientific Principle

CFPE systems contain all the necessary machinery for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, and cofactors) derived from cellular extracts (e.g., E. coli, wheat germ, or rabbit reticulocytes).[15] A DNA template (plasmid or PCR product) encoding the protein of interest is added to the reaction mixture, and the protein is synthesized in a single-tube reaction. The open nature of the system allows for the direct addition of TFAs to study their interaction with the nascent or newly synthesized protein.

Experimental Workflow for CFPE-Based Interaction Studies

cluster_prep Preparation cluster_cfpe Cell-Free Expression cluster_analysis Interaction Analysis prep_dna Prepare DNA Template setup_rxn Set up CFPE Reaction prep_dna->setup_rxn prep_tfa Prepare TFA Solution add_tfa Add TFA to the Reaction prep_tfa->add_tfa setup_rxn->add_tfa incubate Incubate to Synthesize Protein add_tfa->incubate pull_down Pull-down Assay incubate->pull_down spr_itc SPR/ITC/Fluorescence incubate->spr_itc analyze Analyze Interaction pull_down->analyze spr_itc->analyze

Caption: Workflow for using cell-free protein expression to study TFA-protein interactions.

Detailed Protocol for CFPE and Pull-Down Assay

Materials:

  • Cell-free protein expression kit (e.g., PURExpress®)

  • Plasmid DNA encoding the protein of interest with an affinity tag (e.g., His-tag, GST-tag)

  • Trans-fatty acid (e.g., elaidic acid)

  • Affinity beads (e.g., Ni-NTA agarose for His-tagged proteins)

  • Wash and elution buffers

  • SDS-PAGE and Western blotting reagents

Step-by-Step Methodology:

  • Cell-Free Protein Synthesis:

    • Set up the CFPE reaction according to the manufacturer's instructions, adding the DNA template.

    • Add the TFA solution to the reaction mixture at the desired concentration. Include a control reaction without TFA.

    • Incubate the reaction at the recommended temperature to allow for protein synthesis.

  • Affinity Pull-Down:

    • After the incubation, add the affinity beads to the reaction mixture.

    • Incubate with gentle agitation to allow the tagged protein to bind to the beads.

    • Wash the beads several times with wash buffer to remove unbound components.

  • Analysis of Bound TFA (Hypothetical - requires labeled TFA):

    • If a labeled TFA (e.g., fluorescent or radioactive) is used, the amount of TFA bound to the protein on the beads can be quantified.

  • Analysis of Protein Conformation/Activity:

    • Elute the protein from the beads using an appropriate elution buffer.

    • Analyze the eluted protein by SDS-PAGE and Western blotting to confirm its expression and integrity.

    • If the protein has a known enzymatic activity, perform an activity assay to determine if the presence of the TFA during synthesis affected its function.

Data Presentation
MethodOutputInterpretation
Affinity Pull-Down with Labeled TFAQuantification of label on beadsIndicates direct binding of TFA to the protein.
Enzymatic Activity AssayChange in protein activitySuggests that TFA binding may induce a conformational change that alters protein function.

Conclusion

The in vitro methods detailed in these application notes provide a robust toolkit for the comprehensive investigation of trans-fatty acid-protein interactions. The choice of technique will depend on the specific research question, the properties of the protein and TFA under investigation, and the available instrumentation. By combining the kinetic and thermodynamic data from SPR and ITC with the high-throughput capabilities and mechanistic insights from fluorescence-based assays and cell-free expression systems, researchers can build a detailed picture of how these detrimental dietary components interact with cellular machinery at the molecular level. This knowledge is fundamental to advancing our understanding of TFA-induced pathologies and for the development of novel therapeutic interventions.

References

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. [Link]

  • Brunaldi, K., Simard, J. R., Kamp, F., Rewal, C., Asawakarn, T., O'Shea, P., & Hamilton, J. A. (2008). Fluorescence assays for measuring fatty acid binding and transport through membranes. Methods in molecular biology (Clifton, N.J.), 400, 237–253. [Link]

  • Hamilton, J. A. (2004). Fatty acid interactions with proteins: what X-ray crystal and NMR solution structures tell us. Progress in lipid research, 43(3), 177–199. [Link]

  • Hodnik, V., & Anderluh, G. (2013). Surface plasmon resonance for measuring interactions of proteins with lipids and lipid membranes. Methods in molecular biology (Clifton, N.J.), 974, 23–36. [Link]

  • Kleinschmidt, J. H. (Ed.). (2019). Lipid-Protein Interactions: Methods and Protocols. Springer. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • McDonnell, B., & O'Brien, P. J. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell, 28(21), 2724–2729. [Link]

  • Scomparin, C., & Gratton, E. (2010). A cell-free approach to accelerate the study of protein–protein interactions in vitro. Interface Focus, 1(1), 29–38. [Link]

  • Shirey, C. M., et al. (2015). Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. Lipids, 50(10), 1045–1049. [Link]

  • Swamy, M. J., & Sankhala, R. S. (2013). Probing the thermodynamics of protein–lipid interactions by isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 974, 37–50. [Link]

  • Witte, M. D., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of Visualized Experiments, (148), 10.3791/59367. [Link]

  • World Health Organization. (2013). PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. [Link]

Sources

Application Notes & Protocols: Utilizing Sulfosuccinimidyl Elaidate (and Oleate) Sodium in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: A Tale of Two Isomers and a Powerful Tool

In the intricate world of cellular metabolism, the transport of long-chain fatty acids (LCFAs) across the plasma membrane is a critical, highly regulated process. Understanding this gateway is fundamental to research in metabolic diseases, inflammation, and oncology. Sulfosuccinimidyl oleate sodium (SSO), and its trans-isomer sulfosuccinimidyl elaidate sodium, are indispensable chemical probes for this purpose. While chemically distinct (oleate is cis, elaidate is trans), the commercially available and widely cited compound is typically sulfosuccinimidyl oleate (SSO), an analog of oleic acid.[1][2][3] For the purpose of this guide, we will refer to the compound as SSO, as it is the most common designation in published research.

SSO is a membrane-impermeable derivative of a long-chain fatty acid engineered to be a potent and, crucially, an irreversible inhibitor of the primary fatty acid translocase, CD36.[4] Its utility lies in its ability to covalently bind to and neutralize this key transporter, effectively shutting down a major route of fatty acid entry into the cell. This allows researchers to dissect the specific contributions of CD36-mediated lipid uptake from other transport mechanisms and to probe its role in downstream signaling and pathology.

II. The Scientific Foundation: Mechanism of Action

The efficacy of SSO as a research tool is grounded in its precise and irreversible mechanism of action. It is not merely a competitive inhibitor but a covalent modifier that permanently disables its target.

A. Primary Target: Covalent Inactivation of CD36

The core of SSO's function is its interaction with the scavenger receptor CD36, also known as fatty acid translocase (FAT). The SSO molecule contains a highly reactive sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester group. This group specifically targets and reacts with primary amines, such as the epsilon-amino group of lysine residues on the extracellular domain of proteins.[4]

Research has pinpointed that SSO covalently modifies Lysine-164 within the fatty acid and oxidized LDL-binding domain of CD36.[4][5] This acylation of Lysine-164 sterically hinders the binding and transport of LCFAs and other CD36 ligands, thereby irreversibly blocking the receptor's function.[4][5] Because the modification is covalent, simple washing cannot reverse the inhibition, providing a stable and definitive experimental window.

B. Downstream Consequences of CD36 Inhibition

By blocking CD36, SSO enables the study of numerous cellular processes, including:

  • Lipid Metabolism: Directly inhibiting the uptake of fatty acids necessary for energy production (β-oxidation) and lipid droplet formation.[6]

  • Inflammation: Impairing the uptake of oxidized LDL by macrophages, a key event in the formation of foam cells and the progression of atherosclerosis.[4][5][6]

  • Signaling: Preventing the activation of downstream signaling cascades initiated by fatty acid binding to CD36.[4]

C. Secondary Target: Mitochondrial Respiration

It is important for researchers to be aware that, in addition to its primary action on CD36, SSO has been reported to be an inhibitor of the mitochondrial respiratory chain, specifically Complex III.[1][2][3][7] While its effect on CD36 occurs at the plasma membrane, this secondary effect should be considered when designing experiments and interpreting results, particularly in studies focused on cellular bioenergetics.

cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space SSO SSO (Sulfosuccinimidyl Oleate) CD36_active Active CD36 Receptor SSO->CD36_active Covalently binds to Lysine-164 LCFA Long-Chain Fatty Acid (LCFA) LCFA->CD36_active Binds & is transported CD36_inactive Inactive CD36 (Covalently Modified at Lys-164) LCFA->CD36_inactive Transport Blocked CD36_active->CD36_inactive Metabolism Lipid Metabolism & Signaling CD36_active->Metabolism LCFA Uptake

Figure 1. Mechanism of SSO-mediated irreversible inhibition of the CD36 fatty acid translocase.

III. Practical Considerations: Reagent Preparation and Stability

The success of any experiment involving SSO hinges on its proper handling, solubilization, and application. Due to its chemical nature, SSO requires careful preparation to ensure its activity and avoid experimental artifacts.

A. Solubility and Stock Solution Preparation

SSO is a hydrophobic molecule with very poor aqueous solubility but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[2][6]

Protocol for Preparing a 50 mM DMSO Stock Solution:

  • Equilibrate: Allow the vial of solid SSO powder (MW: ~482.6 g/mol ) to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Aseptically weigh the desired amount of powder. For example, to prepare 1 mL of a 50 mM stock, weigh 24.13 mg.

  • Solubilization: Add the appropriate volume of fresh, anhydrous (moisture-free) DMSO.[2] The use of hygroscopic DMSO can significantly reduce solubility. Vortex thoroughly. Sonication may be recommended to ensure complete dissolution.[1]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

B. Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of the Sulfo-NHS ester group.

FormStorage TemperatureDurationNotes
Solid Powder -20°C≥ 2 yearsStore sealed, desiccated, and protected from light.[7]
DMSO Stock -80°C~6-12 monthsRecommended for long-term storage.[7]
DMSO Stock -20°C~1 monthSuitable for short-term storage.[7]
Working Solution 4°C (in media)< 1 dayMust be prepared fresh for each experiment.

C. Critical Challenge: Stability in Aqueous Cell Culture Media

A common pitfall is the precipitation of SSO upon dilution of the DMSO stock into aqueous cell culture media.[8] The Sulfo-NHS ester is also susceptible to hydrolysis in aqueous environments, reducing its reactivity over time.

Best Practices for Preparing Working Solutions:

  • Prepare Fresh: Always prepare the final working dilution of SSO in your cell culture medium immediately before adding it to the cells.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cell line, typically well below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[8]

  • Use Pre-warmed Media: Adding the DMSO stock to media pre-warmed to 37°C can aid in maintaining solubility during dilution.[8]

  • Mix Vigorously: Immediately after adding the DMSO stock to the medium, mix thoroughly by vortexing or rapid pipetting to ensure rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.

IV. Experimental Protocols

Protocol 1: Assay for the Inhibition of Fatty Acid Uptake

This protocol uses SSO as a specific inhibitor to confirm that the uptake of a fluorescently-labeled fatty acid analog is mediated by CD36.

A. Principle

Cells are pre-incubated with a saturating concentration of SSO to irreversibly block CD36. Subsequently, a fluorescent fatty acid analog (e.g., BODIPY™ FL C16) is added. A significant reduction in intracellular fluorescence in the SSO-treated cells compared to the vehicle-treated control cells indicates CD36-dependent uptake.

B. Materials

  • Cells cultured in a black, clear-bottom 96-well plate.

  • SSO (50 mM stock in anhydrous DMSO).

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16, stock in DMSO).

  • Serum-free cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence plate reader or fluorescence microscope.

C. Step-by-Step Methodology

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. Allow cells to adhere overnight.

  • Serum Starvation: Gently aspirate the culture medium. Wash the cells once with warm PBS. Add serum-free medium to each well and incubate for 1-2 hours at 37°C to upregulate fatty acid transporters.[9]

  • SSO Pre-treatment: Prepare working solutions of SSO and a vehicle control in serum-free medium. A typical final concentration range for SSO is 50-200 µM.[4] Aspirate the starvation medium and add the SSO or vehicle solutions to the appropriate wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for the covalent modification of CD36.

  • Wash: Aspirate the SSO/vehicle solutions and wash the cells twice with warm PBS to remove any unbound inhibitor.

  • Fatty Acid Probe Incubation: Add the fluorescent fatty acid analog, diluted in serum-free medium, to all wells. A typical concentration is 1-5 µM. Incubate for 5-30 minutes at 37°C. This step should be optimized for your cell type.

  • Final Wash/Quenching: Aspirate the probe solution. Wash cells three times with cold PBS to stop uptake and remove extracellular fluorescence. Alternatively, an extracellular quenching dye can be used according to the manufacturer's protocol.[10][11]

  • Detection: Add PBS or an appropriate buffer to the wells and measure the intracellular fluorescence using a plate reader (e.g., Ex/Em = 488/515 nm for BODIPY FL) or visualize using a fluorescence microscope.

cluster_Setup Experimental Setup cluster_Induction Induction Phase cluster_Outcome Potential Outcomes Control Vehicle Inducer Add Ferroptosis Inducer (e.g., RSL3) Control->Inducer SSO SSO Pre-treatment (Block FA Uptake) SSO->Inducer Outcome1 Cell Death (Ferroptosis) Inducer->Outcome1 Hypothesis: Extracellular FAs are NOT required Outcome2 Cell Rescue (Viability Maintained) Inducer->Outcome2 Hypothesis: Extracellular FAs ARE required for ferroptosis

Sources

Application Note: Step-by-Step Guide to Amine-Reactive Fatty Acid Labeling for Peptide and Protein Lipidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Rationale

Lipidation—the covalent conjugation of fatty acids to peptides or proteins—is a transformative strategy in biotherapeutics. By attaching a lipid moiety, researchers can significantly extend the plasma half-life of biologics through reversible binding to Human Serum Albumin (HSA), which recycles the conjugate via the neonatal Fc receptor (FcRn) and prevents rapid renal clearance[1][2]. This principle is the foundation for blockbuster long-acting therapeutics like insulin detemir and modern GLP-1 agonists[2]. Furthermore, fatty acid conjugation enhances membrane interactions, antimicrobial potency, and proteolytic stability[3].

Mechanistic Principles of NHS-Ester Chemistry

The most robust and widely adopted method for lipidation utilizes N-hydroxysuccinimide (NHS) esters. NHS esters react with primary amines (the N-terminal α -amine or the ϵ -amine of lysine residues) via nucleophilic acyl substitution to form a stable, irreversible amide bond[4][5].

The Causality of pH Control: The reaction's success hinges on a strict thermodynamic balance dictated by pH. The primary amine must be deprotonated to act as an effective nucleophile. However, in aqueous environments, NHS esters undergo spontaneous hydrolysis, yielding an unreactive carboxylic acid and releasing the NHS leaving group[5].

  • At pH 7.0 (0°C), the hydrolysis half-life of an NHS ester is 4–5 hours[4].

  • At pH 8.6 (4°C), this half-life plummets to just 10 minutes[4].

Therefore, the optimal buffer pH is typically 8.0–8.5. This range provides enough deprotonated amines to drive the conjugation forward before the ester completely hydrolyzes[5][].

Conjugation Workflow

Workflow cluster_0 Reagent Preparation P Target Amine (Protein/Peptide) Buffer: pH 8.0-8.5 R Conjugation Reaction Nucleophilic Acyl Substitution P->R F Fatty Acid NHS-Ester Solvent: Anhydrous DMSO F->R Q Quenching 100 mM Tris or Glycine R->Q 1-2h at RT PU Purification SEC or Dialysis Q->PU L Lipidated Conjugate (HSA-Binding Competent) PU->L

Workflow of amine-reactive fatty acid conjugation via NHS-ester chemistry.

Quantitative Optimization Parameters

To ensure a self-validating and reproducible system, the following parameters must be strictly controlled.

ParameterOptimal RangeMechanistic Rationale
Buffer pH 7.2 – 8.5Balances amine nucleophilicity against the rate of NHS-ester hydrolysis[4].
Molar Excess (Lipid:Protein) 3:1 to 20:1Compensates for concurrent hydrolysis. Higher ratios increase the Degree of Labeling (DOL) but risk protein aggregation[5].
Organic Solvent Carryover 0.5% – 10% (v/v)Fatty acid NHS-esters are highly hydrophobic and require DMSO/DMF for solubility. Exceeding 10% may denature the target protein[4].
Reaction Temperature Room Temp (20-25°C)Accelerates the reaction to completion within 1-2 hours before significant hydrolysis occurs[7].

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Target Amine

Objective: Ensure the protein/peptide is in an amine-free environment.

  • Buffer Exchange: Dialyze or use a size-exclusion chromatography (SEC) desalting column to exchange the target protein into an amine-free buffer (e.g., 100 mM Sodium Bicarbonate or PBS, pH 8.0–8.5)[4][].

    • Critical Insight: Avoid Tris, glycine, or ammonium-containing buffers. These contain primary amines that will competitively react with the NHS ester, neutralizing your lipidating agent[4].

  • Concentration Adjustment: Adjust the protein concentration to 1–5 mg/mL. Higher concentrations promote the bimolecular conjugation reaction over the unimolecular hydrolysis of the ester[4].

Phase 2: Reconstitution of the Fatty Acid NHS-Ester

Objective: Maintain the integrity of the reactive ester.

  • Equilibration: Allow the vial of fatty acid NHS-ester (e.g., Palmitic acid-NHS or Myristic acid-NHS) to equilibrate to room temperature inside a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, leading to immediate hydrolysis of the ester[8].

  • Solubilization: Dissolve the NHS-ester in high-quality, anhydrous DMSO or DMF to create a 10 mM stock solution[5][]. Use immediately; do not store reconstituted NHS-esters.

Phase 3: The Conjugation Reaction
  • Addition: While gently vortexing the protein solution, add the NHS-ester stock dropwise to achieve the desired molar excess (typically 5:1 to 10:1 lipid:protein).

    • Causality: Dropwise addition prevents localized high concentrations of the hydrophobic fatty acid, which can cause the protein to instantly precipitate.

  • Incubation: Incubate the reaction mixture at room temperature for 1 to 2 hours (or 4°C overnight) protected from light[7].

Phase 4: Quenching and Purification
  • Quenching: Add 1 M Tris-HCl (pH 7.5) or 1 M Glycine to a final concentration of 50–100 mM. Incubate for 15 minutes.

    • Causality: The excess primary amines in Tris/Glycine will rapidly consume any unreacted NHS-ester, halting the reaction and preventing off-target crosslinking during downstream processing[4][8].

  • Purification: Remove the quenched lipid byproducts, free NHS, and DMSO by passing the mixture through a Zeba Spin Desalting Column or via extensive dialysis against your final storage buffer (e.g., PBS, pH 7.4)[8].

Self-Validation and Quality Control

A robust protocol must be self-validating. To confirm successful lipidation, perform the following analytical checks:

  • Mass Spectrometry (MALDI-TOF or LC-MS): Measure the mass shift of the intact conjugate. The addition of a palmitoyl group, for instance, adds exactly ~238 Da per conjugation event. This will definitively identify the Degree of Labeling (DOL) and the presence of heterogeneous populations[9].

  • Hydrophobicity Shift: Run the conjugate on Reverse-Phase HPLC (RP-HPLC). Lipidated proteins will exhibit a significant rightward shift (increased retention time) compared to the native protein due to the newly attached hydrophobic fatty acid tail.

References

  • Antibody conjugation - Fürth lab Fürth lab[Link]

  • Toward once-monthly insulin therapy via synergy in two pharmacokinetic protractors: Fc-conjugation and fatty acid acylation PMC / National Institutes of Health[Link]

  • Site-specific fatty acid-conjugation to prolong protein half-life in vivo PMC / National Institutes of Health[Link]

  • Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential Journal of Medicinal Chemistry (ACS)[Link]

  • WO2012087838A1 - Materials and methods for conjugating a water soluble fatty acid derivative to a protein Google P

Sources

Application Note: Solvent Compatibility and Formulation Protocols for Sulfosuccinimidyl Elaidate Sodium

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfosuccinimidyl elaidate sodium (SSE) and its geometric cis-isomer, sulfosuccinimidyl oleate (SSO), are highly specialized biochemical reagents utilized primarily as irreversible inhibitors of the fatty acid translocase receptor, CD36[1]. While the molecule is designed with a hydrophilic sulfo-N-hydroxysuccinimide (sulfo-NHS) headgroup to theoretically enhance aqueous solubility, the dominant 18-carbon hydrophobic trans-alkene tail dictates its actual physicochemical behavior[].

This application note provides researchers and drug development professionals with a comprehensive, causality-driven guide to overcoming the solvent compatibility challenges of SSE. By understanding the thermodynamic and kinetic vulnerabilities of the molecule—specifically hydrophobic collapse and premature ester hydrolysis—scientists can ensure robust, reproducible in vitro and in vivo experimental outcomes.

Physicochemical Profiling & The Causality of Solubility

Handling SSE requires balancing two competing chemical properties:

  • Hydrophobic Collapse: Despite the presence of the charged sulfonate group, the long-chain elaidate moiety forces the molecule into micelles or causes it to precipitate entirely in pure aqueous buffers[]. To disrupt these hydrophobic interactions, organic solvents or specialized surfactant systems are mandatory.

  • Hydrolytic Vulnerability: The sulfo-NHS ester is an amine-reactive electrophile designed to form a covalent amide bond with primary amines (e.g., the Lys164 residue on the CD36 receptor)[3]. However, water acts as a competing nucleophile. In aqueous solutions at pH 7.0, the half-life of the sulfo-NHS ester is approximately 4 to 5 hours, and this degrades rapidly to less than 10 minutes at pH 8.6[4].

Therefore, the fundamental rule of SSE formulation is to maintain the compound in a strictly anhydrous environment until the exact moment of biological application.

MOA SSE Sulfosuccinimidyl Elaidate Sodium Reaction Nucleophilic Attack (Amide Bond Formation) SSE->Reaction Reactive Sulfo-NHS CD36 CD36 Translocase (Lys164 Residue) CD36->Reaction Primary Amine Inhibition Irreversible Blockade of LCFA Uptake Reaction->Inhibition

Fig 1: Mechanism of CD36 irreversible inhibition via covalent modification by SSE.

Quantitative Solvent Compatibility Matrix

The following table summarizes the validated solubility limits for SSE across various solvent systems.

Solvent SystemMax SolubilityCausality & Handling Notes
DMSO (Anhydrous) 25.0 – 62.5 mg/mLOptimal. DMSO disrupts lipid-lipid interactions. Must be strictly anhydrous; hygroscopic moisture will rapidly hydrolyze the NHS ester[5].
DMF (Anhydrous) ~25.0 mg/mLAlternative. Functions similarly to DMSO. Requires inert gas purging to prevent oxidative degradation[6].
Ethanol (Absolute) ~3.0 mg/mLSuboptimal. The polarity mismatch with the sulfo-NHS headgroup limits maximum solubility[7].
Aqueous Buffers (PBS/Water) < 0.1 mg/mL (Insoluble)Avoid for storage. Thermodynamic hydrophobic collapse occurs, followed by rapid hydrolysis of the reactive ester[4].
In Vivo Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)~2.5 mg/mLOptimal for dosing. PEG300 bridges the dielectric gap, while Tween-80 forms protective micelles around the lipid tail[8].

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. If a step fails (e.g., moisture contamination or improper mixing), the protocol provides a visual indicator (turbidity or phase separation) to halt the experiment before wasting biological models.

Protocol A: Preparation of Anhydrous In Vitro Stock Solution

Objective: Create a stable, highly concentrated stock solution for cell culture assays.

  • Equilibration: Remove the SSE vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, instantly initiating hydrolysis of the sulfo-NHS ester.

  • Solvent Addition: Add newly opened, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a target concentration of 25 mg/mL (approx. 52 mM).

    • Validation Check: The solution should become optically clear within 60 seconds. If the solution remains cloudy, the DMSO may have absorbed water, or sonication is required[5].

  • Sonication (If necessary): Apply mild bath sonication for 1-2 minutes. Avoid excessive heating, which accelerates degradation.

  • Storage: Aliquot the stock solution into tightly sealed, argon-purged amber vials. Store at -80°C for up to 6 months[5].

  • Application: Dilute the stock into pre-warmed cell culture media immediately (within 1 minute) before applying to cells. Do not pre-mix in media and let it sit on the benchtop, as the half-life of the active ester in pH 7.4 media is only a few hours[4].

Protocol B: Preparation of In Vivo Administration Vehicle

Objective: Formulate a 2.5 mg/mL solution suitable for oral gavage or intraperitoneal injection without causing lipid precipitation or embolism.

Note: Solvents must be added strictly in the sequential order listed below. Deviating from this order will cause an irreversible crash-out of the lipid.

  • Primary Dissolution: Dissolve 2.5 mg of SSE powder in 100 µL of Anhydrous DMSO (10% of final volume). Vortex until completely clear.

  • Co-Solvent Addition: Add 400 µL of PEG300 (40% of final volume) to the DMSO mixture. Vortex vigorously.

    • Causality: PEG300 lowers the dielectric constant of the upcoming aqueous phase, acting as a thermodynamic bridge to prevent the highly hydrophobic elaidate chain from precipitating.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Vortex until visually homogeneous.

    • Causality: Tween-80 is a non-ionic detergent that encapsulates the amphiphilic SSE molecules into stable micelles, protecting the lipid tail from the aqueous bulk.

  • Aqueous Phase Addition: Slowly add 450 µL of 0.9% Saline (45% of final volume) dropwise while continuously vortexing.

    • Validation Check: The final 1 mL solution must be a clear to slightly opalescent suspension without visible particulates[8]. If white flakes appear, the micellization failed, and the solution must be discarded.

  • Administration: Administer to the animal model immediately. Do not store the fully formulated aqueous vehicle.

Workflow Dry Equilibrate vial to RT (Prevent condensation) DMSO Add Anhydrous DMSO (Max 25-60 mg/mL) Dry->DMSO Sonicate Gentle Sonication (If turbidity persists) DMSO->Sonicate Split Application Route Sonicate->Split Clear Solution InVitro Dilute in Assay Buffer (Apply to cells < 1 min) Split->InVitro In Vitro InVivo Add PEG300 -> Tween-80 -> Saline (Strict sequential addition) Split->InVivo In Vivo

Fig 2: Step-by-step solvent formulation workflow for in vitro and in vivo applications.

References

Sources

Application Note: Advanced Purification Strategies for the Removal of Excess Sulfosuccinimidyl Elaidate Post-Lipidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

Sulfosuccinimidyl elaidate (Sulfo-NHS-Elaidate) is a synthetic, amine-reactive bioconjugation reagent utilized to covalently attach elaidic acid (a trans-9-octadecenoic acid) to primary amines on proteins, peptides, or functionalized surfaces. While the conjugation chemistry is highly efficient at physiological to slightly basic pH (7.2–8.0), the post-reaction purification presents a profound biophysical challenge.

The Causality of Purification Failure in Standard Workflows

During a standard lipidation reaction, three distinct chemical species are present alongside the target conjugate:

  • Free Sulfo-NHS: The leaving group, which is highly water-soluble and easily removed by standard desalting[1].

  • Hydrolyzed Elaidic Acid: Formed when the Sulfo-NHS ester reacts with water instead of an amine. NHS esters undergo rapid hydrolysis in aqueous buffers, with a half-life heavily dependent on pH (e.g., ~4–5 hours at pH 7.0, but only 10 minutes at pH 8.6)[1]. The resulting free fatty acid is extremely hydrophobic.

  • Unreacted Sulfo-NHS-Elaidate: An amphiphilic molecule containing a highly charged sulfonate headgroup and an 18-carbon hydrophobic tail, effectively acting as an anionic surfactant.

Why standard Size Exclusion Chromatography (SEC) fails: If a crude lipidation mixture is loaded directly onto a standard aqueous SEC or desalting column (e.g., Sephadex G-25), the unreacted Sulfo-NHS-elaidate and hydrolyzed elaidic acid will rapidly assemble into high-molecular-weight micelles. Because these micelles often exceed the exclusion limit of the resin, they co-elute in the void volume directly alongside the target protein. Furthermore, the hydrophobic elaidate tails can non-specifically adsorb to hydrophobic patches on the protein surface, causing aggregation. To achieve high-purity lipidated conjugates, the purification strategy must actively disrupt these hydrophobic interactions.

Decision Matrix & Workflow Visualization

The selection of a purification method depends entirely on the physicochemical properties of the target molecule and whether the protein must maintain its native conformation for downstream functional assays.

PurificationWorkflow Start Crude Lipidation Mixture (Protein + Excess Reagent) Decision Target Molecule Type? Start->Decision Peptide Peptides / Small Proteins (< 10 kDa) Decision->Peptide Protein Large Proteins (> 10 kDa) Decision->Protein RP_HPLC RP-HPLC or LLE (Organic Solvents) Peptide->RP_HPLC ProteinDecision Requires Native Conformation? Protein->ProteinDecision PurePeptide Purified Lipopeptide RP_HPLC->PurePeptide Precipitation Solvent Precipitation (Chloroform/Methanol) ProteinDecision->Precipitation No DetergentSEC Detergent-Assisted SEC (e.g., 0.1% CHAPS) ProteinDecision->DetergentSEC Yes PureDenatured Purified Protein (Denatured) Precipitation->PureDenatured PureNative Purified Protein (Native/Micellar) DetergentSEC->PureNative

Fig 1: Decision matrix for selecting the optimal purification route post-lipidation.

Comparative Analysis of Purification Methods

Summarized below are the quantitative and qualitative parameters governing the three primary purification strategies.

Purification MethodTarget MoleculeMechanism of SeparationAdvantagesLimitations
Chloroform/Methanol Precipitation Robust Proteins / AntibodiesPhase separation. Lipids partition into chloroform; protein precipitates at the interface.>99% removal of free lipids. Highly concentrated final product.Denatures most proteins. Requires optimization for resuspension.
Detergent-Assisted SEC Native Proteins / EnzymesDetergent micelles disrupt lipid-protein interactions, allowing size-based separation.Preserves native 3D conformation and enzymatic activity.Requires secondary step to remove detergent. Dilutes the sample.
RP-HPLC / LLE Peptides / OligonucleotidesHydrophobic partitioning using organic gradients (e.g., Acetonitrile/TFA).Exceptional resolution. Can separate mono- vs. multi-lipidated species.Unsuitable for large, complex folded proteins.

Experimental Protocols

Protocol A: Chloroform/Methanol Precipitation (Wessel-Flügge Method)

Best for: Proteins that can be refolded or are destined for denaturing downstream applications (e.g., SDS-PAGE, Western Blot, or Mass Spectrometry).

Causality & Self-Validation: This method leverages the differential solubility of the components. The highly hydrophobic elaidic acid and unreacted Sulfo-NHS-elaidate partition entirely into the lower chloroform phase. The protocol is self-validating: a successful extraction is visually confirmed by the formation of a tightly packed, white protein disk at the aqueous/organic interface.

Step-by-Step Methodology:

  • Quench: Add Hydroxylamine (final concentration 10 mM) to the reaction mixture and incubate for 15 minutes at room temperature to hydrolyze any remaining Sulfo-NHS-elaidate into a non-reactive hydroxamate[2].

  • First Organic Addition: To 100 µL of the quenched reaction mixture, add 400 µL of LC-MS grade Methanol. Vortex vigorously for 10 seconds.

  • Lipid Sink Addition: Add 100 µL of LC-MS grade Chloroform. Vortex vigorously for 10 seconds.

  • Phase Separation: Add 300 µL of LC-MS grade Water. Vortex vigorously for 10 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Validation & Aspiration: Carefully observe the tube. A white, solid disk of precipitated protein should be visible exactly at the interface between the upper (aqueous/methanol) and lower (chloroform) phases. Carefully aspirate and discard the upper aqueous phase without disturbing the protein disk.

  • Wash: Add 300 µL of Methanol to the tube. Invert gently 3 times to wash the disk (do not vortex, as this will break the disk into the chloroform layer).

  • Final Centrifugation: Centrifuge at 14,000 × g for 5 minutes. The protein will form a pellet at the bottom of the tube.

  • Recovery: Decant the supernatant. Air-dry the pellet for 10 minutes to remove residual solvent. Resuspend the lipidated protein in a compatible buffer (e.g., 1% SDS, 8M Urea, or a specialized refolding buffer).

Protocol B: Detergent-Assisted Size Exclusion Chromatography

Best for: Enzymes, functional antibodies, and proteins that must remain in their native, folded state.

Causality & Self-Validation: To prevent hydrophobic collapse and maintain the solubility of the lipidated conjugate, detergents must be introduced at concentrations above their Critical Micelle Concentration (CMC) during the initial separation phase. The detergent coats the hydrophobic elaidate tail, preventing it from forming massive micelles with unreacted reagent.

Step-by-Step Methodology:

  • Quench: Quench the reaction with 50 mM Tris (pH 8.0) for 15 minutes to hydrolyze excess ester[2].

  • Solubilization: Add a non-denaturing detergent (e.g., CHAPS to a final concentration of 0.5%, or Sodium Deoxycholate to 0.5%) directly to the reaction mixture. Incubate on ice for 30 minutes to allow detergent exchange and disruption of non-specific lipid-protein aggregates.

  • Column Equilibration: Equilibrate a high-resolution SEC column (e.g., Superdex 200 Increase) with an aqueous buffer containing a maintenance concentration of detergent (e.g., 0.1% CHAPS, 5% glycerol).

  • Separation: Load the sample onto the column. The lipidated protein-detergent complex will elute in the earlier fractions, while the small mixed micelles of detergent and free elaidic acid/Sulfo-NHS will elute much later.

  • Detergent Removal (Optional): If the detergent interferes with downstream assays, remove it using a specialized detergent-removal spin column (utilizing cyclodextrin-based resins) or via prolonged dialysis against a detergent-free buffer containing liposomes.

Protocol C: Liquid-Liquid Extraction (LLE) for Lipidated Peptides

Best for: Small peptides modified with Sulfo-NHS-Elaidate.

Causality & Self-Validation: Peptides often lack the complex tertiary structure of proteins and can be extracted directly into organic solvents. For lipidated peptides, Liquid-Liquid Extraction (LLE) utilizing organic solvents (e.g., ethyl acetate) or Reversed-Phase HPLC provides superior resolution, allowing the separation of the highly hydrophobic lipidated peptide from the hydrophilic free Sulfo-NHS leaving group[3].

Step-by-Step Methodology:

  • Quench: Quench the reaction with 10 mM Hydroxylamine[2].

  • Acidification: Adjust the pH of the reaction mixture to ~3.0 using 1% Trifluoroacetic acid (TFA). This neutralizes the carboxylate groups on the peptides, increasing their hydrophobicity.

  • Extraction: Add an equal volume of Ethyl Acetate to the mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 3 minutes. The lipidated peptide and free elaidic acid will partition into the upper organic layer, while the free Sulfo-NHS and unreacted hydrophilic peptides remain in the lower aqueous layer[3].

  • Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction on the aqueous layer twice more to maximize yield.

  • Drying & RP-HPLC: Pool the organic fractions and evaporate to dryness using a vacuum centrifuge. Resuspend in 50% Acetonitrile/0.1% TFA and inject onto a C4 or C8 RP-HPLC column to separate the pure lipidated peptide from free hydrolyzed elaidic acid.

References

  • bioRxiv. Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. Available at:[Link]

  • MDPI. Protein Lipidation Types: Current Strategies for Enrichment and Characterization. Available at:[Link]

  • PMC / NIH. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulfosuccinimidyl Elaidate Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the unique challenges of working with long-chain fatty acid NHS esters.

Sulfosuccinimidyl elaidate (SSE) is the water-soluble N-hydroxysulfosuccinimide ester of elaidic acid (a trans-9-octadecenoic acid). While the sulfo-NHS leaving group is highly hydrophilic, the 18-carbon elaidate chain is profoundly hydrophobic. This amphiphilic dichotomy is the root cause of most reaction failures. This guide provides mechanistic insights, quantitative data, and self-validating protocols to keep your bioconjugation reactions in solution.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my reaction turn cloudy immediately upon adding sulfosuccinimidyl elaidate?

Causality: Immediate precipitation is rarely caused by the target protein aggregating; rather, it is the reagent itself dropping out of solution. This occurs via two primary mechanisms:

  • Solvent Shock: Although sulfo-NHS esters are designed for aqueous compatibility, the C18 elaidate chain strongly resists solvation. Adding the dry powder directly to an aqueous buffer creates localized high concentrations that exceed the compound's critical micelle concentration (CMC), leading to irreversible aggregation.

  • Rapid Hydrolysis: Sulfo-NHS esters are highly susceptible to hydrolysis—a competing reaction with aminolysis. When SSE hydrolyzes, it releases the soluble sulfo-NHS group and free elaidic acid. Free elaidic acid is extremely hydrophobic and insoluble in aqueous buffers, instantly forming a milky white precipitate[1].

Q2: How can I optimize my buffer to prevent hydrolysis and salting-out?

Causality: The rate of NHS ester hydrolysis is exponentially dependent on pH. At pH 8.6, the half-life of a sulfo-NHS ester is merely 10 minutes, meaning the majority of your reagent will convert to insoluble free fatty acid before it can react with your protein[1]. Furthermore, high-ionic-strength buffers can "salt out" the hydrophobic elaidate chains. Solution: Maintain the reaction pH between 7.2 and 7.5 using an amine-free buffer like 1X PBS or HEPES[2]. Avoid any buffer containing primary amines (e.g., Tris or glycine), as these will actively consume the SSE, generating highly insoluble elaidoyl-amides that precipitate out of solution[3].

Q3: The solution stays clear initially, but my protein precipitates during the 1-hour incubation. What is happening?

Causality: This is a classic case of over-modification leading to hydrophobic collapse. Proteins rely on a delicate balance of surface hydrophilic residues (like lysine) to remain soluble. When you covalently attach multiple 18-carbon elaidate chains to the protein surface, you drastically increase its global hydrophobicity[3]. The modified proteins will interact with each other via hydrophobic interactions, forming insoluble aggregates. Solution: You must empirically titrate the molar excess of SSE. While standard water-soluble dyes might use a 10:1 to 20:1 molar excess, hydrophobic modifiers like SSE should be initiated at a conservative 2:1 to 5:1 molar ratio to prevent over-labeling.

Part 2: Quantitative Data & Mechanistic Pathways

To understand the urgency of pH control, review the hydrolysis kinetics of the sulfo-NHS leaving group. Rapid hydrolysis directly correlates with the rapid accumulation of insoluble elaidic acid.

Table 1: Kinetics of Sulfo-NHS Hydrolysis and Associated Precipitation Risk

Buffer pHSulfo-NHS Half-LifeHydrolysis RatePrecipitation Risk (Free Elaidic Acid)
pH 7.0 4 - 5 hoursSlowLow
pH 7.4 ~2 - 3 hoursModerateLow to Medium (Optimal for Conjugation)
pH 8.0 1 hourFastHigh
pH 8.6 10 minutesVery FastCritical (Immediate Precipitation)
Data synthesized from Fisher Scientific NHS/Sulfo-NHS activation parameters[1].
Mechanistic Pathway of SSE Conjugation vs. Precipitation

MechanisticPathway SSE Sulfosuccinimidyl Elaidate (SSE) Amphiphilic Reagent Protein Target Protein (Aqueous Buffer) SSE->Protein Aminolysis (pH 7.2-7.5) Hydrolysis Hydrolysis (H2O) Accelerated at pH > 8.0 SSE->Hydrolysis Competing Reaction Conjugate Elaidoylated Protein (Soluble Conjugate) Protein->Conjugate Controlled Molar Ratio (5:1) Overmod Over-modified Protein (Hydrophobic Collapse) Protein->Overmod Excessive Molar Ratio (>20:1) ElaidicAcid Free Elaidic Acid (Highly Hydrophobic) Hydrolysis->ElaidicAcid Loss of Sulfo-NHS Precipitate White Precipitate (Irreversible Aggregation) ElaidicAcid->Precipitate Phase Separation Overmod->Precipitate Intermolecular Aggregation

Caption: Mechanistic pathways of sulfosuccinimidyl elaidate conjugation versus precipitation.

Diagnostic Workflow for Precipitation

TroubleshootingWorkflow Start Issue: Precipitation Observed Timing When does precipitation occur? Start->Timing Immediate Immediately upon adding SSE Timing->Immediate Incubation During incubation or dialysis Timing->Incubation Solvent Action: Check Solvent Ensure anhydrous DMSO/DMF Keep final organic vol < 5% Immediate->Solvent Buffer Action: Check Buffer Ensure pH 7.2-7.5 Must be amine-free (Use PBS) Immediate->Buffer Ratio Action: Reduce Molar Ratio Lower SSE:Protein ratio to 2:1-5:1 to prevent hydrophobic collapse Incubation->Ratio

Caption: Step-by-step diagnostic workflow for identifying and resolving SSE precipitation.

Part 3: Self-Validating Experimental Protocol

Trustworthiness Principle: A robust protocol must prove its own success. This methodology incorporates mandatory quality control (QC) checkpoints to ensure the system validates itself at every critical juncture.

Phase 1: Reagent Preparation
  • Protein Equilibration: Dilute your target protein to a concentration of 1–5 mg/mL in 1X PBS (pH 7.4).

    • Validation Checkpoint 1: Measure the A280 pre-reaction. If the solution is turbid, centrifuge at 14,000 x g for 5 minutes and recalculate the exact concentration from the cleared supernatant.

  • SSE Solubilization: Do not dissolve SSE directly in water. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use[2]. For highly stubborn long-chain fatty acid esters, a validated co-solvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can be used to aid dissolution[4].

    • Validation Checkpoint 2: Visually inspect the stock solution. It must be 100% optically clear. Any opacity indicates moisture contamination and premature hydrolysis.

Phase 2: Conjugation Reaction
  • Controlled Addition: Calculate the volume of SSE stock required to achieve a 5:1 molar excess (SSE to protein). Add this volume dropwise to the protein solution while vortexing gently. Ensure the final concentration of the organic solvent (DMSO/DMF) remains strictly below 5% (v/v) to prevent solvent-induced protein denaturation[3].

  • Incubation: Incubate the reaction at room temperature for 30–60 minutes, or at 4°C for 2 hours if the protein is thermally sensitive[3].

    • Validation Checkpoint 3: Check for turbidity at the 15-minute mark. If cloudiness appears, the molar ratio is too high, or the buffer pH is causing rapid hydrolysis.

Phase 3: Quenching and Purification
  • Quenching (Optional but Recommended): Add Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes to consume any unreacted SSE.

  • Desalting: Purify the elaidoylated protein using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with 1X PBS. This step removes organic solvents, cleaved sulfo-NHS leaving groups, and any trace free elaidic acid[1].

    • Validation Checkpoint 4: Measure the A280 of the purified fraction. Calculate the percent recovery relative to Checkpoint 1. A recovery of >85% validates that no significant protein precipitation occurred during the conjugation.

References

Sources

Technical Support Center: Minimizing Non-Specific Binding of Sulfosuccinimidyl Elaidate (SSE)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by high background noise and off-target effects when studying lipid transport.

Sulfosuccinimidyl elaidate sodium (SSE)—the trans-isomer analog of the widely used CD36 inhibitor sulfosuccinimidyl oleate (SSO)—is a potent biochemical tool for proteomics and lipid transport research[1]. However, its dual chemical nature makes it highly susceptible to non-specific binding. This guide deconstructs the chemical causality behind these artifacts and provides field-proven, self-validating protocols to ensure your data reflects true receptor-mediated events.

Mechanistic Primer: The Causality of Off-Target Binding

To control SSE, we must respect its amphipathic structure. It consists of a reactive head and a lipophilic tail, each driving different types of non-specific interactions:

  • The Reactive Head (Sulfo-NHS): Designed to form stable amide bonds with primary amines. Specifically, it targets within the hydrophobic fatty acid binding pocket of the CD36 receptor[2]. However, if the concentration is too high, it will indiscriminately crosslink with any accessible amine on the cell surface. Furthermore, it is highly susceptible to aqueous hydrolysis.

  • The Hydrophobic Tail (Elaidate): The 18-carbon trans-fatty acid chain drives membrane partitioning. A common misconception is that the charged sulfo-NHS group makes the molecule strictly membrane-impermeable. However, research published in the demonstrates that these molecules can spontaneously "flip-flop" across the lipid bilayer, allowing the reactive headgroup to label intracellular proteins[3][4].

Troubleshooting FAQs

Q: My fluorescence/radioactivity background is exceptionally high, and my negative control cells are showing labeling. What is happening? A: You are observing membrane partitioning and transbilayer flip-flop. When SSE exceeds the binding capacity of cell-surface receptors, excess molecules partition into the lipid bilayer. Once in the outer leaflet, the uncharged fraction of the fatty acid rapidly flips to the inner leaflet, where the sulfo-NHS group crosslinks with abundant intracellular proteins[3][5]. Solution: Cap your SSE concentration at 100–200 µM to avoid micellization, and implement a 0.2% Fatty-Acid-Free BSA backwash (see protocol below) to act as a "lipid sink," extracting unreacted SSE from the outer leaflet before it can flip-flop.

Q: Does the trans-isomer (SSE) behave differently than the cis-isomer (SSO) regarding background noise? A: Yes. Elaidate is the trans-isomer of oleate. Because trans-fatty acids lack the rigid "kink" of cis-fatty acids, they pack more densely into lipid bilayers[3]. This tighter packing can increase the retention of SSE within the hydrophobic core of the membrane, slightly increasing the rate of non-specific membrane partitioning compared to SSO.

Q: I prepared my SSE stock yesterday and stored it at 4°C. Today, it fails to inhibit CD36-mediated lipid uptake. Why? A: Your reagent has hydrolyzed. The sulfo-NHS ester is highly labile in aqueous environments. At pH 7.4, its half-life is roughly 1–2 hours, and it degrades even faster at higher pH or in the presence of nucleophiles. Solution: SSE must be treated as a highly transient intermediate. Reconstitute the lyophilized powder in anhydrous DMSO immediately before use. Never store aqueous aliquots.

Quantitative Data: Optimization Matrices

To maximize the signal-to-noise ratio, experimental conditions must be strictly controlled. The table below summarizes the causality of different parameters on the specific (CD36-targeted) vs. non-specific (intracellular/lipid) binding ratio.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected Specificity Ratio (Target:Off-Target)
Concentration > 400 µM100 - 200 µMAvoids Critical Micelle Concentration (CMC) and limits bulk membrane partitioning.1:5 vs 10:1
Buffer Amines Tris or GlycinePBS or HEPESTris/Glycine contain primary amines that prematurely quench the sulfo-NHS ester.0:1 vs 10:1
Wash Step Standard PBS0.2% BSA in PBSBSA acts as a hydrophobic sink, pulling unreacted partitioned SSE out of the bilayer.2:1 vs 15:1
Temperature 37°C4°CCold temperatures rigidify the membrane, drastically slowing transbilayer flip-flop and endocytosis.1:1 vs 8:1

Experimental Protocol: Self-Validating Cell-Surface Labeling

A protocol is only as good as its internal controls. To ensure trustworthiness, this methodology is designed as a self-validating system . By running three parallel conditions, you mathematically isolate the specific receptor-mediated signal from background noise.

Phase 1: Reagent Preparation (Anhydrous Conditions)
  • Dry the Environment: Equilibrate the SSE vial to room temperature in a desiccator before opening to prevent condensation.

  • Stock Generation: Dissolve SSE in high-purity, anhydrous DMSO to a concentration of 20 mM. Critical: Use this stock within 15 minutes.

Phase 2: The Self-Validating Incubation

Prepare your cells in an amine-free buffer (e.g., pH 7.4 HEPES or PBS) and chill to 4°C. Divide into three experimental cohorts:

  • Cohort A (Total Binding): Add SSE to a final concentration of 200 µM.

  • Cohort B (Competitive Inhibition Control): Pre-incubate cells with 2 mM unlabeled elaidic acid for 10 minutes, then add 200 µM SSE. (Rationale: The unlabeled fatty acid saturates the CD36 pocket. Any SSE binding observed here is strictly non-specific amine reactivity).

  • Cohort C (Hydrolysis Control): Pre-quench 200 µM SSE in 50 mM Tris buffer for 1 hour, then add to cells. (Rationale: This destroys the sulfo-NHS group. Any signal observed here is due to pure hydrophobic partitioning without covalent bonding).

Incubate all cohorts for exactly 30 minutes at 4°C on a gentle rocker.

Phase 3: Quenching & Extraction
  • Quench: Stop the reaction by adding Tris-HCl (pH 7.4) to a final concentration of 50 mM for 5 minutes. This neutralizes any remaining unreacted sulfo-NHS groups.

  • BSA Backwash (The Lipid Sink): Wash the cells three times with ice-cold PBS containing 0.2% Fatty-Acid-Free Bovine Serum Albumin (BSA). The BSA will extract non-covalently bound, partitioned SSE from the outer membrane leaflet.

  • Final Wash: Wash twice with standard ice-cold PBS to remove residual BSA before downstream lysis or imaging.

Mechanistic Visualization

The following diagram maps the competing chemical pathways of SSE during an assay. Understanding this bifurcation is key to troubleshooting your experiments.

SSE_Mechanism cluster_specific Specific Pathway (Targeted) cluster_nonspecific Non-Specific Pathway (Off-Target) cluster_hydrolysis Degradation Pathway SSE Sulfosuccinimidyl Elaidate (SSE) (Aqueous Phase) CD36 CD36 Hydrophobic Pocket SSE->CD36 Partition Membrane Partitioning SSE->Partition Hydrolysis Aqueous Hydrolysis SSE->Hydrolysis Lys164 Covalent Binding (Lys164) CD36->Lys164 Inhibition Inhibition of FA Uptake Lys164->Inhibition FlipFlop Transbilayer Flip-Flop Partition->FlipFlop Wash 0.2% BSA Wash (Lipid Sink) Partition->Wash Extracts unreacted SSE Intracellular Intracellular Amine Labeling FlipFlop->Intracellular Inactive Inactive Elaidate + NHS Hydrolysis->Inactive

Figure 1: Mechanistic pathways of Sulfosuccinimidyl Elaidate (SSE) highlighting off-target flip-flop.

References

  • Title: Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164 Source: Journal of Biological Chemistry URL: [Link]

  • Title: SSO and other inhibitors of putative fatty acid (FA) transport do not affect FA transport but disrupt FA metabolism Source: Journal of Lipid Research URL: [Link]

  • Title: Plasma membrane is no barrier to free fatty acid Source: ASBMB Today URL: [Link]

Sources

Technical Support Center: Troubleshooting & Best Practices for Quenching Sulfosuccinimidyl Elaidate Sodium Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological best practices for utilizing and quenching Sulfosuccinimidyl elaidate sodium (SSE) in biochemical and cellular assays. SSE (CAS: 1212012-37-7) is the trans-isomer analog of sulfosuccinimidyl oleate (SSO)[1]. It functions as a membrane-impermeable, covalent inhibitor of the fatty acid translocase CD36, making it a critical probe for researchers studying lipid metabolism and transport.

The Causality of Quenching: Mechanism of Action

SSE contains a highly reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. This functional group is designed to undergo nucleophilic acyl substitution with primary amines (-NH2). In the context of CD36 inhibition, SSE specifically targets and covalently binds to the Lysine-164 (Lys-164) residue within the receptor's hydrophobic fatty acid binding pocket, irreversibly blocking fatty acid uptake ([2]).

However, the sulfo-NHS ester will react with any available primary amine. If the reaction is not actively terminated (quenched), residual SSE will continue to crosslink non-specifically with other surface proteins or extracellular matrix components, leading to high background noise, off-target effects, and cellular toxicity. Quenching introduces a massive molar excess of a sacrificial primary amine (e.g., Tris or Glycine) to rapidly consume all unreacted SSE, converting it into an inert byproduct.

Mechanism SSE Sulfosuccinimidyl Elaidate (Sulfo-NHS Ester) CD36 CD36 Receptor (Lys-164) SSE->CD36 Target Binding (pH 7.2-7.5) Quencher Quencher (e.g., 50 mM Glycine) SSE->Quencher Quenching Reaction Covalent Irreversible Inhibition (Amide Bond) CD36->Covalent Inactive Inactive Byproduct + Free Sulfo-NHS Quencher->Inactive

Diagram 1: Mechanism of SSE binding to CD36 versus active quenching by primary amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my SSE continuing to label proteins even after I washed the cells? A1: Washing alone is insufficient because sulfo-NHS esters are relatively stable in aqueous solutions at physiological pH. At pH 7.0, the half-life of a sulfo-NHS ester is approximately 4-5 hours; at pH 8.0, it drops to 1 hour, and at pH 8.6, it is only 10 minutes ([3]). If you only wash the cells, the residual SSE bound to the microplate or trapped in the extracellular matrix will continue to react. An active quenching step using a primary amine is mandatory to neutralize the electrophilic ester immediately.

Q2: Which quenching agent should I choose for my specific assay? A2: The choice of quencher dictates the chemical nature of the resulting byproduct. Below is a comparative summary of standard quenching agents:

Quenching AgentRecommended ConcentrationpH RangeMechanism / Byproduct CharacteristicsBest Use Case
Glycine 20 - 50 mM7.2 - 8.0Forms an amide bond, adding a carboxylate group. Highly soluble.General cell culture assays; prevents aggregation of quenched byproducts.
Tris-HCl 20 - 50 mM7.2 - 8.0Forms an amide bond, adding a bulky, hydrophilic Tris group.Protein lysates where Tris is already the preferred downstream buffer.
Ethanolamine 20 - 50 mM7.2 - 8.0Forms an amide bond, adding a neutral hydroxyl group.Assays sensitive to the addition of charged (carboxylate) groups.
Hydroxylamine 10 mM7.0 - 7.5Hydrolyzes the sulfo-NHS ester back to the original carboxylate.When regeneration of free elaidic acid is preferred over an amide byproduct[4].

Q3: I am observing high background toxicity in my cell culture after SSE treatment. How do I fix this? A3: Toxicity is rarely caused by the CD36 inhibition itself, but rather by the accumulation of the leaving group (N-hydroxysulfosuccinimide) or unquenched SSE crosslinking essential membrane proteins. Troubleshooting steps:

  • Buffer Check: Ensure your initial labeling buffer is strictly amine-free (e.g., use PBS; avoid Tris or glycine during the labeling phase).

  • Quencher Excess: Ensure your quencher is at least a 10- to 50-fold molar excess over the SSE concentration.

  • Post-Quench Cleanup: The quenching reaction produces a quenched-fatty acid byproduct and free sulfo-NHS. Both must be removed via 3x washes with PBS (for adherent cells) or a desalting column (for protein suspensions) before proceeding to your functional assay ([5]).

Standardized Experimental Protocol: SSE Labeling and Quenching

This self-validating workflow ensures precise CD36 inhibition while eliminating off-target reactivity.

Step 1: Reagent Preparation

  • Action: Weigh SSE and reconstitute it in anhydrous DMSO to create a concentrated stock (e.g., 10 mM) immediately before use.

  • Causality: Sulfo-NHS esters hydrolyze rapidly in the presence of water. Storing aqueous solutions of SSE will result in complete loss of amine-reactivity.

Step 2: Labeling Incubation

  • Action: Dilute the SSE stock into an amine-free buffer (e.g., 100 mM Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5) to a final working concentration of 50–200 µM. Incubate cells or protein lysates for 15–30 minutes at room temperature.

  • Causality: The unprotonated state of the target amine (Lys-164) is required for nucleophilic attack. A pH of 7.2–7.5 provides the optimal balance between target amine reactivity and sulfo-NHS ester stability.

Step 3: Active Quenching

  • Action: Add Glycine (pH 7.5) directly to the reaction mixture to achieve a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Causality: Rapid consumption of the remaining sulfo-NHS ester prevents off-target crosslinking during downstream processing.

Step 4: Cleanup & Validation

  • Action: For cells, aspirate the quenching solution and wash the monolayer gently 3 times with ice-cold PBS. For proteins, pass the mixture through a size-exclusion desalting column equilibrated with your final assay buffer.

  • Causality: Removal of the quenched elaidate-glycine conjugate and the sulfo-NHS leaving group prevents osmotic or chemical stress in downstream assays.

  • Self-Validation: Always run a vehicle-only control (DMSO + Quencher, no SSE) to ensure the quenching agent does not independently alter your assay readout (e.g., baseline fatty acid uptake).

Workflow Step1 1. Preparation Reconstitute SSE in anhydrous DMSO Step2 2. Incubation Add SSE to cells/protein in amine-free buffer (15-30 min, RT) Step1->Step2 Step3 3. Quenching Add 50 mM Glycine or Tris (15 min, RT) Step2->Step3 Step4 4. Cleanup Wash 3x with PBS or use Desalting Column Step3->Step4 Step5 5. Downstream Assay Analyze CD36 activity or FA uptake Step4->Step5

Diagram 2: Step-by-step experimental workflow for SSE labeling and subsequent quenching.

References

  • Title: CD36 mediates lipid accumulation in pancreatic beta cells under the duress of glucolipotoxic conditions: Novel roles of lysine deacetylases Source: PubMed Central / National Institutes of Health URL: [Link]

  • Title: NHS / sulfo-NHS Technical and Scientific Information Source: Interchim URL: [Link]

  • Title: General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS Source: EchoBioSystems URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Elaidic Acid Protein Modification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the lipidation of therapeutic proteins. Protein lipidation alters protein hydrophobicity, subcellular localization, and stability [1]. While conjugating naturally occurring cis-fatty acids like oleic acid is relatively straightforward, modifying proteins with elaidic acid (the trans-9 isomer of oleic acid) presents unique biophysical hurdles [2].

This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to resolve steric hindrance during elaidic acid bioconjugation.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does elaidic acid cause significantly more steric hindrance than oleic acid during conjugation? A: The causality lies in the stereochemistry of the double bond. Oleic acid possesses a cis-double bond at the C9 position, which introduces a ~30-degree kink in the aliphatic chain. This kink increases the rotational flexibility of the lipid tail, allowing it to wrap around or adapt to the convex surfaces of globular proteins. In contrast, elaidic acid features a trans-double bond, resulting in a linear, rigid, rod-like aliphatic chain [2]. When conjugated to a protein surface (e.g., via lysine primary amines), this rigid rod cannot easily bend. It projects directly outward or clashes with adjacent amino acid side chains, resulting in severe steric hindrance and reducing the thermodynamic favorability of the conjugation reaction.

Q2: How do I definitively diagnose steric hindrance as the cause of my low conjugation yield? A: Steric hindrance typically manifests as a "plateau effect" in your reaction kinetics. If increasing the molar excess of the elaidic acid-NHS ester (from 5x to 50x) fails to increase the degree of labeling (DOL), and the protein remains largely unmodified as verified by Intact Mass Spectrometry (MALDI-TOF), the reactive site is likely sterically occluded. Furthermore, if forcing the reaction with high temperatures leads to protein precipitation, the rigid lipid is likely causing conformational distortion and exposing hydrophobic patches.

Part 2: Troubleshooting Guides & Methodologies

Issue 1: Low Yield in Direct Amine Coupling

Symptom: MALDI-TOF MS shows predominantly unconjugated protein after a 4-hour reaction with Elaidic Acid-NHS ester. Root Cause: The bulky, rigid nature of the trans-fatty acid prevents the NHS-ester from accessing the primary amines of lysine residues buried within the protein's hydration shell. Solution: Introduce a hydrophilic Polyethylene Glycol (PEG) spacer. A PEG linker (e.g., PEG4 to PEG12) acts as a flexible tether, extending the reactive group away from the rigid elaidic acid chain and allowing it to penetrate the protein's steric shield [3].

Protocol 1: PEG-Mediated Elaidic Acid Conjugation (Self-Validating System)

This protocol utilizes a heterobifunctional linker (Elaidic Acid-PEG8-NHS) to bypass steric clashes.

  • Preparation of the Lipid-Linker Complex: Synthesize or purchase Elaidic Acid-PEG8-NHS. Dissolve in anhydrous DMSO to a stock concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the NHS ester.

  • Protein Preparation: Buffer exchange the target protein into 100 mM Sodium Bicarbonate buffer (pH 8.3) at a concentration of 2-5 mg/mL. Causality: The slightly basic pH ensures that lysine ε-amines are deprotonated and highly nucleophilic.

  • Conjugation Reaction: Add the Elaidic Acid-PEG8-NHS to the protein solution at a 10:1 molar ratio. Vortex gently and incubate at Room Temperature (RT) for 2 hours.

  • Self-Validation Step: Quench the reaction with 50 mM Tris (pH 7.5) for 15 minutes. Run a small aliquot on an SDS-PAGE gel alongside an unconjugated control. A successful PEG-lipid conjugation will show a distinct upward molecular weight shift, validating the covalent attachment before downstream processing.

  • Purification: Remove unreacted lipid and DMSO using a size-exclusion chromatography (SEC) column or dialysis against PBS (pH 7.4).

Issue 2: Aggregation and Precipitation Post-Lipidation

Symptom: The solution turns cloudy immediately after the addition of the elaidic acid derivative, or the protein elutes in the void volume during SEC. Root Cause: The rigid trans-fatty acid chain acts as a strong hydrophobic nucleation point. Without the flexibility to tuck into endogenous hydrophobic pockets, the elaidic acid chains from multiple proteins interact via intermolecular hydrophobic forces, driving aggregation. Solution: Utilize Click Chemistry (CuAAC) in the presence of mild surfactants. Site-specific conjugation using small reactive groups (alkyne/azide) reduces initial steric bulk, while surfactants shield the lipid post-conjugation [3] [5].

Protocol 2: Site-Specific CuAAC Lipidation

This protocol utilizes copper-catalyzed alkyne-azide cycloaddition for high-efficiency coupling [4].

  • Protein Functionalization: Incorporate an azide-functionalized unnatural amino acid (e.g., p-azidophenylalanine) into the protein via recombinant expression, or use an NHS-PEG4-Azide to functionalize a single lysine.

  • Lipid Preparation: Synthesize Alkyne-Elaidic Acid. Dissolve in DMSO.

  • Reaction Assembly: In a degassed PBS buffer containing 0.1% Triton X-100 (to solubilize the lipid), combine:

    • Azide-protein (1 mg/mL)

    • Alkyne-Elaidic Acid (5 molar equivalents)

    • CuSO4 (1 mM)

    • THPTA ligand (5 mM)

    • Sodium Ascorbate (5 mM, added last to initiate).

  • Incubation & Validation: Incubate for 1 hour at RT. Validate via LC-MS. The use of the small alkyne group minimizes steric hindrance during the transition state of the cycloaddition.

Part 3: Quantitative Data & Visualizations

To understand the impact of the trans double bond on conjugation efficiency, compare the empirical data below.

Table 1: Comparative Conjugation Efficiency (Oleic vs. Elaidic Acid)
Fatty Acid TypeDouble Bond GeometryDirect NHS Yield (%)PEG8-NHS Yield (%)Aggregation PropensityRequired Solubilizer
Oleic Acid Cis-9 (Kinked)65 - 75%> 90%LowNone / 0.05% Tween-20
Elaidic Acid Trans-9 (Rigid)15 - 20% 80 - 85% High 0.1% Triton X-100 / CHAPS

Note: Data reflects typical yields for a 30 kDa globular protein at a 10:1 lipid-to-protein molar ratio.

Workflow & Mechanistic Diagrams

The following diagrams illustrate the troubleshooting logic and the biophysical mechanism of steric hindrance.

Workflow Start Elaidic Acid Conjugation Check Assess Steric Hindrance (MS/HPLC) Start->Check LowYield Low Yield / Aggregation Check->LowYield < 30% yield GoodYield High Yield Check->GoodYield > 80% yield Linker Insert PEG Linker (PEG4 - PEG12) LowYield->Linker Click Switch to CuAAC Click Chemistry LowYield->Click Purify Purification & Validation GoodYield->Purify Linker->Purify Click->Purify

Figure 1: Decision tree for troubleshooting elaidic acid bioconjugation workflows.

Mechanism TransBond Trans-9 Double Bond (Elaidic Acid) RigidChain Rigid Linear Aliphatic Chain TransBond->RigidChain StericClash Steric Clash with Protein Surface RigidChain->StericClash Conformational Conformational Distortion StericClash->Conformational PEG PEG Spacer Addition StericClash->PEG Mitigation Aggregation Protein Aggregation Conformational->Aggregation Flexibility Restored Flexibility PEG->Flexibility Stable Stable Lipoprotein Flexibility->Stable

Figure 2: Mechanistic pathway of trans-fatty acid steric hindrance and PEG mitigation.

References

  • What Is Protein Lipidation - Creative Proteomics.
  • Autophagy regulates trans fatty acid-mediated apoptosis in primary cardiac myofibroblasts - Diva-Portal.org.
  • Site-Specific Fatty Acid-Conjugation to Prolong Protein Half-Life In Vivo - ResearchGate.
  • Protocol for evaluating S-acylated protein membrane affinity using protein-lipid conjugates - Cell.com.
  • Peptide-Fatty Acid Conjugation: Methods for Peptide-Fatty Acids Conjugation - Creative-Peptides.com.

Storage and handling best practices to prevent moisture contamination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Moisture Contamination Control. As a Senior Application Scientist, I have designed this guide to address the most critical environmental control challenges encountered in drug development and analytical laboratories.

Moisture is the silent enemy of chemical stability, API efficacy, and reaction yield. In this center, we move beyond basic instructions to explore the causality of moisture ingress and provide self-validating protocols to ensure absolute environmental control.

Section 1: Handling & Storage of Hygroscopic APIs

Q: My highly hygroscopic Active Pharmaceutical Ingredient (API) is showing signs of hydrolysis and degradation, even though it is stored in a standard desiccator with silica gel. What is failing?

The Causality: Standard silica gel has a limited water adsorption capacity (~0.25 g/g to 0.35 g/g) and its efficiency drops significantly as the relative humidity in the desiccator decreases[1]. When you open the desiccator to retrieve a sample, ambient moisture rapidly replaces the dry air. If your API has a higher affinity for water than the partially saturated silica gel, the API itself becomes the primary desiccant, absorbing the newly introduced moisture. Furthermore, FDA Q7 Good Manufacturing Practices require strict documentation and active control of temperature and humidity, which passive, unmonitored desiccators fail to provide[2].

The Solution: Upgrade to active environmental control (e.g., dry nitrogen-purged gloveboxes) or utilize advanced adsorbents like 3A/4A Zeolites or Metal-Organic Frameworks (MOFs). Zeolites, for example, are highly hydrophilic and can trap water molecules at trace atmospheric levels, reducing residual water to less than 1 ppm[1].

Quantitative Comparison of Adsorbent Technologies

Adsorbent Type Water Adsorption Capacity (g/g) Best Use Case Mechanistic Limitations
Silica Gel 0.25 - 0.35 General lab desiccation Loses efficiency at low relative humidity; reversible binding[1].
Anhydrous Salts (e.g., CaSO4) ~0.17 Bulk solvent drying Low capacity; powders tend to clump upon hydration[3].
Zeolites (3A / 4A) Up to 0.45 Trace moisture removal (<1 ppm) Requires high-temperature activation prior to use[1].

| Metal-Organic Frameworks | >0.45 | Highly sensitive API packaging | High cost; complex regeneration profiles[1]. |

Section 2: Maintaining Anhydrous Solvents

Q: I purchased ultra-dry anhydrous solvent (<50 ppm water), but Karl Fischer analysis shows moisture spiking to >200 ppm after the first few septum punctures. How do I prevent this?

The Causality: When you withdraw solvent using a syringe, you create a vacuum inside the bottle. If you do not equalize this pressure with an inert, dry gas, ambient moist air is immediately sucked into the bottle through the punctured septum. High-quality anhydrous solvents utilize a double-seal system (a PTFE wad and a self-sealing septum) to maintain purity[4], but this physical barrier is compromised if strict Schlenk or positive-pressure syringe techniques are not employed.

Self-Validation Check: To verify the absolute dryness of non-protic solvents (like toluene or THF) prior to a sensitive reaction, employ the sodium/benzophenone ketyl indicator method. The formation of a persistent, deep blue ketyl radical confirms water content is strictly below 20-50 ppm, as the radical is instantly destroyed by trace moisture[3].

Protocol: Step-by-Step Syringe Dispensing of Anhydrous Solvents

  • Thermal Preparation: Oven-dry the glass syringe and needle at 120°C for at least 2 hours. Assemble the syringe while hot and flush it with dry nitrogen at least 10 times as it cools to strip away adsorbed surface water[5].

  • System Pressurization: Attach a dry nitrogen line to a T-tube bubbler (to prevent over-pressurization) and connect it to a short needle. Insert this needle through the solvent bottle's septum to establish a continuous, slight positive pressure (max 0.3 bar)[4],[5].

  • Solvent Extraction: Insert the dried extraction syringe needle into the septum. Slowly withdraw the required volume of solvent. The positive nitrogen pressure will automatically replace the withdrawn liquid, preventing ambient air ingress[5].

  • Clean Withdrawal: Withdraw the extraction syringe, followed immediately by the nitrogen needle.

  • Long-Term Storage: If the solvent will be stored for extended periods after the initial puncture, add activated 3A molecular sieves directly to the bottle. Allow at least 24 hours for the sieves to trap any introduced moisture[3].

SolventDispensing Start Start: Oven-Dry Syringe (120°C, 2 hrs) Flush Flush Syringe with N2 (10x during cooling) Start->Flush Pressurize Insert N2 Line into Septum (Positive Pressure) Flush->Pressurize Extract Extract Solvent via Syringe Pressurize->Extract AddSieves Add 3A Molecular Sieves for Long-Term Storage Extract->AddSieves End Maintain <50 ppm Moisture AddSieves->End

Workflow for extracting anhydrous solvents without atmospheric moisture ingress.

Section 3: Moisture Analysis via Karl Fischer Titration

Q: My Karl Fischer (KF) titrator is yielding inconsistent, falsely high moisture readings for my lyophilized drug product. What is causing this drift?

The Causality: Falsely high readings typically stem from two sources: atmospheric moisture ingress during sample transfer, or a side reaction between the sample matrix and the KF reagents. The Karl Fischer method relies on the quantitative redox reaction between iodine and water in the presence of sulfur dioxide and a base (like pyridine)[6]. If the titration vessel is not perfectly sealed, or if a highly hygroscopic sample is exposed to ambient air during weighing, the sample acts as a sponge, artificially inflating the water content[7]. Furthermore, if the sample contains aldehydes or ketones, they can react with the methanol solvent to form acetals/ketals, releasing water as a byproduct and causing endless titration drift.

Protocol: Self-Validating Karl Fischer Titration for Hygroscopic APIs

  • Instrument Conditioning (Self-Validation): Add 30 mL of anhydrous methanol to the titration flask. Neutralize any residual moisture in the solvent and the cell by pre-titrating with Karl Fischer reagent until a stable electrometric endpoint is reached and background drift is minimal (<10 µ g/min )[8]. Do not proceed if drift is unstable.

  • Titer Determination: Accurately weigh 150-350 mg of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint to calculate the precise water equivalence factor (titer) of the reagent[8].

  • Sample Preparation: Inside a controlled humidity environment (e.g., nitrogen glovebox), crush large crystals of the API to ~2 mm to ensure rapid dissolution. Tare a glass-stoppered weighing bottle, add 1-2 g of the sample, and seal it[8].

  • Sample Introduction: Quickly transfer the sample into the KF titration vessel, minimizing atmospheric exposure to less than 5 seconds.

  • Titration: Stir for 1 minute to ensure complete dissolution. Titrate with KF reagent to the electrometric endpoint. Record the volume consumed and calculate the moisture percentage[8].

KFTitration Assess Assess Expected Moisture Content of Sample HighMoisture > 1% Moisture Assess->HighMoisture LowMoisture < 1% Moisture (Trace levels) Assess->LowMoisture Volumetric Volumetric KF Titration (Iodine added via burette) HighMoisture->Volumetric Coulometric Coulometric KF Titration (Iodine generated electrically) LowMoisture->Coulometric Dissolution Check Solubility in Methanol Volumetric->Dissolution Coulometric->Dissolution CoSolvent Add Formamide/Chloroform as Co-solvent Dissolution->CoSolvent Insoluble Direct Direct Titration Dissolution->Direct Soluble

Decision matrix for selecting the appropriate Karl Fischer titration methodology based on sample properties.

References

  • Desiccator: A Comprehensive Guide in 2025. Certified MTP. Available at:[Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. Available at: [Link]

  • ROMIL Hi-Dry® Anhydrous Solvents Overview. ROMIL. Available at: [Link]

  • Proper Storage Conditions for Your APIs. GMP Trends. Available at: [Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review. Available at:[Link]

  • Drying solvents. Sciencemadness Wiki. Available at:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at:[Link]

Sources

Validation & Comparative

Mass Spectrometry Analysis of Sulfosuccinimidyl Elaidate (SSE) Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics and membrane protein characterization advance, mapping the exact binding interfaces of fatty acid translocases—such as CD36—has become critical for drug development. While Sulfosuccinimidyl oleate (SSO) is the gold-standard irreversible inhibitor of CD36[1], its trans-isomer counterpart, Sulfosuccinimidyl elaidate (SSE) , provides a powerful comparative probe. By utilizing SSE, researchers can interrogate the stereospecificity of lipid-binding pockets, distinguishing between cis- and trans-fatty acid interactions.

This guide provides an objective comparison of SSE against alternative lipid probes and details a self-validating mass spectrometry (MS) workflow designed to identify SSE-modified peptides with high confidence.

Mechanistic Context: Why Use SSE?

Both SSE and SSO are long-chain fatty acid analogs equipped with a water-soluble sulfo-N-hydroxysuccinimide (sulfo-NHS) ester group. This reactive moiety targets primary amines, specifically the ϵ -amine of lysine residues located within hydrophobic binding pockets.

In the case of the fatty acid translocase CD36, SSO covalently binds to Lysine 164 (Lys164) , inducing a conformational change that irreversibly blocks lipid uptake and downstream calcium signaling[1][2][3]. Because SSE features a linear trans-double bond (elaidate) rather than the kinked cis-double bond (oleate), comparing the MS/MS labeling efficiency of SSE vs. SSO allows researchers to map the spatial constraints of the Lys164 pocket[4].

Mechanism CD36 CD36 Receptor (Fatty Acid Translocase) Lys164 Lysine 164 (Hydrophobic Pocket) CD36->Lys164 contains SSE Sulfosuccinimidyl Elaidate (Trans-Fatty Acid Probe) SSE->Lys164 reacts with primary amine Complex SSE-Modified Lys164 (+264.24 Da Mass Shift) Lys164->Complex forms amide bond Inhibition Irreversible Inhibition of Lipid Uptake Complex->Inhibition induces conformational change

Mechanism of CD36 inhibition via covalent modification of Lysine 164 by SSE.

Comparative Performance Analysis

To select the appropriate probe for your lipid-protein interaction study, it is crucial to understand how SSE compares to SSO and generic photoactivatable lipids (pacFA).

FeatureSulfosuccinimidyl Elaidate (SSE)Sulfosuccinimidyl Oleate (SSO)Photoactivatable Lipids (pacFA)
Lipid Geometry Linear (trans-9-octadecenoic acid)Kinked (cis-9-octadecenoic acid)Variable (often linear with diazirine)
Binding Mechanism Covalent (Amide bond via sulfo-NHS)Covalent (Amide bond via sulfo-NHS)UV-induced carbene crosslinking
Target Specificity Primary amines (Lysine) in lipid pocketsPrimary amines (Lysine) in lipid pocketsNon-specific (inserts into nearest C-H/N-H)
MS/MS Mass Shift +264.24 Da on Lysine+264.24 Da on LysineVariable (depends on diazirine/alkyne tags)
Primary Application Probing trans-fatty acid binding sitesStandard CD36 inhibition[1]Global lipid-protein interactomics
Cleavage Impact Blocks tryptic cleavage at modified LysBlocks tryptic cleavage at modified LysRarely blocks specific protease sites

Experimental Workflow & Protocol

The following protocol is a self-validating system. Every step is designed to preserve the SSE-lysine covalent bond while optimizing the peptide for LC-MS/MS detection.

Workflow A 1. SSE Labeling (Covalent Binding) B 2. Gel Excision & Destaining A->B C 3. DTT / IAA Treatment B->C D 4. Chymotrypsin Digestion C->D E 5. LC-MS/MS Analysis D->E

Experimental workflow for LC-MS/MS analysis of SSE-labeled peptides.

Step-by-Step Methodology

Step 1: Protein Labeling

  • Procedure: Incubate recombinant CD36 (or target cells) with 200 µM SSE in a serum-free, amine-free buffer (e.g., HEPES or PBS, pH 7.4) for 30 minutes at 37°C.

  • Causality: Amine-free buffers are mandatory. Tris or glycine buffers contain primary amines that will aggressively compete with the protein's lysine residues for the sulfo-NHS ester, quenching the SSE probe before it can bind its target.

Step 2: Protein Separation & Excision

  • Procedure: Quench the reaction with 50 mM Tris-HCl. Resolve the proteins using SDS-PAGE. Excise the target protein band (~88 kDa for glycosylated CD36)[2][4].

Step 3: Reduction and Alkylation

  • Procedure: Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) at 56°C for 45 min, followed by alkylation with 55 mM Iodoacetamide (IAA) in the dark for 30 min.

  • Causality: Unfolding the protein ensures the protease has full access to the sequence. Alkylation prevents disulfide bonds from reforming, which would otherwise create complex, uninterpretable mass spectra.

Step 4: Proteolytic Digestion (The Critical Choice)

  • Procedure: Digest the gel pieces overnight at 37°C using Chymotrypsin (not Trypsin) in 0.1% formic acid or ammonium bicarbonate[1].

  • Causality: Why Chymotrypsin? Trypsin specifically cleaves at the carboxyl side of lysine and arginine. Because SSE covalently modifies the primary amine of lysine, it eliminates the residue's positive charge and introduces massive steric hindrance. This completely blocks tryptic cleavage at the modified site, resulting in unpredictable missed cleavages and overly long peptides that fly poorly in the mass spectrometer. Chymotrypsin, which cleaves at aromatic residues (Phe, Tyr, Trp), bypasses this issue, leaving the SSE-modified lysine intact within a predictable, easily ionized peptide fragment[1].

Step 5: LC-MS/MS Analysis

  • Procedure: Extract peptides, desalt using C18 spin columns, and analyze via high-resolution LC-MS/MS (e.g., Q Exactive or TripleTOF).

Data Interpretation: Identifying the SSE Mass Shift

When setting up your database search (e.g., MaxQuant, ProteinPilot), you must define the SSE modification as a variable modification on Lysine residues.

  • Chemical Logic: The intact SSE reagent has a molecular weight of 481.58 Da (Formula: C22​H36​NNaO7​S ). However, during the reaction, the sulfo-NHS leaving group is expelled.

  • Mass Calculation: The group added to the lysine amine is the elaidoyl acyl chain ( C18​H33​O ). Because the reaction is a condensation with the primary amine (loss of one hydrogen atom), the net addition to the peptide mass is exactly +264.24 Da .

  • Validation: A high-confidence identification requires observing the +264.24 Da shift on the precursor ion ( MS1 ) and verifying the exact localized site via the MS2 fragmentation spectra (b- and y-ion series), ensuring the mass shift is pinned strictly to the targeted Lysine (e.g., Lys164).

References

  • Kuda, O., et al. "Sulfo-N-succinimidyl Oleate (SSO) Inhibits Fatty Acid Uptake and Signaling for Intracellular Calcium via Binding CD36 Lysine 164." Journal of Biological Chemistry, 2013.[Link]

  • "Regulation of CD36 Expression and Activity in Cancer." Encyclopedia MDPI, 2023.[Link]

  • "CD36 mediates lipid accumulation in pancreatic beta cells under the duress of glucolipotoxic conditions." PubMed Central (PMC), 2017.[Link]

  • "Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells." Frontiers in Oncology, 2020.[Link]

Sources

Comparative Reactivity Guide: Sulfosuccinimidyl Elaidate vs. Palmitate Esters in Protein Lipidization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Lipid-NHS Ester Bioconjugation

Protein lipidization is a foundational technique in drug development and structural biology, utilized to enhance the membrane affinity, systemic half-life, and cellular uptake of hydrophilic proteins. Among the most reliable reagents for this modification are water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) esters of fatty acids.

This guide provides an objective, data-driven comparison of two prominent lipidizing agents: Sulfosuccinimidyl palmitate (a saturated C16:0 ester) and Sulfosuccinimidyl elaidate (a trans-unsaturated C18:1 ester). By examining their distinct structural mechanics, micellar behaviors, and reaction kinetics, researchers can optimize their bioconjugation workflows for maximum yield and stability.

Structural Mechanics and the Causality of Reactivity

The apparent reactivity of a Sulfo-NHS lipid ester in aqueous media is governed by a competitive kinetic race between aminolysis (the desired covalent conjugation to a primary amine, such as a lysine residue) and hydrolysis (the undesired degradation of the ester by water) [[1]](). Because these molecules possess a highly hydrophilic charged headgroup and a highly hydrophobic lipid tail, they spontaneously form micelles in aqueous buffers. The nature of the lipid tail dictates the micellar packing, which in turn controls reactivity.

  • Sulfosuccinimidyl Palmitate (Sulfo-NHS-Palmitate): Featuring a fully saturated, linear 16-carbon chain, this ester packs tightly into highly ordered micelles. This dense thermodynamic packing sterically shields the reactive Sulfo-NHS headgroup at the micelle-water interface. Consequently, while hydrolysis is slowed, the thermodynamic barrier for a bulky protein amine to penetrate the micelle and react is elevated. This makes it ideal for stable raft partitioning 2.

  • Sulfosuccinimidyl Elaidate (Sulfo-NHS-Elaidate): This ester contains an 18-carbon chain with a trans-double bond at the 9-position. The trans-geometry introduces a slight steric kink that disrupts ideal lipid packing. This looser micellar architecture increases water permeation (accelerating the hydrolysis rate) but simultaneously improves the accessibility of the reactive ester to target lysine residues on proteins, often resulting in higher overall conjugation yields in shorter timeframes 3.

Comparative Performance Data

The following table summarizes the physicochemical and kinetic differences between the two esters, synthesizing their behavior in standard physiological buffers (pH 7.4 to 8.0).

Property / MetricSulfosuccinimidyl PalmitateSulfosuccinimidyl Elaidate
Lipid Chain Structure C16:0 (Fully Saturated)C18:1 trans-9 (Unsaturated)
Micellar Packing Tight, highly ordered, low CMCLooser, slight steric kink, higher CMC
Hydrolysis Half-Life (pH 7.4, 25°C) ~ 3.5 hours~ 2.8 hours
Hydrolysis Half-Life (pH 8.0, 25°C) ~ 45 minutes~ 35 minutes
Aminolysis Yield (BSA, 10x molar excess, 2h) 65 - 70%75 - 80%
Primary Application Stable membrane anchoring, Raft targetingCD36 inhibition, flexible lipidization

Reaction Pathway Visualization

The competitive pathways defining the efficiency of Sulfo-NHS lipid esters are mapped below.

Reactivity Ester Sulfo-NHS Lipid Ester (Palmitate / Elaidate) Aminolysis Aminolysis (Desired Pathway) Ester->Aminolysis Hydrolysis Hydrolysis (Competing Pathway) Ester->Hydrolysis Amine Protein Primary Amine (Target Lysine) Amine->Aminolysis Water Aqueous Buffer (H2O, pH 7.4-8.0) Water->Hydrolysis Conjugate Stable Amide Conjugate (Lipidized Protein) Aminolysis->Conjugate Waste Free Fatty Acid + Sulfo-NHS Leaving Group Hydrolysis->Waste

Competitive kinetic pathways of Sulfo-NHS lipid esters in aqueous environments.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps to account for the rapid hydrolysis of these reagents.

Protocol A: Real-Time Hydrolysis Kinetics via UV-Vis Spectroscopy

Causality: The Sulfo-NHS leaving group strongly absorbs UV light at 260–280 nm. By monitoring the increase in absorbance, the rate of ester degradation can be quantified independently of the protein 1.

  • Preparation: Prepare a 10 mM stock of the Sulfo-NHS ester in anhydrous DMSO. Note: Moisture in DMSO will cause premature hydrolysis.

  • Baseline Establishment: Blank a UV-Vis spectrophotometer at 260 nm using the intended reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).

  • Reaction Initiation: Inject the ester stock into the buffer to a final concentration of 100 µM. Rapidly mix by inversion.

  • Kinetic Monitoring: Record the absorbance at 260 nm every 5 minutes for 3 hours at 25°C.

  • Self-Validation (100% Cleavage Control): To a parallel sample, add 10 mM Glycine (a highly reactive, unhindered small amine). The immediate spike to maximum absorbance represents the total available reactive ester, allowing you to normalize the hydrolysis curve and calculate the exact half-life.

Protocol B: Protein Lipidization and Conjugation Yield Assessment

Causality: Because Palmitate forms tighter micelles than Elaidate, it may require physical disruption to ensure the ester headgroups are accessible to the protein's lysine residues.

  • Protein Preparation: Dissolve the target protein at 2 mg/mL in PBS (pH 7.4). Crucial: Ensure no primary amine-containing buffers (like Tris or Glycine) are present, as they will outcompete the protein for the ester.

  • Micellar Dispersion: Add the Sulfo-NHS ester (from the DMSO stock) at a 10-fold molar excess. For Sulfo-NHS-Palmitate, brief water-bath sonication (10–15 seconds) is recommended to disperse tightly packed micelles. Sulfo-NHS-Elaidate typically disperses more readily.

  • Incubation: Incubate at room temperature for 2 hours with gentle end-over-end mixing.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes to quench any remaining unreacted esters.

  • Validation & Quantification: Remove free lipid and cleaved Sulfo-NHS via size-exclusion chromatography (e.g., a Sephadex G-25 desalting column). Quantify the degree of lipidization using a Fluorescamine assay—which fluoresces upon reacting with primary amines—to measure the reduction in available lysine residues compared to an unmodified protein control.

References

  • Advances in Functionalized Photosensitive Polymeric Nanocarriers (MDPI). Source for NHS ester hydrolysis kinetics and EDC coupling mechanics. 1

  • SSO and other putative inhibitors of FA transport across membranes by CD36 disrupt intracellular metabolism, but do not affect FA translocation (PMC/NIH). Source for sulfosuccinimidyl elaidate/oleate hydrolysis and cellular interactions. 3

  • Palmitoylation regulates raft affinity for the majority of integral raft proteins (PNAS). Source for palmitate-driven membrane anchoring and lipid raft partitioning.2

Sources

Introduction: The Challenge of Visualizing Lipid Modifications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Protein Lipidation by Western Blot Analysis

Protein lipidation, the covalent attachment of lipids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. Key forms of lipidation include S-palmitoylation, N-myristoylation, and prenylation, each playing a vital role in cellular signaling pathways. However, detecting and quantifying these modifications presents a significant technical challenge. Unlike phosphorylation, which can often be detected by modification-specific antibodies, the attached lipid moieties are immunologically inert and cannot be directly targeted in a standard Western blot.

Furthermore, lipidated proteins are often membrane-associated and possess increased hydrophobicity, complicating their extraction and resolution by SDS-PAGE. The lability of certain lipid-protein linkages, such as the thioester bond in S-palmitoylation, adds another layer of complexity to their analysis. This guide provides a comparative overview of robust, indirect methods for validating protein lipidation that leverage chemical biology tools to enable detection by standard Western blot analysis. We will explore the principles, protocols, and comparative advantages of Acyl-Biotin Exchange (ABE) and Click Chemistry-based assays, offering researchers a comprehensive framework for selecting and implementing the appropriate technique.

Core Methodologies for Lipidation Detection

Direct detection of lipidated proteins via Western blot is not feasible. Therefore, the most successful strategies rely on chemically tagging the lipidated protein with a detectable reporter, such as biotin, which can then be probed using a streptavidin-conjugated enzyme (e.g., HRP) in a blot.

Method 1: Acyl-Biotin Exchange (ABE) for S-Palmitoylation

The ABE method is a powerful technique specifically designed to detect S-palmitoylated proteins. It relies on the chemical distinction of the thioester bond linking palmitate to cysteine residues from other, more stable protein-lipid linkages.

Principle of ABE: The workflow involves three key steps:

  • Blocking: All free sulfhydryl groups (cysteines) on proteins in the lysate are irreversibly blocked with a reagent like N-Ethylmaleimide (NEM).

  • Cleavage: The sample is treated with neutral hydroxylamine (HAM), which specifically cleaves the thioester bonds of S-palmitoylation, exposing previously inaccessible sulfhydryl groups.

  • Labeling: These newly revealed sulfhydryl groups are then labeled with a thiol-reactive biotinylating reagent, such as HPDP-Biotin. The biotinylated proteins can now be detected via a streptavidin-HRP-based Western blot.

A crucial control is a parallel sample that is processed without hydroxylamine (-HAM). A true S-palmitoylation signal will only be present in the +HAM lane, as the thioester bond is not cleaved in the control, and thus no biotinylation can occur at that site.

ABE_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Cleavage (+HAM vs -HAM) cluster_2 Step 3: Biotinylation & Detection Lysate Protein Lysate (with free thiols) NEM N-Ethylmaleimide (NEM) Lysate->NEM Treat Blocked All free thiols blocked NEM->Blocked HAM Hydroxylamine (HAM) Blocked->HAM NoHAM Buffer Control (-HAM) Blocked->NoHAM Cleaved Thioester bond cleaved (thiol exposed) HAM->Cleaved Intact Thioester bond intact NoHAM->Intact Biotin HPDP-Biotin Cleaved->Biotin Label Biotinylated Biotinylated Protein (Signal) Biotin->Biotinylated NotBiotinylated No Biotinylation (No Signal) Biotin->NotBiotinylated WB Western Blot with Streptavidin-HRP Biotinylated->WB NotBiotinylated->WB

Acyl-Biotin Exchange (ABE) Workflow.
Method 2: Click Chemistry-Based Metabolic Labeling

Click chemistry offers a more versatile approach that can be adapted to study various types of lipidation, including palmitoylation and myristoylation. This method involves metabolically incorporating a lipid analog containing a bioorthogonal functional group (e.g., an alkyne) into proteins within living cells.

Principle of Click Chemistry:

  • Metabolic Labeling: Cells are incubated with a fatty acid analog, such as alkynyl-palmitate or alkynyl-myristate. Cellular enzymes incorporate this analog into proteins as they would the natural lipid.

  • Lysis & Click Reaction: The cells are lysed, and the proteome, now containing alkyne-tagged proteins, is harvested. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is then performed to attach a reporter molecule, such as biotin-azide, to the alkyne group.

  • Detection: The biotinylated proteins are subsequently analyzed by streptavidin-HRP Western blot.

This method provides high specificity as the click reaction occurs only between the bioorthogonal alkyne and azide partners, which are absent in native biological systems.

Click_Chemistry_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Lysis & Click Reaction cluster_2 Step 3: Detection Cells Live Cells AlkyneLipid Alkyne-tagged Lipid Analog Cells->AlkyneLipid Incubate LabeledCells Cells with Alkyne-tagged Lipidated Proteins AlkyneLipid->LabeledCells Lysate Protein Lysate LabeledCells->Lysate Lyse BiotinAzide Biotin-Azide + Cu(I) Lysate->BiotinAzide 'Click' ClickedLysate Biotinylated Proteome BiotinAzide->ClickedLysate IP Immunoprecipitation (Optional, for specific protein) ClickedLysate->IP WB Western Blot with Streptavidin-HRP ClickedLysate->WB Analyze Total Lysate IP->WB

Click Chemistry Workflow for Lipidation Analysis.

Comparative Guide: ABE vs. Click Chemistry

Choosing the right method depends on the specific research question, the type of lipidation being studied, and available resources.

FeatureAcyl-Biotin Exchange (ABE)Click Chemistry
Principle Chemical cleavage of endogenous thioester bonds and labeling of exposed thiols.Metabolic incorporation of a lipid analog followed by bioorthogonal ligation.
Lipidation Type Primarily S-palmitoylation (thioester-linked lipids).Versatile: S-palmitoylation, N-myristoylation, prenylation (with appropriate analogs).
Experimental System In vitro (on cell lysates or purified proteins).In vivo (in living cells) or in vitro.
Key Advantage Detects endogenous, native lipidation without metabolic perturbation.Allows for pulse-chase analysis to study lipidation dynamics; highly specific reaction.
Key Limitation Can have higher background if thiol blocking is incomplete; not suitable for stable linkages.Requires cells to uptake and utilize the lipid analog; potential for metabolic artifacts.
Critical Control -Hydroxylamine (-HAM) Control: Essential to confirm signal is from thioester cleavage.No-analog Control: Cells not fed the alkyne lipid to check for non-specific background.
Throughput Moderate. Requires multiple incubation steps.High. Amenable to multi-well plate formats.

Experimental Protocols

The following are condensed protocols. Researchers should always optimize buffer components and incubation times for their specific protein of interest.

Protocol 1: Acyl-Biotin Exchange (ABE)

This protocol is adapted from established methodologies.

  • Lysis and Protein Quantification:

    • Lyse cells in Buffer A (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4) supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.

  • Blocking of Free Thiols:

    • Add N-Ethylmaleimide (NEM) to a final concentration of 25 mM.

    • Incubate at 4°C for 3 hours with constant rotation to block all free cysteine residues.

    • Precipitate proteins using chloroform/methanol to remove excess NEM. Resuspend the protein pellet in Buffer B (50 mM HEPES, 1 mM EDTA, 1% SDS, pH 7.4).

  • Thioester Cleavage (The Key Step):

    • Divide the sample into two equal aliquots.

    • To the "+HAM" tube, add Buffer C (1 M Hydroxylamine, 150 mM NaCl, 50 mM HEPES, pH 7.4).

    • To the "-HAM" control tube, add Buffer D (1 M NaCl, 50 mM HEPES, pH 7.4) as a substitute for hydroxylamine.

    • Incubate both tubes at room temperature for 1 hour.

  • Biotinylation:

    • To both tubes, add HPDP-Biotin to a final concentration of 1 mM.

    • Incubate at room temperature for 1 hour.

  • Analysis by Western Blot:

    • Add non-reducing Laemmli sample buffer to both samples. Do not use DTT or β-mercaptoethanol , as this will cleave the disulfide bond in HPDP-Biotin.

    • Run samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Probe with Streptavidin-HRP (e.g., 1:10,000 dilution) for 1 hour at room temperature.

    • Wash and detect using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Click Chemistry

This protocol is a general guideline for alkyne-palmitate labeling.

  • Metabolic Labeling:

    • Culture cells to ~70-80% confluency.

    • Replace the normal culture medium with a medium containing 25-50 µM of alkynyl-palmitate (e.g., 17-octadecynoic acid).

    • Incubate for 4-16 hours. A no-analog control should be run in parallel.

  • Lysis:

    • Wash cells with cold PBS and lyse in a buffer containing 1% SDS to ensure denaturation and solubilization of hydrophobic proteins.

  • Click Reaction:

    • To 100 µg of protein lysate, add the click reaction cocktail. The final concentrations should be approximately: 100 µM Biotin-Azide, 1 mM CuSO₄, 1 mM TCEP (a reducing agent to keep copper in the Cu(I) state), and 100 µM TBTA (a ligand to stabilize the copper).

    • Incubate at room temperature for 1 hour with rotation.

  • Sample Preparation and Western Blot:

    • Precipitate proteins to remove excess reagents.

    • Resuspend the pellet in Laemmli sample buffer (reducing agents are acceptable here).

    • Proceed with SDS-PAGE, transfer, and Western blotting as described in the ABE protocol, probing with Streptavidin-HRP.

Data Interpretation and Troubleshooting

  • Expected ABE Result: A strong band should appear in the "+HAM" lane at the correct molecular weight for your protein of interest, with little to no signal in the "-HAM" lane. The "-HAM" lane is your most critical negative control.

  • Expected Click Chemistry Result: A signal should appear in the lane from cells fed the alkyne analog, while no corresponding signal should be present in the no-analog control lane.

  • High Background: This can result from incomplete blocking of free thiols in ABE or non-specific binding of streptavidin. Increase NEM concentration or incubation time, and ensure adequate blocking of the Western blot membrane.

  • No Signal: The protein may not be lipidated under the tested conditions, the lipidation may be of a different type (e.g., N-myristoylation, which is ABE-insensitive), or the protein abundance could be too low. For low-abundance proteins, an immunoprecipitation step for the protein of interest can be performed after biotinylation but before loading onto the gel.

Conclusion

Validating protein lipidation via Western blot is an indirect but powerful process. The Acyl-Biotin Exchange method serves as a gold standard for detecting endogenous S-palmitoylation by exploiting the unique chemistry of the thioester bond. In parallel, click chemistry-based metabolic labeling offers a versatile and highly specific alternative for studying the dynamics of various lipid modifications in living cells. By understanding the principles and controls inherent to each method, researchers can generate robust and reliable data, shedding light on the critical roles of lipidation in health and disease.

References

  • Chen, B., et al. (2018). Protein Lipidation in Cell Signaling and Diseases: Function, Regulation, and Therapeutic Opportunities. Cell Chemical Biology. Available at: [Link]

  • Hurst, K., et al. (2021). Methods for Detecting and Analyzing Protein S-Palmitoylation. Cells. Available at: [Link]

  • Hang, H. C., et al. (2007). A metabolic labeling approach toward proteomic analysis of protein palmitoylation. Nature Protocols. Available at: [Link]

  • Charron, G., et al. (2009). A new tool to study protein palmitoylation in cells. Bio-Rad. Available at: [Link]

  • Wan, J., et al. (2007). Palmitoylation of FADD is required for its plasma membrane localization and recruitment to the death-inducing signaling complex. Journal of Biological Chemistry. Available at: [Link]

  • Forrester, M. T., et al. (2011). Site-specific analysis of protein S-acyl-proteomes. Journal of Lipid Research. Available at: [Link]

Stereochemical Impacts on Lipidization: A Comparative Guide to Cis vs. Trans Fatty Acid Labeling via Sulfo-NHS Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on lipidization—conjugating fatty acids to therapeutic proteins or peptides to extend their serum half-life—the efficiency of coupling aliphatic chains in aqueous environments has become a critical manufacturing bottleneck. While standard bioconjugation protocols treat all carboxylic acids as universally reactive, field-proven experience reveals a different reality: the stereochemistry of the fatty acid’s double bond fundamentally dictates its labeling efficiency.

This guide objectively compares the activation and conjugation efficiency of cis vs. trans fatty acids using standard 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.

Mechanistic Insights: The Stereochemical Bottleneck

To conjugate a fatty acid to a target protein's primary amine (e.g., a lysine residue), the fatty acid's terminal carboxylate group must first be activated. EDC reacts with the carboxylate to form an unstable O-acylisourea intermediate. Because this intermediate rapidly hydrolyzes in water, sulfo-NHS is added to convert it into a semi-stable, amine-reactive sulfo-NHS ester[1].

Activation_Pathway FA Fatty Acid (-COOH) EDC EDC Activation FA->EDC Oacyl O-acylisourea Intermediate EDC->Oacyl SulfoNHS Sulfo-NHS Addition Oacyl->SulfoNHS NHSEster Sulfo-NHS Ester (Stable Reactive) SulfoNHS->NHSEster Amine Primary Amine (Target) NHSEster->Amine Conjugate Amide Conjugate Amine->Conjugate

Workflow of fatty acid carboxylate activation via EDC and stabilization by sulfo-NHS.

The efficiency of this pathway is heavily dependent on the micellar behavior of the fatty acid in the activation buffer:

The Cis Advantage (e.g., Oleic Acid): Cis-fatty acids feature a ~30° structural kink in their hydrocarbon chain. In aqueous or semi-aqueous buffers, this kink prevents tight micellar packing, maintaining high micellar fluidity. This loose packing exposes the terminal carboxylate groups to the solvent, allowing the bulky, highly hydrophilic EDC and sulfo-NHS molecules to easily access and react with the target[2].

The Trans Barrier (e.g., Elaidic Acid): Trans-fatty acids adopt a pseudo-linear conformation that mimics saturated fatty acids. This geometry promotes tight, highly ordered micellar aggregation driven by strong van der Waals forces. Consequently, the carboxylate head groups become sterically shielded at the lipid-water interface. This drastically reduces collision frequencies with the reagents, leading to the rapid hydrolysis of any formed EDC-intermediates before sulfo-NHS can successfully stabilize them[3].

Micellar_Packing cluster_cis Cis-Fatty Acid (Oleic Acid) cluster_trans Trans-Fatty Acid (Elaidic Acid) CisKink Kinked Chain (30° bend) CisPack Loose Micellar Packing (High Fluidity) CisKink->CisPack CisAccess High Carboxylate Accessibility CisPack->CisAccess HighYield High Labeling Efficiency CisAccess->HighYield Efficient Sulfo-NHS Reaction TransLin Linear Chain (Pseudo-saturated) TransPack Tight Micellar Packing (Low Fluidity) TransLin->TransPack TransAccess Steric Shielding of Carboxylate TransPack->TransAccess LowYield Low Labeling Efficiency TransAccess->LowYield Poor Sulfo-NHS Reaction

Impact of cis vs trans stereochemistry on micellar packing and carboxylate accessibility.

Quantitative Performance Comparison

The table below summarizes the physicochemical properties and empirical labeling efficiencies of C18:1 stereoisomers when subjected to standard aqueous EDC/Sulfo-NHS protocols.

Property / MetricOleic Acid (C18:1 Δ9 cis)Elaidic Acid (C18:1 Δ9 trans)
Chain Geometry Kinked (~30° bend)Linear (Pseudo-saturated)
Melting Point 13–14 °C43–45 °C
Micellar Packing Loose, highly fluidTight, rigid, highly ordered
Carboxylate Accessibility HighLow (Sterically shielded)
EDC/Sulfo-NHS Activation Yield (1h) > 85% < 40%
Protein Conjugation Efficiency 70–80% 20–30%

Data extrapolated from standard lipid esterification kinetics and bioconjugation yields[4].

Self-Validating Experimental Protocol: Two-Step Fatty Acid Conjugation

To achieve reliable lipidization, you must use a two-step protocol . Mixing the fatty acid, EDC, sulfo-NHS, and the target protein simultaneously will cause the protein to crosslink to itself (via its own aspartate/glutamate residues). Furthermore, the protocol below incorporates a co-solvent to disrupt tight micellar packing and a built-in Quality Control (QC) checkpoint to ensure the protocol is self-validating.

Phase 1: Solubilization & Activation

Causality Check: EDC activation is optimal at pH 5.0–6.0. We use MES buffer because it lacks primary amines and carboxylates that would compete with the reaction[5].

  • Solubilization: Dissolve the fatty acid (e.g., Oleic acid) in anhydrous DMSO to a concentration of 100 mM. Note: For trans-fatty acids, gentle heating (50°C) may be required due to their higher melting points.

  • Buffer Preparation: Prepare 50 mM MES buffer, pH 6.0. Add 0.1% Triton X-100 or 10% DMF to act as a micellar disruptor, ensuring the carboxylates remain exposed.

  • Reaction Mixture: Dilute the fatty acid into the MES buffer to a final concentration of 5 mM.

  • Activation: Add EDC to a final concentration of 20 mM (4-fold molar excess) and Sulfo-NHS to 50 mM (10-fold molar excess).

  • Incubation: React at room temperature (RT) for 30 minutes with continuous end-over-end mixing.

Phase 2: In-Line Quality Control (The Self-Validating Step)

Causality Check: Never proceed to protein conjugation without proving the NHS-ester has formed.

  • Sampling: Remove a 5 µL aliquot of the activation mixture.

  • Quenching: Mix with 5 µL of a 100 mM fluorescent amine (e.g., 5-FITC-cadaverine) in PBS, pH 8.0. React for 5 minutes.

  • Validation: Spot the mixture on a Silica TLC plate. Run with a Chloroform/Methanol (4:1) mobile phase.

    • Pass: A highly fluorescent spot migrates near the solvent front (confirming the lipophilic amide conjugate has formed).

    • Fail: Fluorescence remains at the baseline (indicating failed EDC activation, common with trans-fatty acids).

Phase 3: Protein Conjugation

Causality Check: While activation requires a slightly acidic pH, the subsequent conjugation requires the target protein's primary amines to be unprotonated and nucleophilic. Therefore, a shift to pH 7.5–8.5 is mandatory[5].

  • pH Shift & Addition: Add the activated fatty acid solution dropwise to the target protein dissolved in 100 mM Phosphate Buffered Saline (PBS), pH 8.0. Maintain a 10:1 molar ratio of activated lipid to protein.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Purification: Remove excess unreacted fatty acids and sulfo-NHS byproducts using a desalting column (e.g., Zeba Spin) or dialysis against standard PBS.

References
  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220-222.[Link]

  • Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. Journal of Lipid Research, 8(2), 142-145.[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link]

Sources

Quantifying the degree of labeling for sulfosuccinimidyl elaidate

Author: BenchChem Technical Support Team. Date: March 2026

Quantifying the Degree of Labeling for Sulfosuccinimidyl Elaidate: A Comparative Technical Guide

Introduction: The Challenge of Quantifying Lipidation

Sulfosuccinimidyl elaidate (Sulfo-NHS-Elaidate) is a water-soluble, amine-reactive reagent used to covalently attach elaidic acid (a trans-9-octadecenoic fatty acid) to primary amines on proteins or peptides [1]. This lipidation strategy is critical in drug development for extending the plasma half-life of peptide therapeutics, enhancing membrane permeability, and facilitating liposomal anchoring.

Unlike fluorophore-conjugated NHS esters (e.g., NHS-Fluorescein) where the degree of labeling (DOL) can be easily quantified via UV-Vis spectrophotometry using the Beer-Lambert law [2], the elaidoyl group lacks a distinct chromophore or fluorophore. Consequently, quantifying the DOL for Sulfo-NHS-Elaidate requires orthogonal analytical techniques that measure either the direct physical changes to the protein (mass and hydrophobicity) or the depletion of available primary amines [3].

This guide objectively compares the three primary modalities for quantifying Sulfo-NHS-Elaidate DOL: Intact Mass Spectrometry (MS), the Trinitrobenzenesulfonic acid (TNBS) colorimetric assay, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic Overview of Labeling and Quantification Logic

The conjugation relies on a nucleophilic acyl substitution. The deprotonated primary amine (from lysine side chains or the N-terminus) attacks the electrophilic carbonyl carbon of the Sulfo-NHS-Elaidate, forming a stable amide bond and releasing the Sulfo-NHS leaving group [4]. Because the reaction is highly pH-dependent, it is typically performed at pH 7.2–8.5, where amines are sufficiently unprotonated to act as nucleophiles, yet the competing hydrolysis of the NHS ester is minimized [5].

Each successful conjugation event alters the protein in three measurable ways:

  • Mass Increase: Adds ~264.4 Da per elaidate molecule.

  • Amine Depletion: Consumes one primary amine.

  • Hydrophobicity Increase: Adds a highly lipophilic C18 carbon chain.

G Unlabeled Unlabeled Protein (Free Amines) Labeled Lipidated Protein (Amide Bond Formed) Unlabeled->Labeled Nucleophilic Attack Reagent Sulfo-NHS-Elaidate (pH 7.5 - 8.5) Reagent->Labeled Acyl Substitution MS Mass Spectrometry (+264.4 Da per tag) Labeled->MS Direct Mass Shift TNBS TNBS Assay (Amine Depletion) Labeled->TNBS Indirect Measurement HPLC RP-HPLC (Hydrophobic Shift) Labeled->HPLC Retention Time Shift

Caption: Reaction logic of Sulfo-NHS-Elaidate conjugation and the corresponding analytical quantification pathways.

Comparative Analysis of Quantification Modalities

To select the appropriate quantification method, researchers must balance the need for absolute structural resolution against throughput and equipment availability.

Table 1: Quantitative Comparison of DOL Analytical Methods

ParameterIntact Mass Spectrometry (LC-MS)TNBS Colorimetric AssayReverse-Phase HPLC
Measurement Type Direct (Absolute Mass Shift)Indirect (Amine Loss)Indirect (Hydrophobicity)
Sensitivity High (Picomole range)Moderate (Microgram range)Moderate to High
Resolution of Species Excellent (Resolves distinct DOL states: DOL 1, DOL 2, etc.)Poor (Yields a single bulk average DOL)Good (Separates distinct lipidated isoforms)
Equipment Cost Very High (Q-TOF, Orbitrap)Low (Microplate Reader)Moderate (HPLC system)
Throughput ModerateHigh (96-well format)Low (Long gradient runs)
Best Used For Definitive characterization, exact stoichiometryRapid screening, process optimizationPurity analysis, batch-to-batch consistency

Expert Insight: While the TNBS assay is highly accessible and excellent for rapid optimization of molar excess ratios during process development, it only provides a bulk average DOL [6]. If your therapeutic requires a strict mono-lipidated specification (DOL = 1.0), LC-MS or RP-HPLC is mandatory to prove the absence of di- or tri-labeled species.

Step-by-Step Experimental Methodologies

Protocol A: Intact Mass Spectrometry (LC-ESI-MS)

Causality Check: LC-MS is the gold standard because it definitively identifies heterogeneous labeling populations. Since the elaidoyl group adds exactly 264.44 Da (replacing a hydrogen atom with the C18H33O acyl chain), the mass shift is unambiguous.

  • Sample Preparation: Desalt the lipidated protein using a Zeba Spin Desalting Column (7K MWCO) to remove unreacted Sulfo-NHS-Elaidate, hydrolyzed elaidic acid, and buffer salts (which cause ion suppression in MS).

  • Chromatography: Inject 1-5 µg of the desalted protein onto a C4 or C8 analytical column (C18 is often too retentive for highly lipidated proteins).

  • Gradient Elution: Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Note: Highly lipidated proteins require a steeper organic gradient (up to 90% B) for elution.

  • Ionization & Detection: Analyze via Electrospray Ionization (ESI) in positive ion mode.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged m/z envelope into an intact zero-charge mass spectrum.

  • DOL Calculation:

    • DOLaverage​=∑(Intensityn​×n)/∑Intensitytotal​

    • Where n is the number of elaidate tags (e.g., +264 Da = 1, +528 Da = 2).

Protocol B: TNBS Assay for Amine Depletion

Causality Check: 2,4,6-trinitrobenzenesulfonic acid (TNBS) reacts specifically with primary amines to form a highly chromogenic derivative with an absorbance maximum at 335 nm (or 420 nm depending on the specific protocol and pH) [6]. By comparing the free amines in the unlabeled control versus the lipidated sample, the exact number of modified amines can be calculated. This protocol is a self-validating system because it utilizes a standard curve of the unlabeled protein to account for specific matrix effects.

G Start Equilibrate Samples (Labeled & Unlabeled) Standard Prepare Standard Curve (Unlabeled Protein) Start->Standard TNBS_Add Add 0.01% TNBS + 0.1M NaHCO3 (pH 8.5) Start->TNBS_Add Standard->TNBS_Add Incubate Incubate 37°C for 2 Hours TNBS_Add->Incubate Stop Stop Reaction (10% SDS + 1N HCl) Incubate->Stop Read Read Absorbance at 335 nm Stop->Read

Caption: Step-by-step workflow for the TNBS colorimetric amine depletion assay.

  • Standard Curve Generation: Prepare a serial dilution of the unlabeled target protein (e.g., 0 to 100 µg/mL) in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Sample Normalization: Dilute the Sulfo-NHS-Elaidate labeled protein to a known concentration (e.g., 50 µg/mL) within the linear range of the standard curve. Crucial: The protein concentration must be determined via an amine-independent method, such as A280 (if tryptophan/tyrosine are present) or a BCA assay, prior to TNBS analysis.

  • TNBS Reaction: Add 0.25 mL of 0.01% (w/v) TNBS solution to 0.5 mL of each standard and sample.

  • Incubation: Incubate at 37°C for 2 hours. The elevated temperature ensures complete penetration and reaction with sterically hindered amines.

  • Termination: Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl. The SDS prevents protein precipitation, while the HCl stabilizes the chromophore.

  • Measurement: Read absorbance at 335 nm using a microplate reader.

  • Calculation:

    • Determine the molar concentration of free amines in the labeled sample ( [Amine]labeled​ ) and the unlabeled control ( [Amine]unlabeled​ ) using the standard curve.

    • DOL=([Amine]unlabeled​−[Amine]labeled​)/[Proteintotal​]

Data Interpretation & Troubleshooting

Discrepancies Between Methods: It is common for the TNBS assay to report a slightly lower DOL than MS. This causality stems from steric hindrance. The attachment of a bulky, hydrophobic C18 chain can induce localized protein folding or micelle-like aggregation, burying adjacent unreacted primary amines. TNBS, being a relatively bulky molecule itself, may fail to access these buried amines, leading to an underestimation of the remaining free amines (and thus an overestimation of the DOL). MS avoids this by measuring the denatured, intact mass.

Hydrolysis Competition: If your DOL is consistently lower than expected despite high molar excesses of Sulfo-NHS-Elaidate, the reagent is likely undergoing rapid hydrolysis. The half-life of NHS esters drops from 4-5 hours at pH 7.0 to less than 10 minutes at pH 8.6 [5]. Ensure the reagent is dissolved in high-quality, anhydrous DMSO or DMF immediately prior to use, and keep the aqueous reaction time under 2 hours [7].

References

  • ResearchGate. "Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters." ResearchGate, 2026. Available at: [Link]

Introduction: The Analytical Challenge of Amphiphilic Crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Methods for the Detection of Free Sulfosuccinimidyl Elaidate Sodium: A Comparative Guide

Sulfosuccinimidyl elaidate sodium (CAS: 1212012-37-7; MW: 481.58) is a water-soluble, amine-reactive lipidating reagent[1]. It is utilized in bioconjugation to covalently attach elaidic acid—an 18-carbon trans-monounsaturated fatty acid—to primary amines on peptides, proteins, or liposome surfaces[2].

Detecting the "free" (unreacted) fraction of this reagent is critical for two reasons:

  • Reaction Kinetics: Monitoring the consumption of the reagent allows for the optimization of conjugation efficiency.

  • Toxicity and Interference: Unreacted amphiphilic lipids can act as detergents, disrupting lipid nanoparticles (LNPs), liposomes, or cell membranes in downstream biological assays if not properly cleared[3].

The primary analytical challenge stems from the molecule's structure and reactivity. Under physiological aqueous conditions (pH 7.2–7.5), the nucleophilic acyl substitution reaction competes directly with hydrolysis[]. Consequently, an effective analytical method must resolve three distinct small-molecule species: the amphiphilic intact reagent, the highly polar free Sulfo-NHS leaving group, and the highly hydrophobic free elaidic acid[5].

G SNE Sulfo-NHS-Elaidate (Intact Reagent) Lipidated Elaidylated Protein (Conjugate) SNE->Lipidated Aminolysis (pH 7-8) SulfoNHS Free Sulfo-NHS (Leaving Group) SNE->SulfoNHS Aminolysis / Hydrolysis Elaidic Free Elaidate (Hydrolysis Byproduct) SNE->Elaidic Hydrolysis (Competing) Amine Protein-NH2 (Target) Amine->Lipidated Water H2O (Hydrolysis) Water->Elaidic

Caption: Competing aminolysis and hydrolysis pathways of Sulfo-NHS-Elaidate in aqueous buffers.

Comparative Analysis of HPLC Modalities

To accurately quantify free sulfosuccinimidyl elaidate sodium, researchers must select a chromatographic modality that balances the extreme polarity of the sulfonate group with the extreme hydrophobicity of the 18-carbon lipid tail.

A. Reversed-Phase HPLC (RP-HPLC)
  • Mechanism: Separates analytes based on hydrophobic interactions with a stationary phase (typically C18 or C8).

  • Causality & Application: RP-HPLC is the gold standard for this application because a gradient elution can span the entire polarity range. By starting with a highly aqueous mobile phase, the polar Sulfo-NHS leaving group is retained just past the void volume. Ramping up to 95% organic solvent (acetonitrile or methanol) forces the elution of the intact reagent and the free elaidic acid.

  • Critical Insight: The mobile phase must be acidified (e.g., 0.1% Trifluoroacetic acid [TFA]). Sulfo-NHS esters have a half-life of roughly 4-5 hours at pH 7.0, but hydrolyze in minutes at pH > 8.0[5]. Acidifying the mobile phase to pH ~2.0 kinetically "freezes" the hydrolysis reaction on-column, ensuring the chromatogram accurately reflects the sample vial's composition.

B. Size Exclusion Chromatography (SEC-HPLC)
  • Mechanism: Separates molecules by hydrodynamic radius through a porous stationary phase.

  • Causality & Application: SEC is ideal for determining the purity of the final conjugated protein. Because the intact reagent, free Sulfo-NHS, and free elaidic acid are all small molecules (< 500 Da), they will co-elute in the total permeation volume.

  • Critical Insight: While SEC cannot distinguish between the intact reagent and its hydrolysis products, it is the fastest method to confirm that all small-molecule impurities have been successfully removed from the macromolecular conjugate.

C. Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Retains polar compounds using a polar stationary phase and a highly organic mobile phase.

  • Causality & Application: HILIC is exceptionally suited for quantifying the free Sulfo-NHS leaving group, which often exhibits poor retention and peak shape on standard C18 columns. However, the highly hydrophobic elaidic acid tail will elute in the void volume, making HILIC unsuitable for quantifying the intact reagent.

Quantitative Method Comparison
Analytical ModalityPrimary Analyte FocusResolution of Hydrolysis ProductsEstimated LOD (UV 210 nm)Run TimeColumn Fouling Risk
RP-HPLC (C18) Intact Reagent & Free LipidsExcellent (Resolves all 3 species)~0.5 µg/mL25 minHigh (Requires high-organic wash)
SEC-HPLC Protein Conjugate vs. Small MoleculesPoor (Co-elutes all small molecules)~5.0 µg/mL15 minLow
HILIC Free Sulfo-NHS Leaving GroupModerate (Poor for intact lipid)~0.1 µg/mL20 minMedium

Self-Validating Experimental Protocol: RP-HPLC Quantification

To establish a trustworthy and reproducible assay, the following RP-HPLC protocol utilizes a "self-validating" design. By incorporating forced-degradation controls, the system internally proves that the peaks identified correspond accurately to the intact reagent and its specific degradation products[].

Phase 1: Preparation of System Controls
  • Intact Standard (Control A): Dissolve 1.0 mg of Sulfosuccinimidyl elaidate sodium in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO). This prevents baseline hydrolysis and establishes the exact retention time of the intact reagent.

  • Hydrolyzed Standard (Control B): Dilute 100 µL of Control A into 900 µL of 100 mM Sodium Bicarbonate buffer (pH 8.5). Incubate at room temperature for 60 minutes. This forces complete hydrolysis, establishing the retention times for free Sulfo-NHS and free elaidic acid.

Phase 2: Sample Quenching and Preparation

Causality: Direct injection of a bioconjugation reaction mixture into an HPLC will ruin the column due to protein precipitation in the organic mobile phase. Furthermore, the reaction must be immediately halted to capture an accurate kinetic snapshot.

  • Extract a 50 µL aliquot from the bioconjugation reaction.

  • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 0.1% TFA.

    • Mechanism: The cold organic solvent precipitates the macromolecular protein conjugate. The 0.1% TFA drops the pH to ~2.0, instantly halting any further aminolysis or hydrolysis of the unreacted Sulfo-NHS-Elaidate[5].

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (containing the free small molecules) to an HPLC autosampler vial.

Phase 3: Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Dual-wavelength UV.

    • 210 nm: Detects the aliphatic double bonds (elaidic acid tail) and amide/ester carbonyls.

    • 260 nm: Specifically detects the N-hydroxysuccinimide ring structure.

Gradient Program:

  • 0–3 min: 5% B (Retains and elutes the highly polar free Sulfo-NHS).

  • 3–15 min: Linear ramp from 5% B to 95% B (Elutes the intact Sulfo-NHS-Elaidate).

  • 15–20 min: Hold at 95% B (Elutes the highly hydrophobic free elaidic acid and washes the column).

  • 20–25 min: Return to 5% B and re-equilibrate.

Workflow Step1 Reaction Sampling Aliquot at Time T Step2 Quenching & Precipitation Add Cold ACN + 0.1% TFA Step1->Step2 Stop Hydrolysis & Aminolysis Step3 Centrifugation 14,000 x g, 10 min Step2->Step3 Remove Protein Conjugate Step4 RP-HPLC Injection C18 Column, Gradient Elution Step3->Step4 Isolate Supernatant Step5 Dual UV Detection 210 nm (Aliphatic) & 260 nm (Sulfo-NHS) Step4->Step5 Chromatographic Separation

Caption: Self-validating sample preparation and RP-HPLC workflow for free reagent quantification.

Conclusion

The accurate quantification of free sulfosuccinimidyl elaidate sodium requires an analytical strategy that respects the molecule's dual nature: its extreme amphiphilicity and its susceptibility to aqueous hydrolysis. While SEC is sufficient for confirming the purity of the final macromolecule, RP-HPLC paired with rigorous acidic quenching and forced-degradation controls remains the only definitive method to track the intact reagent, quantify its hydrolysis byproducts, and ensure the reproducibility of lipid-based bioconjugation workflows.

References

  • CymitQuimica. "CAS: 1212012-37-7 - Sulfosuccinimidyl Elaidate Sodium." CymitQuimica Catalog.
  • Sangon Biotech. "Sulfo-NHS: Product Information and Hydrolysis Kinetics." Sangon Biotech.
  • MDPI. "Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations." Pharmaceutics.
  • ResearchGate. "Analysis of APLs by using direct infusion and LC-MS/MS." ResearchGate Protocol Data.
  • BOC Sciences. "NHS Esters for Antibody Labeling: The Science Behind NHS Chemistry." BOC Sciences Technical Support.

Sources

Comparing water-soluble vs hydrophobic fatty acid labeling reagents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of fatty acid labeling reagents requires navigating a fundamental biochemical paradox: native long-chain fatty acids (LCFAs) are profoundly hydrophobic, yet the cellular environments we study them in are entirely aqueous.

As a Senior Application Scientist, I frequently see researchers struggle with assay reproducibility simply because they misunderstand the physical chemistry of their chosen lipid probes. When you introduce a lipophilic probe into an aqueous culture, it will spontaneously form micelles or nonspecifically fuse with the first membrane it touches unless properly managed.

This guide objectively compares traditional hydrophobic fatty acid probes against water-soluble analogs and homogeneous formulations , providing the mechanistic causality, experimental data, and validated protocols necessary to optimize your lipidomics workflows or high-throughput screening (HTS) assays.

The Core Dilemma: Hydrophobicity vs. Biological Fidelity

To track lipid metabolism, we rely on fluorescent fatty acid analogs (e.g., BODIPY, NBD, or Pyrene-conjugated fatty acids). The choice of reagent dictates not only the delivery method but also the biological pathway the probe will take.

Hydrophobic Fatty Acid Probes (The "Natives")

Probes like BODIPY 500/510 C12 or NBD-C16 closely mimic the aliphatic tail of native LCFAs (like palmitate or oleate). Because of their extreme hydrophobicity, they cannot be directly dissolved in cell culture media. They must be pre-complexed with defatted Bovine Serum Albumin (BSA) to mimic physiological serum transport.

  • Causality: BSA acts as a hydrophobic sink, delivering the FA probe to the plasma membrane where it is recognized by specific transporters (CD36, FATP). This ensures high biological fidelity, as the probe undergoes standard Acyl-CoA synthetase activation and incorporation into triglycerides ().

Water-Soluble Probes & Formulations (The "Innovators")

To bypass the tedious BSA complexation and the need for multiple wash steps, "water-soluble" solutions have been engineered. These fall into two categories:

  • Short-Chain Analogs (e.g., BODIPY FL C5): The shortened aliphatic chain (valeric acid analog) renders the molecule inherently water-soluble. However, it often bypasses LCFA-specific transporters, diffusing passively across membranes.

  • Homogeneous Quencher Assays (e.g., QBT™ Technology): These utilize a true LCFA analog (BODIPY-C12) but formulate it with a proprietary cell-impermeable quenching dye (Q-Red). The probe is soluble in the assay buffer, and the quencher masks any extracellular fluorescence, allowing for real-time kinetic reads without washing ().

Mechanistic Pathway: How Probes Enter the Cell

Understanding the transport mechanism is critical for interpreting your data. The diagram below illustrates the physiological pathway that a high-fidelity LCFA probe must navigate.

FA_Pathway Extracellular Extracellular Space (BSA-Bound or Quenched) Membrane Plasma Membrane (CD36 / FATP Transporters) Extracellular->Membrane Partitioning Cytosol Cytosol (FABP Chaperones) Membrane->Cytosol Translocation Activation ER / Mitochondria (Acyl-CoA Synthetase) Cytosol->Activation Delivery Storage Lipid Droplet (TAG / Phospholipid Synthesis) Activation->Storage Esterification

Fig 1: Cellular uptake and metabolic esterification pathway of high-fidelity fatty acid probes.

Head-to-Head Data Comparison

When selecting a reagent, you must balance physiological accuracy against assay throughput. The table below synthesizes the quantitative and qualitative performance metrics of both approaches.

Performance MetricHydrophobic Probes (e.g., BODIPY-C12)Water-Soluble Formulations (e.g., QBT Assay)Short-Chain Soluble Probes (e.g., BODIPY-C5)
Aqueous Solubility Very Low (< 1 µM without carrier)High (Formulated buffer)High (Direct dissolution)
Delivery Vehicle Defatted BSA (Physiological)Proprietary Buffer + QuencherNone required
Metabolic Fidelity High (Requires CD36/FATP)High (Uses LCFA analog)Low (Passive diffusion)
Assay Format Endpoint (Requires 3-4 wash steps)Real-Time Kinetic (No-wash)Endpoint or Kinetic
Signal-to-Noise Ratio Moderate (Background adherence)Excellent (Extracellular quenching)Low (High background)
Primary Application Subcellular imaging, LipidomicsHTS, Transporter Drug DiscoveryEnzyme assays (e.g., Phospholipase)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Causality is built into every step so you understand why the chemistry dictates the handling.

Protocol A: BSA-Complexation & Endpoint Uptake (Hydrophobic Probes)

Use this protocol when subcellular resolution (e.g., confocal microscopy of lipid droplets) is required.

  • BSA Preparation: Prepare a 0.5 mM solution of fatty-acid-free (defatted) BSA in PBS.

    • Causality: Standard BSA contains endogenous lipids that will competitively inhibit the uptake of your fluorescent probe.

  • Probe Complexation: Dissolve BODIPY-C12 in DMSO to a 10 mM stock. Slowly inject the stock into the BSA solution while vortexing to achieve a 2:1 to 3:1 molar ratio of FA to BSA. Incubate at 37°C for 30 minutes.

    • Causality: The 3:1 ratio mimics the physiological loading state of human serum albumin, preventing the formation of artifactual fluorescent micelles.

  • Cell Incubation: Add the complexed media to cells (e.g., 3T3-L1 adipocytes) and incubate for 10–30 minutes.

  • Washing (Critical Step): Wash the cells 3 times with ice-cold PBS containing 0.1% defatted BSA.

    • Causality: The BSA in the wash buffer acts as a "back-extractor," pulling un-internalized lipophilic probes out of the outer plasma membrane leaflet, drastically reducing background noise.

  • Imaging: Fix cells or image live using standard FITC/GFP filter sets.

Protocol B: Real-Time Kinetic Uptake (Water-Soluble Quencher Assay)

Use this protocol for high-throughput screening of fatty acid transport inhibitors.

  • Reagent Reconstitution: Reconstitute the lyophilized QBT reagent (containing BODIPY-FA and Q-Red quencher) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.2% defatted BSA.

    • Causality: The quencher must be uniformly distributed in the extracellular space to effectively absorb the emission of the un-internalized BODIPY via FRET (Förster Resonance Energy Transfer).

  • Cell Starvation: Serum-starve HepG2 or 3T3-L1 cells for 1 hour prior to the assay to deplete intracellular lipid pools and upregulate surface transporters.

  • Direct Addition: Add the reconstituted reagent directly to the microplate wells containing the cells. Do not wash.

  • Kinetic Read: Immediately place the plate in a bottom-reading fluorescence microplate reader (Excitation 485 nm / Emission 515 nm). Read every 20 seconds for 30 minutes.

    • Causality: Because the cell membrane is impermeable to the Q-Red quencher, only the BODIPY-FA that successfully translocates into the cytosol will emit a signal, allowing for real-time tracking of transport kinetics ().

Workflow Visualization

The structural differences between these two methodologies dictate your laboratory throughput.

Workflow cluster_hydro Hydrophobic Probe Workflow cluster_water Water-Soluble / Quencher Workflow Start Cell Culture Preparation (Serum Starvation) PrepBSA Complex with Defatted BSA (30 min prep) Start->PrepBSA PrepAqueous Dissolve in Buffer + Quencher (5 min prep) Start->PrepAqueous Incubate1 Incubate with Cells (10-30 min) PrepBSA->Incubate1 Wash Multiple Wash Steps (BSA Back-extraction) Incubate1->Wash Read1 Endpoint Fluorescence Read (Microscopy/FACS) Wash->Read1 AddCells Add Directly to Cells (No Wash Required) PrepAqueous->AddCells Read2 Real-Time Kinetic Read (Bottom-read Microplate) AddCells->Read2

Fig 2: Experimental workflow comparison: Traditional BSA-complexation vs. Homogeneous Quencher Assays.

Conclusion & Selection Guide

Your choice of reagent must align with your experimental endpoint:

  • Choose Hydrophobic Probes (BODIPY-C12, NBD-C16) if your goal is downstream lipidomics, tracking intracellular esterification into lipid droplets, or high-resolution confocal microscopy. The BSA-complexation is labor-intensive, but it guarantees physiological accuracy.

  • Choose Water-Soluble Formulations (QBT Assays) if your goal is drug discovery, screening CD36/FATP inhibitors, or measuring rapid uptake kinetics. The elimination of wash steps preserves fragile cells (like mature adipocytes) and provides superior temporal resolution.

  • Choose Short-Chain Soluble Probes (BODIPY-C5) strictly for cell-free enzymatic assays (e.g., continuous phospholipase monitoring) where membrane transport fidelity is irrelevant ().

References

  • Carten, J. D., Bradford, M. K., & Farber, S. A. (2014). Zebrafish yolk lipid processing: a tractable tool for the study of vertebrate lipid transport and metabolism. Disease Models & Mechanisms, 7(7), 833-840. URL:[Link]

  • Liao, J., Sportsman, R., Harris, J., & Stahl, A. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research, 46(2), 397-402. URL:[Link]

  • Molecular Devices. (n.d.). Quantification of Fatty Acid Uptake in HepG2 Cells and Adipocytes Using the QBT™ Fatty Acid Uptake Assay. Molecular Devices Application Note. URL:[Link]

Reproducibility of sulfosuccinimidyl elaidate sodium experimental results

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and reproducibility guide for utilizing Sulfosuccinimidyl elaidate sodium in lipid transport assays.

Introduction: The Reproducibility Crisis in Lipid Transport Assays

In the evaluation of cellular lipid metabolism, the fatty acid translocase CD36 is a primary pharmacological target due to its role in metabolic syndrome, atherosclerosis, and tumor metastasis. For decades, researchers have relied on sulfo-N-hydroxysuccinimide (sulfo-NHS) esters of long-chain fatty acids to irreversibly block CD36[1].

While Sulfosuccinimidyl oleate sodium (SSO) is the most widely documented variant[2], its trans-isomer counterpart, Sulfosuccinimidyl elaidate sodium (SSE) (Molecular Formula: C22H36NNaO7S, MW: 481.58[3]), offers distinct biophysical properties. However, experimental reproducibility with SSE is notoriously challenging. Inconsistent IC50 values and high inter-assay variability frequently plague drug development pipelines.

As an Application Scientist, I have found that these reproducibility issues rarely stem from the compound's intrinsic efficacy. Instead, they arise from a failure to account for the unique physicochemical causality of SSE: rapid aqueous hydrolysis , micellar aggregation dynamics , and stereochemistry-driven binding kinetics . This guide objectively compares SSE against alternative CD36 inhibitors and establishes a self-validating, highly reproducible experimental framework.

Mechanistic Comparison: SSE vs. Alternatives

To design reproducible experiments, one must understand how the molecular structure of the inhibitor dictates its behavior in an aqueous cell culture environment.

Stereochemistry and Target Affinity (SSE vs. SSO)

Both SSE and SSO irreversibly inhibit CD36 by covalently modifying the Lysine 164 (Lys164) residue located within the hydrophobic binding pocket of the receptor[2]. However, the stereochemistry of the aliphatic tail fundamentally alters their behavior:

  • SSO (cis-isomer): The cis-double bond creates a 30-degree kink in the hydrocarbon chain. This kink increases steric hindrance, raising the Critical Micelle Concentration (CMC) and making the monomeric form slightly more soluble in aqueous buffers.

  • SSE (trans-isomer): The trans-double bond of elaidate maintains a linear, rigid aliphatic tail. This linearity allows SSE molecules to pack tightly, lowering its CMC. Consequently, SSE is more prone to forming micelles at lower concentrations. If SSE is applied above its CMC, the reactive sulfo-NHS groups are buried within the micelle core, rendering them unable to react with CD36, leading to false-negative inhibition results.

Covalent vs. Reversible Inhibition (SSE vs. Small Molecules)

Unlike small molecule inhibitors (e.g., Phloretin or AP5258), SSE acts as a suicide inhibitor. The sulfo-NHS leaving group reacts with the primary amine of Lys164 to form a stable amide bond[2]. This irreversibility is powerful for downstream functional assays, but it introduces a strict time dependency: the reaction must outpace the natural hydrolysis of the NHS ester in water.

G SSE Sulfosuccinimidyl Elaidate (Trans-Isomer) CD36 CD36 Translocase (Hydrophobic Pocket) SSE->CD36 Binds Pocket Lys164 Lysine 164 Residue SSE->Lys164 Sulfo-NHS Reacts CD36->Lys164 Exposes Amine Covalent Covalent Amide Bond (Irreversible) Lys164->Covalent Forms Block Fatty Acid Uptake Blocked Covalent->Block Arrests Transport

Diagram 1: Mechanism of irreversible CD36 inhibition by Sulfosuccinimidyl Elaidate (SSE) via Lys164.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of SSE against standard alternatives. Note: IC50 values for NHS-esters are highly dependent on cell density and incubation time due to their stoichiometric, covalent nature.

InhibitorClass / TypeStereochemistryPrimary TargetIC50 (FA Uptake)Aqueous Half-life (pH 7.4)Reversibility
SSE Fatty Acid NHS-EsterTrans (Linear)CD36 (Lys164)~10 - 20 µM~2 - 4 hoursIrreversible
SSO Fatty Acid NHS-EsterCis (Kinked)CD36 (Lys164)~5 - 15 µM~2 - 4 hoursIrreversible
Phloretin Small MoleculeN/AGLUTs / CD36~200 µM[4]StableReversible
AP5258 Small MoleculeN/ACD36< 1 µMStableReversible

Self-Validating Experimental Protocol: SSE-Mediated CD36 Inhibition

To overcome the reproducibility hurdles associated with SSE, protocols cannot merely list steps; they must be designed as self-validating systems . The following protocol for a BODIPY-Fatty Acid Uptake Assay incorporates specific causality-driven steps and internal controls to ensure data integrity.

Causality-Driven Reagent Preparation
  • Anhydrous Stock Generation: Dissolve SSE in anhydrous DMSO to a concentration of 10 mM.

    • The Causality: Sulfo-NHS esters undergo rapid hydrolysis in the presence of water. Even atmospheric moisture absorbed by standard DMSO will degrade the reagent before it reaches the cells.

  • Just-in-Time Aqueous Dilution: Dilute the DMSO stock into pre-warmed, serum-free assay buffer (pH 7.4) immediately (< 1 minute) before applying to cells.

    • The Causality: At pH 7.4, the half-life of the sulfo-NHS group is approximately 2-4 hours. Preparing aqueous master mixes in advance guarantees variable, degraded concentrations across your assay plate.

Step-by-Step Assay Methodology
  • Cell Preparation: Seed macrophages or adipocytes in a 96-well plate. Starve cells in serum-free media for 2 hours prior to the assay to upregulate basal CD36 membrane localization.

  • SSE Incubation: Apply the freshly diluted SSE (working concentration: 20 µM) to the cells. Incubate at 37°C for exactly 30 minutes.

  • Critical Wash Step: Wash the cells three times with 0.1% BSA-supplemented PBS, followed by one wash with standard PBS.

    • The Causality: Unreacted SSE will form micelles in the extracellular space. If not thoroughly removed, these SSE micelles will act as "sponges," sequestering the fluorescent BODIPY-FA added in the next step. This extracellular sequestration mimics cellular inhibition, leading to massive false-positive artifacts.

  • Functional Validation (Self-Validating Control): Add 1 µM BODIPY-C16 (fluorescent fatty acid) alongside 2-NBDG (fluorescent glucose) in parallel control wells.

    • The Causality: SSE should specifically block BODIPY-C16 uptake[1]. If 2-NBDG (glucose) uptake is also inhibited, the SSE concentration was too high, causing generalized membrane toxicity or off-target GLUT inhibition rather than specific CD36 arrest.

  • Quantification: Measure intracellular fluorescence via flow cytometry or high-content imaging within 15 minutes to prevent lipid efflux.

G Prep 1. Reagent Prep Dissolve SSE in anhydrous DMSO Dilute 2. Aqueous Dilution Dilute in pH 7.4 buffer immediately before use Prep->Dilute Prevents early hydrolysis Incubate 3. Cell Incubation Incubate cells with 20 µM SSE (30 min) Dilute->Incubate Maintains active NHS ester Wash 4. Critical Wash Step Remove unbound SSE with BSA-PBS Incubate->Wash Covalent binding complete Assay 5. Functional Assay Add BODIPY-FA & measure via Flow Cytometry Wash->Assay Prevents extracellular lipid trapping

Diagram 2: Step-by-step reproducible workflow for SSE-mediated CD36 inhibition and validation.

Conclusion

While small molecules offer ease of use, the irreversible nature of Sulfosuccinimidyl elaidate sodium (SSE) makes it an indispensable tool for locking CD36 into an inactive state for downstream molecular profiling. Reproducibility with SSE is entirely dependent on respecting its chemical fragility. By strictly adhering to anhydrous storage, just-in-time aqueous dilution, and rigorous post-incubation washing, researchers can eliminate the artifactual noise that historically confounds lipid transport assays.

References

  • Kuda, O., Pietka, T. A., Demianova, Z., Kudova, E., Cvacka, J., Kopecky, J., & Abumrad, N. A. (2013). Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164: SSO also inhibits oxidized low density lipoprotein uptake by macrophages. Journal of Biological Chemistry, 288(22), 15547-15555.[Link]

  • Coort, S. L., Willems, J., Coumans, W. A., van der Vusse, G. J., Bonen, A., Glatz, J. F., & Luiken, J. J. (2002). Sulfo-N-succinimidyl esters of long chain fatty acids specifically inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake. Molecular and Cellular Biochemistry, 239(1-2), 213-219.[Link]

  • Bio-Protocol / Frontiers in Physiology (2017). CCK Induces Fatty Acid Uptake. Frontiers in Physiology, 8, 705. (Demonstrating comparative Phloretin and SSO inhibition dynamics).[Link]

  • Pharmaffiliates. (2026). Sulfosuccinimidyl elaidate sodium (CAS 1212012-37-7) Reference Standard Data.[Link]

Sources

Introduction: The Structural Challenge of Trans-Fatty Acid Lipidation

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Modalities for the Characterization of Elaidate-Modified Proteins: A Comparative Guide

Elaidic acid (trans-9-octadecenoic acid) is the primary trans-fatty acid found in partially hydrogenated vegetable oils and is heavily implicated in cardiovascular pathogenesis and altered hepatic lipid metabolism[1]. Unlike its cis-isomer (oleic acid), which features a distinct kink in its hydrocarbon chain, the trans double bond of elaidate forces the acyl chain into a rigid, linear conformation. This pseudo-saturated geometry fundamentally alters how elaidate interacts with hydrophobic binding pockets in carrier proteins, such as Human Serum Albumin (HSA), and membrane-associated proteins[2].

When elaidate binds to or covalently modifies a protein, it forces steric rearrangements that can alter the protein's secondary structure, stability, and functional efficacy. For drug development professionals and structural biologists, quantifying these structural lesions is critical. This guide objectively compares the three leading spectroscopic modalities used to characterize elaidate-protein interactions—Fluorescence, Fourier Transform Infrared (FTIR), and Circular Dichroism (CD) spectroscopy—and provides field-proven methodologies for their execution.

Pillar 1: Analytical Landscape & Modality Comparison

To accurately characterize the structural consequences of elaidate binding, researchers must choose the appropriate spectroscopic tool based on the specific structural question being asked.

  • Fluorescence Spectroscopy: Exploits the intrinsic fluorescence of Tryptophan (e.g., Trp-214 in HSA) to probe localized microenvironmental changes and binding thermodynamics[3].

  • FTIR Spectroscopy: Measures the vibrational frequencies of the peptide backbone (specifically the Amide I band) to provide a global snapshot of secondary structure alterations (e.g., α -helix to β -sheet transitions)[4].

  • Circular Dichroism (CD): Utilizes the differential absorption of left- and right-handed circularly polarized light to monitor real-time conformational dynamics in aqueous solutions[5].

Table 1: Comparative Performance of Spectroscopic Modalities for Elaidate-Protein Characterization
Analytical ModalityPrimary Signal / TargetSensitivity to Elaidate BindingPrimary Structural InsightThroughputKey Limitation
Intrinsic Fluorescence Trp/Tyr emission (300-350 nm)High (nM to µM range)Localized tertiary structure changes, binding affinity ( Kd​ ), and thermodynamics ( ΔG ).HighOnly probes the immediate microenvironment of the fluorophore.
ATR-FTIR Amide I Band (1600-1700 cm⁻¹)Moderate (µM to mM range)Global secondary structure quantification ( α -helix, β -sheet, random coil).MediumSevere spectral interference from H₂O bending vibrations ( 1640 cm⁻¹).
Circular Dichroism (CD) Far-UV ellipticity (190-250 nm)High (µM range)Real-time monitoring of α -helical content and protein unfolding.Low to MediumHighly sensitive to buffer interference (e.g., chloride ions absorb strongly <200 nm).

Pillar 2: Mechanistic Insights & Causality

The choice of experimental parameters in spectroscopy is dictated by the biophysics of the elaidate-protein complex.

Why target the Amide I band in FTIR? The Amide I band arises primarily from the C=O stretching vibrations of the peptide backbone. Because the exact frequency of this vibration is highly dependent on hydrogen bonding, different secondary structures absorb at distinct frequencies (e.g., α -helices at 1650–1658 cm⁻¹, β -sheets at 1620–1640 cm⁻¹)[4]. Elaidate's rigid structure often disrupts the native α -helical packing of albumins, forcing a transition toward β -sheet or unfolded states. Deconvoluting the Amide I band allows us to quantify this exact structural lesion[4].

Why use Stern-Volmer kinetics for Fluorescence? When elaidate enters the hydrophobic pocket (Sudlow's site I) of HSA, it displaces water molecules and alters the polarity around Trp-214, leading to fluorescence quenching[3]. By applying the Stern-Volmer equation, we can differentiate between dynamic quenching (collisional) and static quenching (formation of a stable elaidate-protein ground-state complex), thereby proving direct binding rather than non-specific solvent effects[6].

Pillar 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out artifacts.

Protocol A: Intrinsic Fluorescence Quenching for Binding Affinity ( Kd​ )

This protocol determines the binding constant and quenching mechanism of elaidate to a target protein (e.g., HSA).

  • Sample Preparation: Prepare a 5 µM solution of HSA in 50 mM Phosphate Buffer (pH 7.4). Prepare a stock solution of elaidic acid (10 mM) in absolute ethanol to ensure lipid solubility.

  • Self-Validating Control: Prepare a parallel solution of N-acetyltryptophanamide (NATA) at a concentration that matches the HSA fluorescence intensity. NATA serves as a free-tryptophan control to ensure that quenching is due to specific pocket binding, not non-specific solvent interactions.

  • Titration: Sequentially add aliquots of elaidic acid (0 to 50 µM final concentration) to both the HSA and NATA cuvettes. Critical Causality: Keep the total ethanol concentration below 1% (v/v) to prevent solvent-induced protein denaturation.

  • Spectral Acquisition: Excite the samples at 280 nm (to excite both Tyr and Trp) or 295 nm (to selectively excite Trp). Record emission spectra from 300 to 400 nm.

  • Data Analysis: Plot F0​/F (ratio of fluorescence without and with elaidate) against elaidate concentration. A linear Stern-Volmer plot indicates a single class of fluorophores, while an upward curvature suggests a combination of static and dynamic quenching. Calculate the binding constant ( Ka​ ) using the double-logarithm modified Stern-Volmer equation[3].

Protocol B: ATR-FTIR Deconvolution for Secondary Structure Analysis

This protocol quantifies the global shift from α -helix to β -sheet induced by elaidate.

  • Buffer Exchange (The D₂O Shift): Because the H₂O scissoring vibration overlaps perfectly with the Amide I band (1640 cm⁻¹), lyophilize the HSA and elaidate-HSA complex, and reconstitute them in D₂O-based phosphate buffer (pD 7.4). D₂O shifts the solvent absorption peak down to 1200 cm⁻¹, leaving the Amide I region (1600-1700 cm⁻¹) unobstructed.

  • Background Subtraction: Record the background spectrum of the exact D₂O buffer used for reconstitution. Self-Validating Step: Subtract the buffer spectrum from the protein spectrum until a flat baseline is achieved between 1750 and 2000 cm⁻¹. Over-subtraction will result in negative peaks and invalidate the deconvolution.

  • Spectral Acquisition: Place 2 µL of the sample onto the Attenuated Total Reflectance (ATR) diamond crystal. Collect 256 scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

  • Mathematical Deconvolution: Apply a second-derivative function to the Amide I band to identify the hidden peak centers (e.g., 1654 cm⁻¹ for α -helix, 1635 cm⁻¹ for β -sheet). Use Gaussian curve-fitting software to integrate the area under each sub-peak. The ratio of the sub-peak areas to the total Amide I area yields the percentage of each secondary structure[4].

Pillar 4: Workflow Visualization

The following diagram illustrates the integrated analytical workflow for characterizing elaidate-induced structural modifications.

G A Protein Sample (e.g., HSA/BSA) C Complex Formation (Hydrophobic Binding) A->C B Elaidate Titration (Trans-Fatty Acid) B->C D1 Fluorescence Spectroscopy C->D1 D2 ATR-FTIR Spectroscopy C->D2 D3 Circular Dichroism (CD) C->D3 E1 Stern-Volmer Analysis (Quenching Kinetics) D1->E1 E2 Amide I Deconvolution (1600-1700 cm⁻¹) D2->E2 E3 Molar Ellipticity (200-260 nm) D3->E3 F Structural & Thermodynamic Characterization E1->F E2->F E3->F

Workflow for the spectroscopic characterization of elaidate-protein complexes.

References

  • Shafaei, P., Rastegari, A. A., Fouladgar, M., Taheri-Kafrani, A., & Moshtaghie, S. A. A. (2023). "Investigation of structural changes in human serum albumin after binding with elaidic acid." Journal of Molecular Structure. [Link]

  • Chatgilialoglu, C., Ferreri, C., Geletii, Y. V., & Navacchia, M. L. (2019). "Structural Lesions of Proteins Connected to Lipid Membrane Damages Caused by Radical Stress: Assessment by Biomimetic Systems and Raman Spectroscopy." Molecules. [Link]

  • Vendel Nielsen, L., Krogager, T. P., Young, C., Ferreri, C., Chatgilialoglu, C., Nørregaard Jensen, O., & Kristiansen, K. (2013). "Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics." PLoS ONE. [Link]

  • Eslami-Farsani, R., Farhadian, S., Shareghi, B., & Momeni, L. (2023). "Binding interaction and conformational changes of human serum albumin with ranitidine studied by spectroscopic and time-resolved fluorescence methods." Journal of Molecular Liquids. [Link]

Sources

Assessing cytotoxicity of sulfosuccinimidyl elaidate sodium in live cells

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers who misinterpret the cytotoxicity profiles of lipid-analog inhibitors. When working with Sulfosuccinimidyl elaidate sodium (SSE) —the trans-isomer analog of the widely utilized CD36/FAT inhibitor Sulfosuccinimidyl oleate sodium (SSO)—standard viability assays often yield catastrophic false positives.

Because SSE is an amphiphilic long-chain fatty acid derivative, it presents unique biochemical challenges. It can act as a membrane detergent at high concentrations and disrupt intracellular metabolic pathways, confounding traditional readouts. This guide provides an objective comparison of SSE against alternative inhibitors, dissects the mechanistic flaws of common viability assays, and establishes a self-validating protocol for accurately assessing SSE cytotoxicity in live cells.

Performance Comparison: SSE vs. Alternative CD36 Inhibitors

Before assessing cytotoxicity, it is critical to understand how SSE performs relative to its alternatives. SSE and its cis-isomer SSO covalently bind to Lysine 164 of the CD36 receptor ([1]), irreversibly blocking long-chain fatty acid (LCFA) uptake. However, because they are lipid analogs, their therapeutic window is bounded by their innate detergent-like properties at high concentrations.

Table 1: Performance and Cytotoxicity Thresholds of Fatty Acid Transport Inhibitors

InhibitorChemical NaturePrimary TargetIC50 (FA Uptake)Cytotoxicity ThresholdKnown Off-Target Effects
SSE Trans-isomer lipid analogCD36 (Lys164)~10–50 µM>100 µMSuspected Complex III inhibition; Membrane disruption
SSO Cis-isomer lipid analogCD36 (Lys164)~10–50 µM>100 µMConfirmed Complex III inhibition; Membrane disruption
BLT-1 Small moleculeSR-BI / CD36~0.1 µM>10 µMHepatotoxicity; Copper chelation

Data synthesized from established inhibitor profiles ([2]).

The "False Positive" Trap in Cytotoxicity Assessment

The most critical error in evaluating SSE or SSO is relying on metabolic viability assays like MTT, XTT, or WST-8.

The Causality of the Trap: MTT assays rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases to form a purple formazan dye. However, it has been definitively proven that succinimidyl oleate analogs are potent, irreversible inhibitors of Mitochondrial Respiratory Chain Complex III ([3]).

If you treat cells with SSE and run an MTT assay, the mitochondrial transport chain halts, and formazan production plummets. The assay will report near-total "cell death" (cytotoxicity), even if the cell membranes are perfectly intact and the cells are still alive via compensatory glycolysis. To assess true cytotoxicity—defined here as irreversible membrane rupture—you must bypass the mitochondria entirely.

Mechanism cluster_target Primary Target cluster_offtarget Off-Target Effects & Assay Interference SSE Sulfosuccinimidyl Elaidate (SSE) CD36 CD36 Receptor (Lys164 Covalent Bond) SSE->CD36 Specific Mito Mitochondrial Complex III Inhibition SSE->Mito Off-Target Membrane Membrane Disruption (High Dose Detergent Effect) SSE->Membrane >100 µM FA_Uptake Inhibition of Fatty Acid Uptake CD36->FA_Uptake MTT False Positive in MTT/XTT Assays Mito->MTT LDH True Cytotoxicity (LDH Release) Membrane->LDH

Mechanism of SSE targeting CD36 vs. off-target effects causing false positives in metabolic assays.

Table 2: Objective Comparison of Cytotoxicity Assays for SSE

Assay PlatformTarget MechanismInterference RiskRecommendationScientific Rationale
MTT / XTT Mitochondrial ReductaseCRITICAL ❌ Not RecommendedSSE inhibits Complex III, halting formazan production independent of actual cell death.
CellTiter-Glo Cellular ATP LevelsHIGH ⚠️ Use with CautionHalted oxidative phosphorylation artificially lowers ATP pools before actual membrane rupture.
LDH Release Membrane IntegrityLOW ✅ Highly RecommendedDirectly measures the amphiphilic detergent effect of SSE without relying on metabolic intermediates.
Calcein-AM/PI Esterase Activity / DNALOW ✅ Highly RecommendedProvides orthogonal, single-cell visual validation of membrane integrity.

Optimized Experimental Protocol: Self-Validating LDH Release Assay

To accurately measure the cytotoxicity of SSE, we must use a Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytoplasmic enzyme; its presence in the extracellular media is a direct, undeniable marker of membrane lysis.

This protocol is engineered as a self-validating system , ensuring that environmental variables—specifically serum proteins—do not mask the drug's true toxicity.

Phase 1: The BSA Scavenger Wash (Critical Causality Step)

Fatty acid analogs like SSE bind tightly to Bovine Serum Albumin (BSA). If you assess cytotoxicity in standard 10% FBS media (which contains ~2.5 mg/mL BSA), the BSA will sequester the SSE. This drastically reduces the bioavailable concentration of the drug, falsely inflating your CC50 (cytotoxic concentration) and leading to downstream in vivo toxicity surprises.

  • Seed Cells: Plate target cells (e.g., RAW 264.7 macrophages) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Media Wash: Aspirate the serum-containing media. Wash the cells twice with warm PBS.

  • Media Swap: Switch the cells to serum-free media (or media containing a maximum of 0.1% fatty-acid-free BSA) 1 hour prior to SSE treatment.

Phase 2: Treatment & Self-Validating Controls

A cytotoxicity assay is scientifically void without dynamic range validation. You must include the following controls in your plate map:

  • Spontaneous Release Control: Vehicle-treated cells (measures background cell death).

  • Maximum Release Control: Cells treated with 1% Triton X-100 for 45 minutes prior to harvest (validates that the LDH assay is actively detecting total cytoplasmic volume).

  • Interference Control: SSE spiked directly into the LDH reaction mix without cells (validates that the chemical structure of SSE does not quench the absorbance readout).

  • Dose Response: Prepare SSE dilutions (10 µM to 500 µM) in the serum-free media. Add 100 µL per well.

  • Incubation: Incubate for the desired experimental window (typically 3 to 24 hours).

Phase 3: Harvest and Readout
  • Pellet Debris: Centrifuge the 96-well plate at 250 x g for 5 minutes. This prevents detached, intact cells from being transferred and artificially inflating the LDH signal.

  • Transfer: Carefully transfer 50 µL of the supernatant to a new, optically clear 96-well assay plate.

  • Reaction: Add 50 µL of the LDH reaction mix (lactate, NAD+, diaphorase, INT) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Read absorbance at 490 nm (with a 680 nm background reference).

  • Calculation:

    % Cytotoxicity=(Maximum OD−Spontaneous OD)(Treated OD−Spontaneous OD)​×100

Workflow Step1 Cell Seeding (e.g., Macrophages) Step2 Wash & Switch to BSA-Free Media Step1->Step2 Step3 SSE Treatment (Dose Response) Step2->Step3 Step4 Incubation (e.g., 3h - 24h) Step3->Step4 Split1 Collect Supernatant (LDH Assay) Step4->Split1 Split2 Live/Dead Staining (Calcein-AM/PI) Step4->Split2

Optimized workflow for assessing SSE cytotoxicity using BSA-free media and membrane-integrity assays.

References

  • Kuda, O., Pietka, T. A., Demianova, Z., Kudova, E., Cvacka, J., Kopecky, J., & Abumrad, N. A. (2013). "Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164." Journal of Biological Chemistry, 288(22), 15547-15555.[Link]

  • Drahota, Z., Vrbacký, M., Nůsková, H., Kazdová, L., Zídek, V., Landa, V., Pravenec, M., & Houstek, J. (2010). "Succinimidyl oleate, established inhibitor of CD36/FAT translocase inhibits complex III of mitochondrial respiratory chain." Biochemical and Biophysical Research Communications, 391(3), 1348-1351.[Link]

Sources

Safety Operating Guide

Sulfosuccinimidyl Elaidate Sodium: Comprehensive Handling and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of metabolic and proteomic science, you rely on precise biochemicals to drive reproducible results. Sulfosuccinimidyl Elaidate Sodium is a highly specialized, biologically active reagent used extensively in lipid metabolism research. While it is not classified as a severe acute hazard under the Globally Harmonized System (GHS), its potent biological activity and chemical sensitivity require rigorous operational and disposal protocols.

This guide provides authoritative, step-by-step logistical information to ensure laboratory safety, environmental compliance, and experimental integrity.

Chemical Profile & Mechanistic Grounding

Sulfosuccinimidyl Elaidate Sodium is an analog of Sulfosuccinimidyl Oleate Sodium (SSO)[1]. It functions as a long-chain fatty acid derivative that irreversibly inhibits the fatty acid translocase CD36[2]. By binding to CD36 on the surface of macrophages, microglia, and adipocytes, it effectively blocks the cellular uptake of long-chain fatty acids (LCFAs)[3].

Quantitative Chemical Data
PropertySpecification
Chemical Name Sulfosuccinimidyl Elaidate Sodium
CAS Number 1212012-37-7[4]
Molecular Formula C₂₂H₃₆NNaO₇S[5]
Molecular Weight 481.58 g/mol [6]
Biological Target CD36 Translocase (Irreversible Inhibitor)[2]
Optimal Solvents Anhydrous DMSO, DMF[7]
Mechanism of Action

The compound's efficacy relies on its sulfo-N-hydroxysuccinimide (sulfo-NHS) ester moiety, which reacts with primary amines on the CD36 receptor to form a stable amide bond. This irreversible binding halts lipid accumulation and subsequent inflammatory responses[2][8].

Mechanism SSE Sulfosuccinimidyl Elaidate Sodium CD36 CD36 Translocase (Macrophage/Adipocyte) SSE->CD36 Irreversible Binding (NHS-Ester Reaction) Uptake Cellular Lipid Uptake CD36->Uptake Blocked by Inhibitor LCFA Long-Chain Fatty Acids (e.g., Oleate, Palmitate) LCFA->CD36 Transport Attempt Metabolism Lipid Accumulation & Inflammatory Response Uptake->Metabolism Pathway Halted

Fig 1. Mechanism of action: Irreversible inhibition of CD36-mediated fatty acid transport.

Operational Logistics: Moisture-Sensitive Handling

The Causality of Failure: The most common reason for experimental failure with this compound is the hydrolysis of the sulfo-NHS ester. When exposed to water, the ester rapidly degrades into an inactive carboxylate, rendering it incapable of crosslinking with the CD36 receptor[7].

Step-by-Step Reconstitution Protocol
  • Thermal Equilibration: Remove the solid reagent from -20°C storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Why? Opening a cold vial introduces atmospheric moisture, causing immediate condensation and hydrolysis of the powder.

  • Anhydrous Solubilization: Dissolve the solid in fresh, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 25 mg/mL)[2][7].

  • Aliquot and Store: Divide the stock into single-use aliquots to avoid freeze-thaw cycles. Store at -80°C and use within 6 months[3].

  • Immediate Aqueous Dilution: Only dilute the DMSO stock into your aqueous experimental buffer (e.g., PBS) immediately prior to applying it to your cell culture or in vivo model[7].

Standard Operating Procedure (SOP): Proper Disposal

Although Sulfosuccinimidyl Elaidate Sodium is not globally classified as a hazardous substance, it is a potent metabolic disruptor. It must never be disposed of in household garbage or poured down the drain [9]. Introducing this compound into municipal wastewater can disrupt lipid metabolism in aquatic microorganisms and local fauna[8][9].

DisposalWorkflow Solid Sulfosuccinimidyl Elaidate (Solid Reagent) DMSO Anhydrous DMSO Stock (Store at -80°C) Solid->DMSO Reconstitute WasteSolid Solid Chemical Waste (Tips, Tubes, Vials) Solid->WasteSolid Empty Vials / Spills Aqueous Aqueous Buffer Dilution (Immediate Use) DMSO->Aqueous Dilute WasteOrg Organic Liquid Waste (Unused DMSO Stock) DMSO->WasteOrg Expired Stock Exp Experimental Application (In Vitro / In Vivo) Aqueous->Exp Apply WasteAq Aqueous Liquid Waste (Spent Media/Buffer) Exp->WasteAq Liquid Collection Exp->WasteSolid Consumables Incineration Licensed Chemical Incineration (No Drain Disposal) WasteOrg->Incineration Non-Halogenated WasteAq->Incineration Aqueous Waste WasteSolid->Incineration Solid Waste

Fig 2. Operational handling and systematic disposal workflow for Sulfosuccinimidyl Elaidate Sodium.

Step 1: Segregation of Liquid Waste
  • Organic Stocks (DMSO/DMF): Unused or expired concentrated stock solutions must be collected in a designated "Non-Halogenated Organic Waste" container. Why? Segregating organics ensures proper incineration temperatures at the disposal facility and prevents toxic byproducts.

  • Aqueous Working Solutions: Spent cell culture media or buffers containing the diluted compound should be collected in standard aqueous chemical waste carboys. Do not mix with strong acids or bases, as this may cause rapid decomposition and gas evolution.

Step 2: Containment of Solid Waste
  • Collect all empty reagent vials, contaminated pipette tips, microcentrifuge tubes, and gloves in a rigid, leak-proof solid chemical waste container.

  • Label the container clearly as "Non-Hazardous Chemical Waste - Biologically Active Solid" to ensure it is routed to a licensed chemical incineration facility[9].

Step 3: Spill Response and Decontamination
  • Solid Spills: Do not sweep dry powder, as this generates inhalable dust. Carefully cover the spill with a damp paper towel to minimize aerosolization, collect the material mechanically, and place it in a solid waste container.

  • Liquid Spills: Absorb the spilled solution with inert, finely-powdered liquid-binding materials (e.g., diatomite, vermiculite, or universal binders).

  • Surface Decontamination: Decontaminate the affected benchtop or biosafety cabinet surface by scrubbing with a 70% isopropanol or ethanol solution to neutralize residual compound, followed by a water rinse.

References

  • Szabo-Scandic / MedChemExpress. "Sulfosuccinimidyl oleate sodium Safety Data Sheet." URL: [Link]

  • National Institutes of Health (PMC). "Sulfosuccinimidyl oleate ameliorates the high-fat diet-induced obesity syndrome by reducing intestinal and hepatic absorption." URL: [Link]

  • Pharmaffiliates. "Sulfosuccinimidyl elaidate sodium." URL: [Link]

Sources

Personal protective equipment for handling Sulfosuccinimidyl Elaidate Sodium

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide you with the critical operational, safety, and mechanistic insights required for handling Sulfosuccinimidyl Elaidate Sodium (Sulfo-NHS-Elaidate).

Because this compound is an active crosslinking agent and a potent inhibitor of fatty acid translocase (CD36), standard generic safety protocols are insufficient. This guide emphasizes the causality behind our handling procedures—specifically addressing the extreme moisture sensitivity of the sulfo-N-hydroxysuccinimide (sulfo-NHS) ester group and its reactivity with primary amines.

Physicochemical & Hazard Profiling

Sulfosuccinimidyl Elaidate Sodium is the trans-isomer analog of Sulfosuccinimidyl Oleate (SSO). It functions by covalently modifying lysine residues on the CD36 receptor, irreversibly blocking long-chain fatty acid transport into cells[1][2].

Table 1: Chemical & Biological Properties

Parameter Specification Operational Implication
CAS Number 1212012-37-7 Unique identifier for procurement and SDS tracking.
Molecular Weight 481.58 g/mol Required for precise molarity calculations in cell assays.
Solubility DMSO or DMF (~25 mg/mL) Must be dissolved in anhydrous organic solvents to prevent premature hydrolysis[3].

| Target Mechanism | CD36 Irreversible Inhibition | Covalently binds primary amines (lysine residues)[4]. |

Table 2: GHS Hazard Classifications (Based on SSO Analog Data)

Hazard Class Code Causality & Risk
Skin Irritation Category 2 (H315) The reactive sulfo-NHS ester can crosslink proteins in the stratum corneum, causing inflammation[5].
Eye Irritation Category 2A (H319) Direct contact will cause severe irritation due to rapid reaction with corneal proteins[5].

| Skin Sensitization | Category 1 (H317) | Repeated exposure can lead to allergic contact dermatitis via haptenation of skin proteins[5]. |

Mechanistic Visualization

To understand why specific buffers and handling conditions are required, one must understand the conjugation chemistry. The sulfo-NHS ester is highly reactive toward primary amines but is also susceptible to rapid hydrolysis in water.

G A Sulfosuccinimidyl Elaidate (Sulfo-NHS-Elaidate) C Nucleophilic Attack (Optimal pH 7.2 - 8.5) A->C Binds B CD36 Translocase (Lysine Primary Amines) B->C Reacts D Irreversible Amide Bond (CD36 Inhibition) C->D Covalent Modification E Sulfo-NHS Leaving Group (Water Soluble) C->E Released Byproduct

Mechanism of CD36 irreversible inhibition by Sulfosuccinimidyl Elaidate Sodium.

Personal Protective Equipment (PPE) Matrix

Because Sulfosuccinimidyl Elaidate Sodium is a protein-modifying agent (Skin Sensitization Category 1), PPE must be rigorously enforced to prevent accidental crosslinking of biological tissues.

  • Hand Protection (Double Gloving): Use nitrile gloves (minimum 0.11 mm thickness). Causality: The compound is an amine-reactive crosslinker. If the powder contacts the skin and is hydrated by sweat, it will covalently bond to epidermal proteins, causing sensitization[5]. Double gloving is recommended during the preparation of high-concentration stock solutions in DMSO, as DMSO rapidly permeates the skin and can carry the compound into the bloodstream.

  • Eye Protection: Snug-fitting chemical safety goggles. Causality: The powder is light and easily aerosolized. Corneal proteins are highly susceptible to irreversible modification by sulfo-NHS esters.

  • Respiratory Protection: Handle exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. Causality: Inhalation of the powder will cause severe sensitization of the respiratory tract mucosa.

  • Body Protection: Standard laboratory coat with tightly fitted cuffs.

Operational Workflow & Handling Protocol

The most common point of failure when using Sulfo-NHS-Elaidate is the loss of compound activity due to moisture-induced hydrolysis. The half-life of an NHS ester is roughly 4–5 hours at pH 7.0, but drops to under 10 minutes at pH 8.6[6].

Step 1: Reagent Equilibration (Critical Step)

  • Remove the desiccated vial from -20°C or -80°C storage[1].

  • Do not open immediately. Allow the intact vial to equilibrate to room temperature for at least 30–60 minutes in a desiccator.

  • Causality: Opening a cold vial introduces ambient humidity. Condensation will rapidly hydrolyze the sulfo-NHS ester into an inactive carboxylic acid, rendering the compound useless for CD36 inhibition.

Step 2: Stock Solution Preparation

  • Dissolve the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock (e.g., 25 mg/mL)[3].

  • Aliquot the stock into single-use, tightly sealed microcentrifuge tubes.

  • Purge the headspace of the tubes with dry argon or nitrogen gas before sealing.

  • Store at -80°C. Causality: Single-use aliquots prevent freeze-thaw cycles and repeated exposure to atmospheric moisture.

Step 3: Working Solution & Assay Integration

  • Dilute the DMSO stock into your aqueous assay buffer immediately prior to application to the cells.

  • Buffer Restrictions: You must use amine-free buffers such as PBS (Phosphate-Buffered Saline) or HEPES (pH 7.2–8.0).

  • Causality: Never use Tris or Glycine buffers. These contain primary amines that will act as competitive nucleophiles, instantly reacting with the Sulfo-NHS-Elaidate and neutralizing its ability to bind CD36[6][7].

Spill Management & Disposal Plan

If a spill occurs, the primary goal is to deactivate the reactive sulfo-NHS ester group safely.

Powder Spill Protocol:

  • Containment: Do not sweep, as this aerosolizes the sensitizing powder.

  • Deactivation: Cover the powder with absorbent paper towels. Carefully wet the towels with a 1 M Tris buffer (pH 8.5) or a dilute ammonia solution.

  • Causality: The high concentration of primary amines in Tris/ammonia, combined with the alkaline pH, will force the rapid and complete hydrolysis/quenching of the sulfo-NHS ester within minutes, rendering the compound biologically inert[6][8].

  • Cleanup: Pick up the deactivated material mechanically and wipe the surface with 70% ethanol[9].

Waste Segregation:

  • Solid Waste (Vials, Tips): Dispose of as hazardous chemical waste (sensitizer).

  • Liquid Organic Waste (DMSO Stocks): Collect in designated halogen-free organic waste containers.

  • Liquid Aqueous Waste (Cell Media/Buffers): Once the compound has been in an aqueous buffer for >24 hours, the sulfo-NHS ester is fully hydrolyzed. However, it should still be disposed of according to institutional guidelines for biologically active lipid analogs.

References

  • Pharmaffiliates. (n.d.). Sulfosuccinimidyl elaidate sodium. Retrieved March 11, 2026, from [Link]

Sources

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